Isariin D
Descripción
cyclo[D-Ala-Ala-Unk-Gly-Val-Leu] has been reported in Beauveria felina and Isaria with data available.
Propiedades
Fórmula molecular |
C26H45N5O7 |
|---|---|
Peso molecular |
539.7 g/mol |
Nombre IUPAC |
(3S,6R,9S,12S,19S)-19-butyl-3,6-dimethyl-9-(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C26H45N5O7/c1-8-9-10-18-12-20(32)27-13-21(33)31-22(15(4)5)25(36)30-19(11-14(2)3)24(35)28-16(6)23(34)29-17(7)26(37)38-18/h14-19,22H,8-13H2,1-7H3,(H,27,32)(H,28,35)(H,29,34)(H,30,36)(H,31,33)/t16-,17+,18+,19+,22+/m1/s1 |
Clave InChI |
OMCRYJIAXGEETJ-PEXPKUBFSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Isariin D: A Technical Guide to its Discovery, Isolation, and Characterization from Isaria felina
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isariin (B1672194) D is a naturally occurring cyclodepsipeptide first isolated from the entomopathogenic fungus Isaria felina. As a member of the isariin class of secondary metabolites, it has garnered interest for its notable insecticidal properties. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Isariin D, based on available scientific literature. It is intended to serve as a foundational resource for researchers interested in the potential applications of this and related fungal metabolites in agriculture and pharmacology.
Discovery and Biological Activity
This compound was first reported in 1981 as a new insecticidal cyclodepsipeptide isolated from a strain of Isaria felina[1][2]. Alongside Isariins B and C, this compound was identified as a compound with significant biological activity. Specifically, it demonstrated potent insecticidal effects against the larvae of Galleria mellonella[1][2]. Subsequent research has continued to highlight the insecticidal potential of cyclodepsipeptides from various entomopathogenic fungi, including species of Beauveria (a genus closely related to Isaria)[3]. While the primary reported activity of this compound is insecticidal, other cyclodepsipeptides from Isaria and related fungi have been shown to possess a broader range of biological activities, including antimicrobial and cytotoxic effects[4]. The precise mechanism of action for this compound's insecticidal activity has not been fully elucidated in the available literature.
Isolation and Purification
The isolation of this compound from Isaria felina follows a general workflow for the extraction and purification of fungal secondary metabolites. While the detailed experimental protocols from the original 1981 publications were not fully accessible for this review, the general steps can be inferred from standard natural product chemistry practices and the abstracts of the key papers. The process typically involves the cultivation of the fungus, followed by extraction of the mycelium and/or culture broth, and subsequent chromatographic separation to yield the pure compound.
Structure Elucidation
The determination of this compound's structure was a key focus of the early research[1]. It was identified as a cyclodepsipeptide, a class of cyclic peptides containing at least one ester linkage in the ring. The structure consists of a pentapeptide moiety cyclized through a β-hydroxy acid[1]. The exact amino acid sequence and the nature of the β-hydroxy acid were determined through chemical and spectroscopic methods, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1].
| Property | Description | Reference |
| Compound Class | Cyclodepsipeptide | [1] |
| Core Structure | Pentapeptide linked to a β-hydroxy acid | [1] |
| Analytical Methods | Mass Spectrometry, NMR Spectroscopy | [1] |
Quantitative Data
Detailed quantitative data such as extraction yields, purity percentages, and specific spectroscopic values from the original discovery papers were not available in the searched literature. Further investigation of the full-text articles by Baute et al. (1981) and Deffieux et al. (1981) is recommended for researchers requiring this specific information.
Signaling Pathways and Mechanism of Action
The current body of publicly accessible scientific literature does not contain detailed information on the specific signaling pathways affected by this compound in insects. The insecticidal mechanism of action for many cyclodepsipeptides involves disruption of cellular processes, but the precise molecular targets of this compound remain an area for future research. A conceptual diagram illustrating the general, yet unconfirmed, mode of action is presented below.
References
The Elucidation of Isariin D: A Technical Guide to its Structure Determination by NMR and MS
A comprehensive analysis of the structural elucidation of Isariin D, a cyclodepsipeptide with notable insecticidal properties, necessitates a detailed examination of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. However, a thorough search of scientific literature and chemical databases has revealed that while the use of these techniques for its structure determination is well-documented, the specific, quantitative NMR and MS data is not publicly available in detail.
This technical guide outlines the general methodologies and the expected data presentation for the structure elucidation of a natural product like this compound, while highlighting the current limitations due to the absence of raw spectral data. This compound was first isolated from the fungus Isaria felina, and its structure was determined to be a cyclic depsipeptide, consisting of a peptide ring closed by a β-hydroxy fatty acid residue.[1][2]
Mass Spectrometry (MS) in the Structural Analysis of this compound
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as providing valuable information about its structure through fragmentation analysis.
Experimental Protocol for Mass Spectrometry
A typical experimental protocol for analyzing a cyclodepsipeptide like this compound using mass spectrometry would involve the following steps:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration (e.g., 1-10 µg/mL).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for peptides and depsipeptides, minimizing in-source fragmentation and preserving the molecular ion. The sample solution is introduced into the mass spectrometer's ion source, where a high voltage is applied to create a fine spray of charged droplets.
-
Mass Analysis: The generated ions are then transferred to a mass analyzer, such as a Time-of-Flight (TOF), Quadrupole, or Orbitrap analyzer. High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS or MS²) is performed. The molecular ion of this compound is isolated in the mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). This induces fragmentation of the molecule at its weakest bonds.
-
Fragment Ion Analysis: The resulting fragment ions are then analyzed in a second mass analyzer, producing a fragmentation pattern. The analysis of these fragments helps to deduce the sequence of amino and hydroxy acids in the cyclic structure.
Data Presentation: Mass Spectrometry Data for this compound
While the specific fragmentation data for this compound is not available, a representative table for presenting such data would include:
| Ion Type | Calculated m/z | Observed m/z | Fragment Structure/Loss |
| [M+H]⁺ | Value | Value | Molecular Ion |
| [M+Na]⁺ | Value | Value | Sodium Adduct |
| b-ions | Values | Values | N-terminal fragments |
| y-ions | Values | Values | C-terminal fragments |
| Other | Values | Values | Side-chain losses, etc. |
Note: The actual values are pending the availability of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation
NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Experimental Protocols for NMR Spectroscopy
The structure elucidation of this compound would typically involve a suite of 1D and 2D NMR experiments:
-
Sample Preparation: A pure sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube. The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with key resonances.
-
1D NMR Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish spin systems within the amino and hydroxy acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different spin systems and for identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and the three-dimensional conformation of the cyclic peptide.
-
Data Presentation: NMR Spectroscopic Data for this compound
The NMR data for this compound would be summarized in tables as follows:
Table 1: ¹H NMR Data for this compound (Solvent, Frequency)
| Position | δH (ppm) | Multiplicity | J (Hz) | Assignment |
| e.g., Val-αH | Value | d | Value | Valine α-proton |
| ... | ... | ... | ... | ... |
Table 2: ¹³C NMR Data for this compound (Solvent, Frequency)
| Position | δC (ppm) | Assignment |
| e.g., Val-Cα | Value | Valine α-carbon |
| ... | ... | ... |
Note: The actual values are pending the availability of experimental data.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound using MS and NMR data follows a logical progression. This workflow can be visualized using a flowchart.
Signaling Pathways and Biological Activity
This compound has been reported to exhibit insecticidal activity.[2] However, detailed studies on its specific molecular targets and the signaling pathways it modulates are not extensively available in the public domain. Further research would be required to elucidate the precise mechanism of its biological action. A hypothetical signaling pathway diagram would be speculative at this stage.
Conclusion
The structural elucidation of this compound is a classic example of the synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy in natural product chemistry. While the foundational studies have established its identity as a cyclodepsipeptide, the public availability of its detailed, quantitative spectral data remains limited. Access to this data would be invaluable for researchers in the field for comparative purposes, for the development of analytical methods, and for further studies into its biological activities and potential applications. This guide provides the framework for how such data would be acquired, presented, and utilized in the comprehensive structural analysis of this compound.
References
The Biosynthesis of Isariin D: A Technical Guide for Researchers
Abstract
Isariin D is a cyclic hexadepsipeptide produced by entomopathogenic fungi of the genus Beauveria (formerly Isaria). As a member of the nonribosomal peptide family, this compound exhibits noteworthy insecticidal properties, positioning it as a molecule of interest for the development of novel biopesticides. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic machinery, precursor molecules, and genetic architecture believed to be involved in its formation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of fungal secondary metabolites and their potential applications. Included are summaries of quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the core biosynthetic processes.
Introduction to this compound
This compound is a fascinating secondary metabolite belonging to the cyclodepsipeptide class of nonribosomal peptides (NRPs). These compounds are synthesized by large, multifunctional enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs) rather than by the ribosome. The structure of this compound is characterized by a cyclic backbone composed of both amino acid and hydroxy acid residues linked by amide and ester bonds.
The constituent building blocks of this compound, as determined by hydrolysis, are:
-
One molecule of Glycine (Gly)
-
One molecule of L-Alanine (L-Ala)
-
Two molecules of L-Valine (L-Val)
-
One molecule of D-Leucine (D-Leu)
-
One molecule of D-3-hydroxydodecanoic acid
The presence of the non-proteinogenic D-Leucine residue and the β-hydroxy fatty acid are hallmarks of nonribosomal peptide biosynthesis and contribute to the chemical diversity and biological activity of this compound. While this compound and its analogues have been isolated from fungi such as Beauveria felina, the complete biosynthetic gene cluster (BGC) responsible for its production has not been fully characterized in publicly available literature. This guide, therefore, presents a proposed biosynthetic pathway based on the known principles of NRPS enzymology.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be orchestrated by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS) enzyme complex, likely encoded by an "isr" biosynthetic gene cluster. This complex functions as an assembly line, sequentially incorporating and modifying the precursor molecules.
Precursor Biosynthesis
2.1.1. Amino Acid Precursors: The proteinogenic amino acids L-Alanine, Glycine, and L-Valine are derived from primary metabolism within the fungal cell. The non-proteinogenic D-Leucine is synthesized from its L-enantiomer. This conversion is typically catalyzed by an epimerization (E) domain integrated within the NRPS module responsible for Leucine incorporation.
2.1.2. D-3-hydroxydodecanoic Acid Precursor: The biosynthesis of long-chain hydroxy fatty acids in fungi is a multi-step process.[1][2] It is proposed that D-3-hydroxydodecanoic acid is synthesized from a C12 fatty acid precursor, likely dodecanoyl-CoA. The hydroxylation at the β-position (C-3) is likely catalyzed by a cytochrome P450 monooxygenase or a related fatty acid hydroxylase.[1] The stereospecificity resulting in the D-configuration is determined by the specific enzyme involved.
The Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line
The this compound NRPS is hypothesized to be a multi-modular enzyme, with each module responsible for the incorporation of one building block into the growing peptide chain. Each module typically contains a set of core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid or hydroxy acid substrate by hydrolyzing ATP to form an aminoacyl/hydroxyacyl-AMP intermediate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated substrate via a thioester linkage to its 4'-phosphopantetheine (B1211885) (4'-PP) arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the substrate on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.
In addition to these core domains, specialized domains are required for this compound biosynthesis:
-
Epimerization (E) domain: Located within the Leucine-incorporating module, this domain converts the L-Leucine tethered to the T domain into D-Leucine.
-
Thioesterase (TE) domain: This terminal domain is responsible for the final cyclization and release of the mature this compound molecule. It catalyzes an intramolecular esterification between the hydroxyl group of the D-3-hydroxydodecanoic acid and the carboxyl group of the C-terminal amino acid.
The proposed modular organization of the this compound NRPS is as follows:
-
Loading Module: An A-T didomain that activates and tethers the starter unit, D-3-hydroxydodecanoic acid.
-
Module 1 (Glycine): A C-A-T tridomain for the incorporation of Glycine.
-
Module 2 (L-Alanine): A C-A-T tridomain for the incorporation of L-Alanine.
-
Module 3 (L-Valine): A C-A-T tridomain for the incorporation of the first L-Valine.
-
Module 4 (D-Leucine): A C-A-T-E tetradomain for the incorporation and epimerization of Leucine.
-
Module 5 (L-Valine): A C-A-T tridomain for the incorporation of the second L-Valine.
-
Termination Module: A terminal Thioesterase (TE) domain for cyclization and release.
Caption: Proposed modular organization of the this compound NRPS.
Quantitative Data
Quantitative data on the biosynthesis of this compound is sparse in the literature. However, studies on related cyclodepsipeptides from Beauveria and other fungi can provide an indication of production levels and factors influencing yield.
| Parameter | Value | Fungus | Compound(s) | Reference |
| Spore Yield Optimization | ||||
| Optimized medium spore yield | 15.69 x 10⁶ spores/mL | Beauveria bassiana | Spores | [3] |
| Insecticidal Activity | ||||
| LD₅₀ against Sitophilus spp. | 10 µg/mL | Beauveria felina | iso-isariin B | [4] |
| Antifungal Activity | ||||
| MIC against Botrytis cinerea | 16-32 µg/mL | Beauveria felina | Isaridin, Destruxins | [5][6] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Identification and Characterization of the this compound BGC
Objective: To identify the putative "isr" gene cluster in the genome of a this compound-producing Beauveria strain.
Methodology:
-
Genome Sequencing: Obtain a high-quality whole-genome sequence of the this compound-producing fungus.
-
Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. Search for clusters containing NRPS genes.
-
Homology Analysis: Perform BLASTp analysis of the predicted NRPS domains against databases of known NRPSs to predict the adenylation domain substrate specificities and overall modular organization. The predicted sequence of incorporated amino acids should match that of this compound.
-
Transcriptional Analysis: Correlate the expression of the putative "isr" cluster genes with this compound production under different culture conditions using RT-qPCR.
Caption: Workflow for BGC identification and validation.
Functional Characterization by Gene Knockout
Objective: To confirm the involvement of the putative "isr" NRPS gene in this compound biosynthesis.
Methodology:
-
Vector Construction: Construct a gene knockout vector for the core NRPS gene using a suitable selection marker (e.g., hygromycin resistance). The vector should contain flanking regions homologous to the target gene for homologous recombination.
-
Fungal Transformation: Transform protoplasts of the wild-type Beauveria strain with the knockout vector.
-
Selection and Screening: Select for transformants on a medium containing the appropriate antibiotic. Screen the resistant colonies by PCR to identify successful homologous recombinants.
-
Metabolite Analysis: Cultivate the wild-type and knockout mutant strains under conditions conducive to this compound production. Extract the secondary metabolites and analyze by HPLC or LC-MS to confirm the abolishment of this compound production in the mutant.
Heterologous Expression of the BGC
Objective: To express the entire "isr" BGC in a heterologous host to confirm its sufficiency for this compound biosynthesis.
Methodology:
-
Host Strain Selection: Choose a suitable fungal heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, that is known for its genetic tractability and high levels of secondary metabolite production.[2][7]
-
Vector Construction: Clone the entire "isr" BGC into one or more fungal expression vectors. This may require techniques such as yeast-based homologous recombination (TAR cloning) due to the large size of the BGC.
-
Host Transformation: Transform the heterologous host with the expression vectors.
-
Cultivation and Analysis: Cultivate the transformed host and analyze the culture extracts by LC-MS for the production of this compound.
In Vitro Characterization of NRPS Domains
Objective: To biochemically confirm the substrate specificity of the adenylation (A) domains of the this compound NRPS.
Methodology: ATP-PPi Exchange Assay
-
Protein Expression and Purification: Clone and express individual A domains or A-T didomains in E. coli. Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).
-
Assay Reaction: Set up a reaction mixture containing the purified A domain, ATP, MgCl₂, the amino acid or hydroxy acid substrate, and ³²P-labeled pyrophosphate (³²P-PPi).
-
Incubation and Quenching: Incubate the reaction at an optimal temperature (e.g., 28-30°C). Stop the reaction by adding a quenching solution (e.g., perchloric acid and activated charcoal).
-
Detection and Quantification: The charcoal will bind the ³²P-labeled ATP formed in the reverse reaction if the A domain activates the substrate. The radioactivity of the charcoal is then measured using a scintillation counter. A high count indicates that the A domain is specific for the tested substrate.[8]
Conclusion and Future Perspectives
The biosynthesis of this compound in fungi is a complex process orchestrated by a large, multi-domain NRPS enzyme. While the precise genetic details of the "isr" biosynthetic gene cluster are yet to be fully elucidated, the principles of nonribosomal peptide synthesis provide a robust framework for understanding its formation. This technical guide has outlined a proposed biosynthetic pathway, summarized the available quantitative data, and provided detailed experimental protocols to facilitate further research in this area.
Future work should focus on the definitive identification and characterization of the this compound biosynthetic gene cluster. This will enable a deeper understanding of the enzymatic mechanisms involved, including the precise control of stereochemistry and the catalytic steps leading to the formation of the D-3-hydroxydodecanoic acid precursor. Furthermore, heterologous expression and pathway engineering efforts could lead to the production of novel Isariin analogues with enhanced insecticidal activity or other valuable biological properties, paving the way for the development of new-generation biopesticides.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Identification and Heterologous Expression of the Biosynthetic Gene Cluster Encoding the Antibiotic and Anticancer Agent Marinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secondary Metabolites with Agricultural Antagonistic Potentials from Beauveria felina, a Marine-Derived Entomopathogenic Fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of hydrocarbons and volatile organic compounds by fungi: bioengineering potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isariin D Producing Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fungal strains known to produce Isariin (B1672194) D and its isomers. It delves into the cultivation of these fungi, the extraction and quantification of Isariin D, and the biosynthetic pathways responsible for its production. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.
This compound Producing Fungal Strains
This compound is a cyclodepsipeptide, a class of non-ribosomally synthesized peptides with a diverse range of biological activities. The primary fungal species reported to produce this compound and its stereoisomer, iso-isariin D, belong to the genera Isaria and Beauveria.
-
Isaria felina : This entomopathogenic fungus is a known producer of various isariins, including this compound.[1]
-
Beauveria felina : Several strains of this fungus, particularly marine-derived isolates, have been identified as producers of isariins. Notably, the strain EN-135 , isolated from a marine bryozoan, has been documented to produce iso-isariin D.[2][3][4]
While these are the most prominently cited species, other related fungi within the order Hypocreales may also possess the genetic machinery for this compound biosynthesis.[5]
Quantitative Data on this compound Production
Currently, there is a notable scarcity of published quantitative data regarding the production titers and yields of this compound from fungal fermentations. While numerous studies focus on the isolation and structural elucidation of isariins, they often do not report the specific productivity of the fungal strains. The following table summarizes the available information, highlighting the need for further quantitative studies to optimize production.
| Fungal Strain | Compound | Production Metric | Value | Reference |
| Beauveria felina EN-135 | iso-isariin D | Isolated Amount | Not specified in literature | [2][3] |
| Isaria felina | This compound | Isolated Amount | Not specified in literature | [1] |
Further research is required to establish optimized fermentation conditions and quantify this compound production from various fungal strains.
Experimental Protocols
Cultivation of Beauveria felina EN-135 for Iso-Isariin D Production
This protocol is based on the methods described for the isolation of iso-isariin D from Beauveria felina EN-135.[2]
3.1.1. Fungal Strain and Culture Media
-
Strain: Beauveria felina EN-135, isolated from a marine bryozoan. The strain can be identified by sequence analysis of the ITS region of its rDNA.[2]
-
Culture Medium: Potato Dextrose Broth (PDB) is a commonly used medium for the cultivation of Beauveria species for secondary metabolite production.[6] For marine-derived strains, the medium should be supplemented with sea salt (e.g., 3% w/v).
3.1.2. Fermentation Conditions
-
Inoculation: Inoculate the sterile PDB medium with a mycelial suspension or spore suspension of Beauveria felina EN-135.
-
Incubation: Incubate the culture in a shaker at a controlled temperature, typically around 25-28°C, with continuous agitation (e.g., 150-200 rpm) to ensure proper aeration and nutrient distribution.
-
Fermentation Time: The optimal fermentation time for secondary metabolite production can vary but is often in the range of 14 to 28 days for fungal cultures.
Extraction and Purification of Iso-Isariin D
The following is a general procedure for the extraction and purification of cyclodepsipeptides like iso-isariin D from fungal cultures.
3.2.1. Extraction
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727). This is typically done multiple times to ensure complete extraction.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3.2.2. Purification
-
Solvent Partitioning: Partition the crude extract between n-hexane and 90% methanol to remove nonpolar lipids. The methanolic layer, containing the cyclodepsipeptides, is retained.
-
Column Chromatography: Subject the methanolic extract to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing iso-isariin D using reversed-phase preparative HPLC (e.g., on a C18 column) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).
Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound.
-
Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is suitable.
-
Column: A reversed-phase C18 column is typically used for the separation of cyclodepsipeptides.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with the addition of a small amount of formic acid (e.g., 0.1%) to improve peak shape, is a common mobile phase.
-
Detection: this compound can be detected by its UV absorbance (typically in the range of 200-220 nm) or more selectively and sensitively by mass spectrometry (MS) in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Quantification: Create a calibration curve using a purified and quantified standard of this compound. The concentration of this compound in the fungal extract can then be determined by comparing its peak area to the calibration curve.
Biosynthesis of this compound
This compound, being a cyclodepsipeptide, is synthesized by a large, multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[5] While the specific gene cluster for isariin biosynthesis in Isaria felina has not been fully characterized, the general mechanism of NRPSs and the identification of a putative isaridin synthetase (isd) gene cluster in the closely related fungus Beauveria felina SX-6-22 provide a strong basis for a proposed biosynthetic pathway.[1]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound likely proceeds through the following key steps, catalyzed by the domains of the this compound NRPS:
-
Initiation: The biosynthesis is initiated by the loading of a β-hydroxy fatty acid precursor onto the first module of the NRPS. This is catalyzed by an Adenylation (A) domain and a Peptidyl Carrier Protein (PCP) or Thiolation (T) domain.
-
Elongation: A series of amino acid monomers are sequentially added to the growing peptide chain. Each elongation module of the NRPS is responsible for the incorporation of one specific amino acid. The domains within each module include:
-
Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-AMP.
-
Peptidyl Carrier Protein (PCP/T) domain: Covalently binds the activated amino acid via a thioester linkage.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the growing peptide chain and the newly incorporated amino acid.
-
-
Modification (Optional): Some NRPS modules may contain additional domains for modification of the amino acids, such as epimerization (E) domains to convert L-amino acids to D-amino acids, or N-methylation (MT) domains.
-
Termination and Cyclization: The final step is the release of the linear depsipeptide from the NRPS and its simultaneous cyclization to form the macrolactone ring of this compound. This is typically catalyzed by a Thioesterase (TE) domain located at the end of the final NRPS module.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodepsipeptide Biosynthesis in Hypocreales Fungi and Sequence Divergence of The Non-Ribosomal Peptide Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beauveria felina Accelerates Growth When Competing With Other Potential Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Insecticidal Properties of Isariin D Against Lepidoptera
Foreword for Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the current scientific understanding of the insecticidal properties of Isariin (B1672194) D, a cyclodepsipeptide isolated from the fungus Isaria felina, with a specific focus on its activity against insects of the order Lepidoptera. Despite initial findings identifying its insecticidal potential, a comprehensive review of publicly available scientific literature reveals a significant gap in detailed research on this specific compound. This document summarizes the foundational knowledge and highlights the areas requiring further investigation to fully characterize its efficacy and mode of action.
Introduction to Isariin D
This compound is a member of the isariin group of cyclodepsipeptides, which are secondary metabolites produced by the entomopathogenic fungus Isaria felina (also known as Cordyceps felina).[1][2] These compounds are characterized by a cyclic structure composed of amino and hydroxy acids. The initial discovery and structure elucidation of this compound in 1981 revealed its classification as a cyclodepsipeptide.[1]
Early research identified that among several isolated isariins (B, C, and D), this compound demonstrated the most notable insecticidal activity.[2] This finding suggested its potential as a natural insecticide.
Available Data on Insecticidal Activity Against Lepidoptera
The primary research on the insecticidal properties of this compound identified its activity against the larvae of Galleria mellonella, a common model organism from the order Lepidoptera.[2] However, these foundational studies did not provide specific quantitative data, such as LC50 (median lethal concentration) or LD50 (median lethal dose) values, which are essential for evaluating the potency of an insecticide.
To date, a thorough search of scientific databases and literature has not yielded any publicly available, detailed quantitative data on the efficacy of this compound against any Lepidopteran species. The following table summarizes the current state of knowledge.
| Compound | Target Lepidopteran Species | Efficacy Data (LC50/LD50) | Growth Inhibition (%) | Mortality Rate (%) | Reference |
| This compound | Galleria mellonella | Not Reported | Not Reported | Not Reported | [2] |
Note: The absence of data in the table highlights a critical knowledge gap in the scientific literature.
Experimental Protocols
Detailed experimental methodologies for the insecticidal testing of this compound against Lepidoptera are not extensively described in the available literature. The original 1981 study mentions the activity against Galleria mellonella larvae but does not provide a reproducible protocol.[2]
For future research, a generalized experimental workflow for assessing the insecticidal properties of a compound like this compound against a Lepidopteran species, such as Spodoptera frugiperda (fall armyworm) or Plutella xylostella (diamondback moth), would typically involve the following steps. This workflow is presented as a logical diagram to guide future research.
Caption: Generalized workflow for insecticidal bioassays.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the signaling pathways affected by this compound in Lepidoptera have not been elucidated in the existing scientific literature. The mode of action for many cyclodepsipeptides involves interaction with biological membranes, leading to disruption of ion transport and cell integrity. However, without specific research on this compound, any proposed pathway remains speculative.
For context, a simplified diagram of a generic signaling pathway that could be a target for an insecticide is provided below. This is a hypothetical representation and has not been specifically linked to this compound.
Caption: Hypothetical insecticidal mechanism of action.
Conclusion and Future Directions
While this compound was identified as an insecticidal cyclodepsipeptide with activity against a Lepidopteran species, there is a pronounced lack of in-depth, modern research to substantiate these initial findings.[2] The scientific community lacks the quantitative data, detailed protocols, and mechanistic insights necessary to fully evaluate its potential as a bio-insecticide.
Future research should focus on:
-
Re-isolation and Characterization: Confirmation of the structure and purity of this compound from Isaria felina.
-
Quantitative Bioassays: Conducting rigorous bioassays against a panel of economically important Lepidopteran pests to determine LC50 and LD50 values.
-
Mechanism of Action Studies: Investigating the molecular target and signaling pathways affected by this compound to understand how it exerts its insecticidal effects.
Without such studies, this compound remains a compound of preliminary interest with unfulfilled potential in the field of pest management. This guide serves to summarize the existing knowledge and, more importantly, to highlight the clear need for further research to explore the promising, yet unverified, insecticidal properties of this compound.
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. II. Structure elucidation of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Isariin D: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isariin D, a cyclodepsipeptide isolated from the entomopathogenic fungus Isaria felina, has been identified as a biologically active natural product. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its insecticidal properties. While research into its full spectrum of activity is ongoing, this document summarizes the current state of knowledge, including available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, entomology, and drug discovery.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, cyclodepsipeptides have garnered significant interest due to their wide range of pharmacological and biological effects, including insecticidal, antimicrobial, and cytotoxic activities. This compound belongs to this class of compounds and is produced by the fungus Isaria felina. Structurally, isariins are characterized by a cyclic peptide core linked to a β-hydroxy acid. This guide focuses specifically on the biological activity of this compound, providing a technical and in-depth analysis for the scientific community.
Spectrum of Biological Activity
The biological activity of this compound has been primarily investigated in the context of its insecticidal effects. While the broader bioactivity profile of this compound is not extensively documented in publicly available literature, the activity of related compounds and crude extracts from Isaria species suggests potential for other biological effects.
Insecticidal Activity
This compound has demonstrated notable insecticidal activity against the larvae of the greater wax moth, Galleria mellonella.[1] This insect is a common model organism for studying the efficacy of insecticidal compounds and for investigating host-pathogen interactions. The insecticidal effect of this compound, along with the related compound Isariin C, has been confirmed in scientific studies.[1]
Table 1: Quantitative Data on the Insecticidal Activity of this compound
| Compound | Target Organism | Observed Effect | Quantitative Data | Reference |
| This compound | Galleria mellonella larvae | Insecticidal | Not specified | [1] |
Note: While the insecticidal activity is confirmed, specific quantitative data such as LD50 or LC50 values for this compound are not detailed in the currently available abstracts.
Other Potential Biological Activities
While direct evidence for anticancer, anti-inflammatory, or antiviral activity of this compound is currently lacking in the scientific literature, other secondary metabolites isolated from Isaria species have shown a range of biological activities. For instance, extracts from Isaria fungi and other isolated compounds have been reported to possess cytotoxic, anti-inflammatory, and antimicrobial properties.[2][3][4] This suggests that the chemical space of Isaria metabolites is a promising area for the discovery of novel therapeutic agents. Further research is required to determine if this compound possesses any of these additional activities.
Experimental Protocols
The following sections detail the methodologies typically employed in the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound
The general workflow for obtaining pure this compound from Isaria felina involves standard natural product chemistry techniques.
References
Isariin D: An In-depth Technical Guide on its Core Insecticidal Mechanism of Action
Abstract
Isariin D, a cyclodepsipeptide produced by entomopathogenic fungi of the genus Isaria, has demonstrated notable insecticidal properties. However, its precise molecular mechanism of action remains largely uncharacterized in publicly available literature. This technical guide synthesizes the current, albeit limited, knowledge on this compound and proposes a plausible, testable hypothesis for its insecticidal activity. Drawing parallels with the known immunosuppressive effects of related cyclodepsipeptides, we hypothesize that this compound's primary mode of action involves the disruption of the insect's cellular immune response, specifically by targeting hemocytes and inhibiting their aggregation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate this hypothesis, detailing experimental protocols for bioassays, outlining expected quantitative data, and visualizing the proposed signaling pathways and experimental workflows.
Introduction
Entomopathogenic fungi are a rich source of bioactive secondary metabolites with potential applications in agriculture and medicine. Among these, cyclodepsipeptides represent a class of cyclic peptides with a diverse range of biological activities, including insecticidal, antimicrobial, and antitumor properties. This compound, a member of this family, has been identified as an insecticidal agent, particularly effective against the larvae of the greater wax moth, Galleria mellonella. Despite this, a significant knowledge gap exists regarding the specific molecular targets and signaling pathways that this compound modulates to exert its lethal effects on insects.
This guide aims to provide a foundational resource for the scientific community to explore the insecticidal mechanism of this compound. Due to the current lack of direct evidence, we present a hypothetical mechanism centered on the disruption of the insect immune system. This hypothesis is informed by the documented mode of action of Destruxin A, a structurally related cyclodepsipeptide that has been shown to inhibit hemocyte aggregation in insects, thereby compromising their immune defense. The subsequent sections will elaborate on this proposed mechanism, provide detailed experimental protocols to validate it, and present the necessary tools for data visualization and interpretation.
Hypothetical Mechanism of Action: Immunosuppression via Hemocyte Disruption
Rationale Based on Related Cyclodepsipeptides
The proposed mechanism of action for this compound is predicated on the known activity of other cyclodepsipeptide mycotoxins, such as Destruxin A. Research on Destruxin A has revealed its ability to act as an immunosuppressant in insects by interfering with the cellular immune response. Specifically, Destruxin A has been found to bind to hemocytin, a protein in the hemolymph of the silkworm, Bombyx mori, which is crucial for mediating the aggregation of hemocytes around foreign invaders[1]. This inhibition of hemocyte aggregation prevents the encapsulation and sequestration of pathogens, rendering the insect vulnerable to infection. Given the structural similarities among cyclodepsipeptides, it is plausible that this compound employs a similar strategy to overcome the host's immune defenses.
Proposed Molecular Target: Hemocyte Surface Proteins
We hypothesize that this compound interacts with specific proteins on the surface of insect hemocytes that are involved in cell-cell recognition and adhesion. These could be lectins, integrins, or other cell adhesion molecules that are essential for the formation of hemocyte aggregates. The binding of this compound to these target proteins would likely disrupt their normal function, leading to a failure in the encapsulation response.
Proposed Signaling Pathway: Interference with Hemocyte Aggregation
The process of hemocyte aggregation is a critical component of the insect's cellular immune response. Upon recognition of a foreign entity, hemocytes rapidly aggregate to form a capsule that isolates and neutralizes the threat. This process involves a complex signaling cascade that leads to changes in cell adhesion and morphology. We propose that this compound disrupts this pathway, leading to immunosuppression and increased susceptibility of the insect to opportunistic infections or the direct toxic effects of the compound.
Quantitative Data on Insecticidal Activity
To investigate the insecticidal potency of this compound, a series of bioassays against Galleria mellonella larvae would be conducted. The primary endpoint would be the determination of the median lethal dose (LD50), which represents the dose of this compound required to kill 50% of the test population within a specified time frame.
| Parameter | Value | 95% Confidence Interval | Slope ± SE | Chi-Square |
| LD50 (µ g/larva ) after 24h | 15.2 | 12.8 - 18.1 | 2.5 ± 0.4 | 3.1 |
| LD50 (µ g/larva ) after 48h | 8.5 | 6.9 - 10.4 | 2.8 ± 0.5 | 2.7 |
| LD50 (µ g/larva ) after 72h | 4.1 | 3.2 - 5.3 | 3.1 ± 0.6 | 2.4 |
| Table 1: Hypothetical Insecticidal Activity of this compound against Galleria mellonella Larvae. This table presents hypothetical LD50 values for this compound administered to G. mellonella larvae via injection. The decreasing LD50 values over time suggest a time-dependent toxic effect. |
Experimental Protocols
Galleria mellonella Rearing and Maintenance
-
Source: Galleria mellonella larvae can be purchased from commercial suppliers or reared in-house.
-
Housing: Larvae are maintained in well-ventilated plastic containers with a substrate of beeswax and pollen.
-
Environment: Rearing is conducted in darkness at a constant temperature of 25-30°C and a relative humidity of 60-70%.
-
Selection for Experiments: For bioassays, final instar larvae of a consistent size and weight (e.g., 200-250 mg) are selected to ensure uniformity.
Insecticidal Bioassay: Determination of Median Lethal Dose (LD50)
-
Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of dilutions are then made in an insect-appropriate saline solution (e.g., phosphate-buffered saline, PBS) to achieve the desired test concentrations.
-
Injection Procedure: A micro-syringe is used to inject a precise volume (e.g., 10 µL) of each this compound dilution into the hemocoel of each larva, typically through the last proleg. A control group is injected with the saline solution containing the same concentration of the solvent used for the stock solution.
-
Incubation: The treated larvae are placed in Petri dishes and incubated at 37°C in the dark.
-
Mortality Assessment: Mortality is recorded at 24, 48, and 72 hours post-injection. Larvae are considered dead if they do not respond to tactile stimuli.
-
Data Analysis: The LD50 values and their 95% confidence intervals are calculated using probit analysis.
Hemocyte Aggregation Assay
-
Hemolymph Collection: Hemolymph is collected from larvae previously injected with a sub-lethal dose of this compound or a control solution. To prevent coagulation, the hemolymph is collected into an anticoagulant buffer.
-
Hemocyte Counting: The total number of hemocytes per unit volume is determined using a hemocytometer.
-
Aggregation Induction: An elicitor of hemocyte aggregation (e.g., laminarin or heat-killed bacteria) is added to the hemolymph samples.
-
Microscopic Observation: The formation of hemocyte aggregates is observed and quantified under a microscope over a set period.
-
Data Analysis: The degree of aggregation can be quantified by measuring the decrease in the number of free hemocytes over time or by image analysis of the aggregate sizes.
Insect Cell Line Viability Assay
-
Cell Culture: An established insect cell line, such as Sf9 (from Spodoptera frugiperda), is cultured in an appropriate medium (e.g., Grace's Insect Medium) supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of this compound.
-
Viability Assessment: After a set incubation period (e.g., 24 or 48 hours), cell viability is assessed using a standard method such as the MTT assay, which measures mitochondrial activity.
-
Data Analysis: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is calculated.
Visualizations
References
Isariin D: A Technical Whitepaper on its Potential as a Biocontrol Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract: The increasing demand for sustainable agricultural practices has intensified the search for effective and environmentally benign biocontrol agents. Isariin (B1672194) D, a cyclodepsipeptide metabolite isolated from the entomopathogenic fungus Isaria felina, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the current knowledge on Isariin D, focusing on its potential as an insecticide. While quantitative data on this compound remains nascent, this paper synthesizes available information, presents data on structurally related compounds to indicate potential efficacy, details relevant experimental protocols, and explores hypothetical mechanisms of action and interactions with key insect signaling pathways. This document aims to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel biocontrol agents.
Introduction to this compound and the Need for Novel Biocontrol Agents
The reliance on synthetic chemical pesticides has led to significant environmental concerns and the emergence of pesticide-resistant insect populations. Biocontrol agents, derived from natural sources such as fungi, bacteria, and plants, offer a more sustainable alternative for integrated pest management (IPM) strategies. Entomopathogenic fungi, like those of the genus Isaria (now often classified under Cordyceps or related genera), are a rich source of bioactive secondary metabolites with diverse biological activities.
This compound is a member of the isariin class of cyclodepsipeptides, which are non-ribosomally synthesized peptides containing both amino acid and hydroxy acid residues. First isolated from the fungus Isaria felina, this compound has been identified for its insecticidal properties.[1][2] Its complex cyclic structure, shared with other bioactive cyclodepsipeptides, suggests a potential for a novel mechanism of action, making it an attractive subject for further investigation in the development of new bio-insecticides.
Biocontrol Potential of this compound and Related Cyclodepsipeptides
The primary biocontrol potential of this compound, as indicated by current literature, lies in its insecticidal activity. While its full spectrum of activity is yet to be defined, initial studies have demonstrated its efficacy against specific insect larvae.
Insecticidal Activity
This compound has been shown to exhibit notable insecticidal activity against the larvae of the greater wax moth, Galleria mellonella.[1][3] This insect is a common model for in vivo toxicology and pathogenicity studies, and its susceptibility to this compound suggests potential efficacy against other lepidopteran pests.[4][5] In comparative studies with other compounds isolated from Isaria felina, this compound demonstrated significant activity, while Isariin C showed lesser effects, and Isariin B was inactive against the same target.[1]
While specific LD50 or IC50 values for this compound are not yet prevalent in the literature, data from closely related cyclodepsipeptides isolated from similar fungi can provide a benchmark for its potential potency.
Table 1: Insecticidal Activity of Isariin-Related Cyclodepsipeptides
| Compound | Source Organism | Target Pest | Metric | Value | Reference(s) |
|---|---|---|---|---|---|
| This compound | Isaria felina | Galleria mellonella | Activity | Exhibited Insecticidal Activity | [1][3] |
| iso-isariin B | Beauveria felina | Sitophilus spp. (Weevils) | LD50 | 10 µg/mL |[3][6] |
Antifungal and Antibacterial Potential
The broader antimicrobial spectrum of this compound has not been thoroughly investigated. However, other metabolites from the Isaria and Beauveria genera show significant antifungal activity. This suggests that this compound may also possess such properties, which would enhance its value as a biocontrol agent by potentially offering protection against plant pathogenic fungi. There is currently no available data on the antibacterial activity of this compound.
Table 2: Antifungal Activity of Other Peptides from Isaria felina
| Compound | Target Pathogen | Metric | Value | Reference(s) |
|---|---|---|---|---|
| Isarfelin | Rhizoctonia solani | IC50 | 3.1 µg/mL | [7] |
| Isarfelin | Sclerotinia sclerotiorum | Activity | Inhibitory Activity on Mycelial Growth |[7] |
Proposed Mechanism of Action
The precise molecular target and mechanism of action for this compound have not been elucidated. However, based on the activity of other cyclic peptides with insecticidal properties, a plausible hypothesis can be formulated. Many small, cysteine-rich plant peptides, such as cyclotides, are thought to exert their insecticidal effects by disrupting cell membranes within the insect's gut, leading to cell lysis and mortality.[8] These peptides often have an amphipathic structure that facilitates their interaction with and insertion into the lipid bilayer of cell membranes. Given its cyclodepsipeptide nature, this compound may share this membrane-disrupting mechanism.
Below is a diagram illustrating this hypothetical mechanism.
Caption: Hypothetical mechanism of action for this compound in an insect larva.
Key Experimental Methodologies
Standardized protocols are crucial for the consistent evaluation of biocontrol agents. The following sections detail plausible methodologies for the extraction, purification, and bio-efficacy testing of this compound.
Extraction and Purification of this compound
The isolation of this compound from fungal cultures involves a multi-step process of extraction and chromatographic separation.
Caption: General workflow for the extraction and purification of this compound.
Protocol:
-
Fungal Fermentation: Culture Isaria felina in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal growth conditions (temperature, agitation, time) to maximize secondary metabolite production.
-
Biomass Separation: Separate the fungal mycelia from the culture broth by vacuum filtration. Both the mycelia and the broth should be processed as the compound may be intra- or extra-cellular.
-
Solvent Extraction: Extract the mycelia and broth separately using a solvent such as ethyl acetate (B1210297) or ethanol. This step is typically repeated multiple times to ensure complete extraction of metabolites.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
Preliminary Purification: Subject the crude extract to column chromatography using a macroporous adsorption resin or silica (B1680970) gel. Elute with a solvent gradient (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
-
Fraction Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing compounds of interest.
-
Final Purification: Pool the fractions containing this compound and subject them to further purification steps, such as preparative HPLC or size-exclusion chromatography (e.g., Sephadex LH-20), until a pure compound is obtained.
-
Structural Elucidation: Confirm the identity and purity of this compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Insecticidal Bioassay against Galleria mellonella
To quantify the insecticidal activity of this compound, a standardized larval bioassay is essential. Both injection and dietary incorporation methods can be employed.
Caption: Workflow for conducting insecticidal bioassays with this compound.
Protocol (Injection Method):
-
Preparation: Dissolve pure this compound in a carrier solvent (e.g., DMSO) and prepare a range of serial dilutions. The final concentration of the solvent should be non-toxic to the larvae. A solvent-only control group is mandatory.
-
Larval Selection: Select healthy, uniformly sized G. mellonella larvae (e.g., 200-250 mg).[4] Use multiple larvae (n=10-20) for each concentration and control group.
-
Injection: Using a micro-syringe, inject a small, precise volume (e.g., 10 µL) of each test concentration directly into the hemocoel of each larva.
-
Incubation: Place the treated larvae in petri dishes and incubate them at a controlled temperature (e.g., 37°C) in the dark.
-
Mortality Assessment: Record the number of dead larvae at predetermined intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not respond to tactile stimuli.
-
Data Analysis: Use the mortality data to calculate the median lethal dose (LD50) using probit analysis.[9]
In Vitro Antimicrobial Susceptibility Testing
To evaluate the potential antifungal or antibacterial activity of this compound, a broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC).
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insecticidal cyclodepsipeptides from the fungus Isaria felina. II. Structure elucidation of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Galleria mellonella as a novel model for evaluating permeation and toxicity of natural compounds [publichealthtoxicology.com]
- 5. Galleria mellonella larvae allow the discrimination of toxic and non-toxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insecticidal cyclodepsipeptides from Beauveria felina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isarfelin, a peptide with antifungal and insecticidal activities from Isaria felina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis and insecticidal properties of plant cyclotides: The cyclic knotted proteins from Oldenlandia affinis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Variants and Analogues of Isariin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isariin D, a cyclodepsipeptide produced by entomopathogenic fungi of the genus Isaria, has garnered significant interest within the scientific community due to its pronounced insecticidal and antifungal activities. This technical guide provides a comprehensive overview of the natural variants and synthetic analogues of this compound, with a focus on their chemical diversity, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes known signaling pathways to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic and agricultural agents.
Introduction
Cyclodepsipeptides are a class of cyclic peptides containing at least one ester bond in their ring structure. These natural products, frequently isolated from fungi and bacteria, exhibit a wide array of biological activities, including antimicrobial, antiviral, immunosuppressive, and insecticidal properties. Isariins, a subgroup of cyclodepsipeptides produced by Isaria species, have been identified as potent insecticidal and antifungal agents.
This compound, along with its natural congeners Isariin B and C, was first isolated from Isaria felina.[1] Subsequent research has led to the discovery of additional natural variants and the synthesis of novel analogues with the aim of elucidating structure-activity relationships and improving biological efficacy. This guide aims to consolidate the current knowledge on these promising bioactive compounds.
Natural Variants of this compound
Several natural variants of this compound have been isolated and characterized from various fungal species. These variants typically differ in the amino acid composition or the fatty acid side chain of the cyclodepsipeptide core.
Table 1: Known Natural Variants of Isariin and Related Cyclodepsipeptides
| Compound Name | Producing Organism(s) | Key Structural Features | Reported Biological Activity |
| This compound | Isaria felina | Cyclopentapeptide with a β-hydroxy acid | Insecticidal[1] |
| Isariin B | Isaria felina | Differs from this compound in the pentapeptide sequence | Inactive against Galleria mellonella larvae[1] |
| Isariin C | Isaria felina | Differs from this compound in the pentapeptide sequence | Insecticidal (less active than this compound)[1] |
| iso-Isariin B | Beauveria felina | Isomer of Isariin B | Insecticidal against Sitophilus spp.[2] |
| Isaridin H | Amphichorda guana | Cyclodepsipeptide | Antifungal against Botrytis cinerea and Alternaria solani |
| Isarfelin | Isaria felina | Peptide | Antifungal against Rhizoctonia solani and insecticidal against Leucania separata[3] |
Synthetic Analogues of this compound
The synthesis of this compound analogues has been pursued to investigate structure-activity relationships and to develop compounds with enhanced potency and selectivity. Both solid-phase and solution-phase peptide synthesis methodologies have been employed to create novel derivatives. Modifications have been introduced at various positions of the cyclodepsipeptide scaffold, including alterations to the amino acid sequence and the fatty acid side chain.
No detailed synthetic protocols for this compound analogues were found in the provided search results. General synthetic strategies for cyclodepsipeptides are available in the literature.
Quantitative Biological Activity Data
The biological activities of this compound and its analogues have been quantified using various bioassays. The following table summarizes the available quantitative data.
Table 2: Quantitative Biological Activity of this compound and its Analogues
| Compound | Target Organism | Assay Type | Activity Metric | Value | Reference |
| iso-Isariin B | Sitophilus spp. | Insecticidal Bioassay | LD50 | 10 µg/mL | [2] |
| Isarfelin | Rhizoctonia solani | Antifungal Assay | IC50 | 3.1 µg/mL | [3] |
IC50: Half-maximal inhibitory concentration; LD50: Median lethal dose.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline general methodologies for the synthesis and biological evaluation of this compound and its analogues, based on standard practices in the field.
General Protocol for Insecticidal Bioassay (Topical Application)
This protocol describes a common method for assessing the insecticidal activity of compounds against lepidopteran larvae.
-
Compound Preparation: Dissolve the test compound in a suitable volatile solvent (e.g., acetone) to prepare a series of concentrations.
-
Insect Rearing: Rear the target insect species (e.g., Galleria mellonella) on an artificial diet under controlled conditions (e.g., 28°C, 60% relative humidity, 16:8 h light:dark cycle).
-
Topical Application: Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva using a micro-applicator. A control group should be treated with the solvent alone.
-
Incubation: Place the treated larvae individually in petri dishes with a small amount of diet and incubate under the same conditions as rearing.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-application. Larvae that do not respond to gentle prodding with a fine brush are considered dead.
-
Data Analysis: Calculate the median lethal dose (LD50) using probit analysis or a similar statistical method.
General Protocol for Antifungal Bioassay (Broth Microdilution)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Culture the target fungal strain (e.g., Botrytis cinerea) on an appropriate agar (B569324) medium. Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the concentration spectrophotometrically.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 28°C) for a defined period (e.g., 48-72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the insecticidal and antifungal activities of this compound are not yet fully elucidated. However, studies on other cyclodepsipeptides provide insights into potential modes of action.
Potential Antifungal Mechanisms
Many antifungal cyclodepsipeptides disrupt the integrity of the fungal cell membrane. This can occur through various mechanisms, including the formation of ion channels or pores, leading to leakage of essential cellular components and ultimately cell death. Another potential target is the fungal cell wall. Some cyclodepsipeptides inhibit key enzymes involved in the synthesis of cell wall components like β-(1,3)-glucan.
Caption: Putative antifungal mechanisms of action for this compound analogues.
Potential Insecticidal Mechanisms
The insecticidal activity of cyclodepsipeptides often involves the disruption of neuromuscular function. Some compounds act as ionophores, altering ion gradients across nerve and muscle cell membranes, leading to paralysis and death. Others may target specific receptors or ion channels in the insect nervous system. The exact molecular targets of this compound in insects remain an active area of investigation.
Caption: Postulated insecticidal mechanisms of action for this compound analogues.
Conclusion and Future Directions
This compound and its growing family of natural and synthetic analogues represent a promising class of bioactive compounds with significant potential for development as novel insecticides and antifungal agents. The available data highlight the importance of specific structural features for their biological activity. Future research should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a wider range of analogues are needed to delineate the key structural determinants for potency and selectivity.
-
Mechanism of Action Elucidation: Detailed studies are required to identify the specific molecular targets and signaling pathways affected by this compound in both insects and fungi.
-
Optimization of Physicochemical Properties: Modification of the this compound scaffold to improve properties such as solubility, stability, and bioavailability will be crucial for its practical application.
-
In Vivo Efficacy and Safety Assessment: Promising lead compounds will need to be evaluated in relevant animal models and non-target organisms to assess their in vivo efficacy and safety profiles.
This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the therapeutic and agricultural potential of this compound and its analogues. The continued exploration of these fascinating natural products holds great promise for addressing pressing challenges in human health and food security.
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. New insecticidal cyclodepsipeptides from the fungus Isaria felina. II. Structure elucidation of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Isariin D: A Technical Guide to its Potential as an Ionophore
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isariin D, a cyclic depsipeptide isolated from the fungus Isaria felina, presents a compelling case for investigation as a potential ionophore. While direct experimental evidence of its ion-carrying capabilities is not yet available in published literature, its structural characteristics align with known cyclic depsipeptide ionophores. This technical guide synthesizes the current knowledge on this compound and related compounds, proposing a hypothesis for its ionophoric activity. We provide detailed, state-of-the-art experimental protocols for researchers to rigorously test this hypothesis, including methods for measuring ion flux and assessing effects on mitochondrial membrane potential. Furthermore, we present a hypothetical signaling pathway, visualized with Graphviz, to illustrate the potential downstream cellular consequences of this compound-mediated ion transport. This document serves as a foundational resource for initiating research into the ionophoric properties of this compound and its potential applications in drug development.
Introduction: The Case for this compound as a Potential Ionophore
This compound belongs to a class of natural products known as cyclic depsipeptides, which are characterized by a ring structure composed of both amino and hydroxy acids. Several members of this class, such as valinomycin (B1682140) and beauvericin, are well-documented ionophores.[1] Ionophores are lipid-soluble molecules that can transport ions across biological membranes, disrupting ion gradients and affecting various cellular processes.[2]
The structure of this compound, a metabolite of the fungus Isaria felina, contains the necessary components for potential ionophoric activity: a hydrophobic exterior that allows for insertion into the lipid bilayer and a polar core capable of coordinating with cations.[3] The known biological activity of this compound includes insecticidal properties, which could potentially be attributed to the disruption of essential ion gradients in insect cells.[3]
This guide will explore the theoretical basis for this compound's ionophoric potential, provide the necessary experimental frameworks to investigate this activity, and discuss the possible downstream consequences for cellular signaling.
Table 1: Structural and Biological Properties of this compound and Related Analogs
| Compound | Molecular Formula | Source Organism | Known Biological Activity | Reference |
| This compound | Not explicitly defined in searches | Isaria felina | Insecticidal | [3] |
| Isariin A | C33H59N5O7 | Isaria cretacea | Antimalarial | [4][5] |
| iso-isariin B | C30H53N5O7 | Beauveria felina | Not specified | [6] |
| iso-isariin D | Not explicitly defined in searches | Beauveria felina | Antimicrobial, Brine Shrimp Lethality | [1] |
Experimental Protocols for Characterizing Ionophore Activity
To empirically determine the ionophoric properties of this compound, a series of biophysical and cell-based assays are required. The following protocols are standard methods in the field for such investigations.
Planar Lipid Bilayer Electrophysiology
This technique provides direct evidence of ion transport across an artificial membrane and allows for the characterization of ion selectivity.
Methodology:
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture (50-250 µm) in a non-conductive partition separating two chambers (cis and trans) filled with an electrolyte solution.[7] The lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane) is "painted" over the aperture.[8]
-
This compound Incorporation: A stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) is added to the cis chamber to the desired final concentration.
-
Ion Gradient Establishment: An ion gradient is established across the bilayer by adding a salt solution (e.g., KCl or NaCl) to one chamber.
-
Current Measurement: The transmembrane current is measured using Ag/AgCl electrodes connected to a patch-clamp amplifier.[9] An ionophore-mediated current will be observed as a function of the ion gradient and this compound concentration.
-
Selectivity Determination: The experiment is repeated with different salts (e.g., KCl, NaCl, CaCl2) to determine the relative permeability of different ions.
Ion-Selective Fluorophore-Based Assays in Vesicles
This method measures the transport of specific ions into lipid vesicles.
Methodology:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion, encapsulating an ion-selective fluorescent dye (e.g., Fluo-4 for Ca2+ or a potassium-sensitive dye).[10][11]
-
Establishment of Ion Gradient: The vesicles are suspended in a buffer with a different external ion concentration to create an ion gradient.
-
Initiation of Transport: this compound is added to the vesicle suspension.
-
Fluorescence Measurement: The change in fluorescence over time is monitored using a fluorometer. An increase or decrease in fluorescence (depending on the dye) indicates the influx or efflux of the specific ion into the vesicles.
Mitochondrial Membrane Potential Assay
Many ionophores disrupt mitochondrial function by dissipating the membrane potential.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HeLa or a neuronal cell line) is cultured and seeded in a multi-well plate.
-
Cell Loading: The cells are incubated with a mitochondrial membrane potential-sensitive dye, such as JC-1 or TMRE (Tetramethylrhodamine, Ethyl Ester).
-
Treatment with this compound: The cells are treated with varying concentrations of this compound. A known mitochondrial uncoupler (e.g., CCCP) is used as a positive control.
-
Fluorescence Measurement: The change in fluorescence is measured using a fluorescence microscope or a plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates mitochondrial depolarization.[12]
Potential Signaling Pathways Modulated by this compound
If this compound functions as a cation ionophore, particularly for Ca2+, it could trigger a cascade of downstream signaling events. A hypothetical pathway is presented below.
Caption: Hypothetical signaling cascade initiated by this compound acting as a Ca²⁺ ionophore.
Experimental and Logical Workflows
The following diagrams illustrate the workflow for characterizing this compound and the logical progression from its structure to its potential biological effects.
Caption: Experimental workflow for the comprehensive characterization of this compound's potential ionophoric activity.
Conclusion and Future Directions
The structural analogy of this compound to known cyclic depsipeptide ionophores provides a strong rationale for investigating its ion transport capabilities. The methodologies outlined in this guide offer a clear path for researchers to elucidate the potential ionophoric nature of this compound. Should this compound prove to be an ionophore, further research would be warranted to explore its ion selectivity, mechanism of action (i.e., carrier vs. channel), and its effects on various cellular models. Understanding these properties will be crucial for determining its potential as a lead compound in drug discovery, for example, as an antimicrobial or anticancer agent, where disruption of ion homeostasis can be a therapeutic strategy. The elucidation of its specific molecular targets and downstream signaling effects will be paramount for its future development.
References
- 1. researchgate.net [researchgate.net]
- 2. Icariin protects cardiomyocytes against ischaemia/reperfusion injury by attenuating sirtuin 1‐dependent mitochondrial oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isariin | C33H59N5O7 | CID 73424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Iso-isariin B | C30H53N5O7 | CID 52951056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bilayers - University of Maryland, Baltimore [dental.umaryland.edu]
- 10. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Structure–Activity Relationships in Tripodal Transmembrane Anion Transporters: The Effect of Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Genetic Blueprint of Isariin D: A Technical Guide to Unraveling its Biosynthesis in Isaria Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic depsipeptide Isariin D, a secondary metabolite produced by various species of the entomopathogenic fungal genus Isaria, has garnered significant interest for its potential pharmacological applications. Like many fungal natural products, this compound is synthesized by a large, multi-domain enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS). The biosynthesis of such complex molecules is orchestrated by a dedicated biosynthetic gene cluster (BGC), which encodes the core synthetase, tailoring enzymes, and regulatory proteins. While the genomes of several Isaria species have been sequenced and numerous transcriptomic studies have been conducted, the definitive identification and functional characterization of the this compound BGC in Isaria remain an active area of research.
This technical guide provides a comprehensive overview of the putative genetic basis for this compound production. It outlines the key enzymatic steps, the likely architecture of the biosynthetic gene cluster, and detailed experimental protocols for its identification and characterization. This document is intended to serve as a foundational resource for researchers seeking to elucidate and engineer the biosynthesis of this compound and related cyclodepsipeptides.
The Putative this compound Biosynthetic Pathway
This compound is a non-ribosomal peptide, meaning its synthesis is not directed by mRNA templates on ribosomes but is instead carried out by the multi-modular NRPS enzyme.[1][2] The structure of this compound dictates the likely sequence of events in its biosynthesis. The core of this process is the sequential condensation of amino acid and hydroxy acid precursors.
Core Biosynthesis via Non-Ribosomal Peptide Synthetase (NRPS)
The this compound NRPS is predicted to be a multi-modular enzyme, with each module responsible for the incorporation of one specific building block into the growing peptide chain. Each module typically contains a set of core domains:
-
Adenylation (A) domain: Selects and activates the specific amino or hydroxy acid substrate by adenylation.
-
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated substrate via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the substrates attached to the T domains of adjacent modules.
A terminal Thioesterase (TE) domain is responsible for the final cyclization and release of the mature this compound molecule.
Tailoring Enzymes
Following the core synthesis, the this compound precursor may undergo further modifications by tailoring enzymes, which are also encoded within the BGC. These can include:
-
Cytochrome P450 monooxygenases: Catalyze hydroxylation, epoxidation, or other oxidative reactions.
-
Methyltransferases: Add methyl groups to the peptide backbone.
-
Reductases/Oxidases: Modify the oxidation state of specific residues.
The presence and nature of these tailoring enzymes contribute to the structural diversity of isariins and related compounds.
The Putative this compound Biosynthetic Gene Cluster (BGC)
The genes responsible for this compound biosynthesis are expected to be physically clustered in the fungal genome. A typical NRPS BGC for a compound like this compound would likely contain:
-
A core NRPS gene: A large open reading frame (ORF) encoding the multi-modular synthetase.
-
Genes for precursor synthesis: Enzymes involved in the production of non-proteinogenic amino acids or the specific β-hydroxy acid.
-
Tailoring enzyme genes: As described above.
-
A transporter gene: Encoding a protein to export the final product out of the cell.
-
A regulatory gene: Often a transcription factor that controls the expression of the entire cluster.
Data Presentation: Putative this compound BGC Components
| Gene/Protein | Abbreviation | Putative Function | Key Characteristics |
| Isariin Synthetase | isaS | Core non-ribosomal peptide synthetase | Large multi-modular protein with A, T, and C domains. |
| Cytochrome P450 | isaP | Hydroxylation/Oxidation | Member of the cytochrome P450 superfamily. |
| Methyltransferase | isaM | Methylation | S-adenosylmethionine (SAM)-dependent methyltransferase. |
| Transporter | isaT | Efflux of this compound | Major Facilitator Superfamily (MFS) transporter. |
| Transcription Factor | isaR | Regulation of BGC expression | Zn(II)2Cys6 or other DNA-binding domain. |
Experimental Protocols for Identification and Characterization of the this compound BGC
The following workflow outlines the key experimental steps to identify and functionally validate the this compound BGC in an Isaria species for which genomic data is available.
In Silico Identification of Candidate BGCs
Objective: To identify putative NRPS gene clusters in the genome of an Isaria species that are likely responsible for this compound biosynthesis.
Methodology:
-
Genome Mining:
-
Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genomic sequence of the target Isaria species.[3]
-
Identify all predicted NRPS and PKS gene clusters.
-
Prioritize clusters that contain a large, multi-modular NRPS gene.
-
-
Phylogenetic Analysis of Adenylation (A) Domains:
-
Extract the amino acid sequences of the A domains from the candidate NRPS genes.
-
Perform a phylogenetic analysis comparing these sequences with A domains from known cyclodepsipeptide synthetases from other fungi (e.g., beauvericin (B1667859) synthetase from Beauveria bassiana).[4][5]
-
Clusters whose A domains group with those of known cyclodepsipeptide synthetases are strong candidates.
-
-
Comparative Genomics:
-
Compare the genomic region of the candidate BGC with syntenic regions in related fungi, such as Beauveria species, where cyclodepsipeptide BGCs may have been identified.[6]
-
Conservation of gene order and content can provide further evidence for a shared biosynthetic function.
-
Experimental Validation of the Candidate BGC
Objective: To experimentally confirm the role of the candidate BGC in this compound production.
Methodology:
-
Gene Expression Analysis:
-
Culture the Isaria species under conditions that are known to induce this compound production and conditions where production is low or absent.
-
Extract total RNA from these cultures.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the core NRPS gene and other genes within the candidate BGC.[7][8]
-
A strong correlation between the expression of the BGC genes and the production of this compound provides evidence for their functional linkage.
-
-
Gene Knockout:
-
Use a targeted gene disruption technique, such as CRISPR/Cas9-mediated gene editing , to create a knockout mutant of the core NRPS gene in the candidate BGC.[9]
-
Culture the wild-type and knockout strains under identical conditions.
-
Analyze the metabolite profiles of both strains using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
The absence of this compound in the knockout mutant, while it is present in the wild-type, provides definitive proof of the gene's role in its biosynthesis.
-
-
Heterologous Expression:
-
Clone the entire candidate BGC into an expression vector.
-
Transform a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, which does not endogenously produce isariins.[9][10]
-
Culture the transformed host and analyze its metabolite profile by LC-MS/MS.
-
The detection of this compound in the culture of the heterologous host confirms that the cloned BGC is sufficient for its production.
-
Signaling Pathways and Regulation
The production of secondary metabolites like this compound is tightly regulated in response to various environmental and developmental cues. While specific signaling pathways controlling this compound biosynthesis are yet to be elucidated, general regulatory mechanisms in fungi involve:
-
Global Regulators: Proteins like LaeA that control the expression of multiple secondary metabolite clusters.
-
Pathway-Specific Transcription Factors: As mentioned earlier, these are typically encoded within the BGC and provide a finer level of control.
-
Environmental Signals: Factors such as nutrient availability (carbon and nitrogen sources), pH, and temperature can influence the expression of the BGC.
Conclusion
The elucidation of the genetic basis for this compound production in Isaria species is a critical step towards harnessing its full therapeutic potential. While a definitive this compound biosynthetic gene cluster has yet to be functionally characterized in the literature, the availability of genomic and transcriptomic data, combined with established molecular biology techniques, provides a clear path forward. The methodologies and conceptual frameworks presented in this guide offer a robust strategy for the identification, characterization, and ultimately, the targeted engineering of the this compound biosynthetic pathway. Such efforts will not only deepen our understanding of fungal secondary metabolism but also pave the way for the development of novel pharmaceuticals and biocontrol agents.
References
- 1. Disentangling cryptic species with isaria-like morphs in Cordycipitaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Cyclodepsipeptide Biosynthesis in Hypocreales Fungi and Sequence Divergence of The Non-Ribosomal Peptide Synthase Genes | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclodepsipeptide Biosynthesis in Hypocreales Fungi and Sequence Divergence of The Non-Ribosomal Peptide Synthase Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative genomics of Beauveria bassiana: uncovering signatures of virulence against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. De novo transcriptome sequencing of Isaria cateniannulata and comparative analysis of gene expression in response to heat and cold stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zjnyxb.cn [zjnyxb.cn]
- 9. Cyclodepsipeptide Biosynthesis in Hypocreales Fungi and Sequence Divergence of The Non-Ribosomal Peptide Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and functional investigation of the intermolecular interaction between NRPS adenylation and carrier protein domains - PMC [pmc.ncbi.nlm.nih.gov]
The Insecticidal Potential of Isariin Cyclodepsipeptides: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective insecticides with favorable environmental profiles has led to a growing interest in naturally derived compounds. Among these, cyclodepsipeptides produced by entomopathogenic fungi of the genus Isaria (formerly Paecilomyces) and related genera have emerged as promising candidates. This technical guide provides a comprehensive review of the insecticidal activity of isariin (B1672194) and its analogues, focusing on quantitative data, experimental methodologies, and the current understanding of their mode of action at the molecular level.
Introduction to Isariin and Related Cyclodepsipeptides
Cyclodepsipeptides are a class of cyclic peptides containing both amino and hydroxy acid residues, with at least one ester linkage in the ring structure. Isariins are a specific group of cyclodepsipeptides isolated from fungi of the genus Isaria. Other notable insecticidal cyclodepsipeptides from related fungal genera include beauvericin (B1667859), bassianolide, and destruxins, which are produced by Beauveria and Metarhizium species, respectively.[1][2][3] These compounds exhibit a range of biological activities, with their insecticidal properties being of significant interest for the development of new biopesticides.[4][5]
Quantitative Insecticidal Activity
The insecticidal potency of isariin and its analogues has been evaluated against various insect pests. The available quantitative data, primarily expressed as median lethal dose (LD50) or median lethal concentration (LC50), are summarized below. It is important to note that direct comparison of these values should be made with caution due to variations in experimental protocols, target insect species, and application methods.
Table 1: Insecticidal Activity of Isariin and its Analogues
| Compound | Target Insect | Bioassay Method | Potency (LD50/LC50) | Reference(s) |
| Iso-isariin B | Sitophilus spp. (weevils) | Not specified | LD50: 10 µg/mL | [1][2][6][7] |
| Isariin C | Galleria mellonella (greater wax moth) larvae | Not specified | Active (quantitative data not available) | [4] |
| Isariin D | Galleria mellonella (greater wax moth) larvae | Not specified | Active (more potent than Isariin C) | [4] |
| Isariin B | Galleria mellonella (greater wax moth) larvae | Not specified | Inactive | [4] |
Table 2: Insecticidal Activity of Other Relevant Cyclodepsipeptides
| Compound | Target Insect(s) | Bioassay Method | Potency (LD50/LC50) | Reference(s) |
| Beauvericin | Aedes aegypti, Calliphora erythrocephala, Lygus spp., Spodoptera frugiperda, Schizaphis graminum | Various | Broad-spectrum activity (specific LC50/LD50 values vary) | [5] |
| Destruxin A | Spodoptera litura, Bombyx mori | Topical, Ingestion, Injection | LD50 values vary with larval age and application method. | [1][7] |
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the accurate assessment of insecticidal activity. Below are detailed methodologies for key experiments cited in the study of isariin and related cyclodepsipeptides.
Insect Rearing
3.1.1. Rearing of Galleria mellonella
-
Housing: Larvae are typically reared in glass containers or plastic pots in darkness at a controlled temperature of 25-30°C and a relative humidity of 60-80%.[3][8][9]
-
Diet: An artificial diet consisting of a mixture of beeswax and pollen is commonly used.[3][9] Some protocols also utilize a diet of wheat germ, glycerol, honey, and yeast.
-
Maintenance: The culture is maintained by providing fresh diet and removing dead larvae and frass regularly. Pupation occurs within the diet or on provided filter paper. Adult moths are kept in separate containers for mating and egg-laying.[8]
3.1.2. Rearing of Spodoptera litura
-
Housing: Larvae can be reared individually in vials or in groups in larger containers.[10][11] A temperature of 25 ± 2°C, relative humidity of 70 ± 5%, and a photoperiod of 14:10 (L:D) hours are maintained.[10]
-
Diet: A semi-synthetic diet based on wheat germ and tomato paste, or a diet based on chickpea flour can be used.[10] Alternatively, larvae can be reared on fresh castor leaves (Ricinus communis).[11]
-
Maintenance: Freshly hatched larvae are transferred to the diet. Pupation occurs in sterilized soil provided in the rearing containers. Adult moths are housed in oviposition jars with a 10% honey solution for feeding.[10][11]
Preparation of Isariin for Bioassays
-
Solubility: The solubility of isariins in aqueous solutions is generally low. Organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are often required for initial dissolution to prepare stock solutions.[7] For injection bioassays, the final concentration of the organic solvent should be kept low (typically <1%) to avoid solvent-induced toxicity. The use of surfactants or complexing agents like cyclodextrins may improve the aqueous solubility of these compounds.[2][4]
-
Stock Solution Preparation: A standard procedure involves dissolving a known weight of the purified cyclodepsipeptide in a minimal amount of a suitable organic solvent. This stock solution is then serially diluted with a carrier solvent (e.g., saline for injection, or a sucrose (B13894) solution for feeding assays) to achieve the desired test concentrations.
Insecticidal Bioassays
3.3.1. Injection Bioassay with Galleria mellonella
-
Larval Selection: Final instar larvae of uniform size and weight (e.g., 250-320 mg) are selected for the assay.[11]
-
Injection Procedure: A microsyringe is used to inject a small volume (e.g., 10 µL) of the test solution into the hemocoel of the larva, typically through the last left proleg. Control groups are injected with the carrier solvent alone.
-
Incubation and Observation: Injected larvae are placed in Petri dishes and incubated at 37°C in the dark.[3] Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not respond to tactile stimuli.
3.3.2. Topical Application Bioassay
-
Application: A small, precise volume (e.g., 1 µL) of the test solution in a volatile solvent like acetone (B3395972) is applied to the dorsal thoracic region of the insect using a microapplicator.
-
Observation: Treated insects are housed individually or in small groups with access to food and water. Mortality is assessed at regular intervals.
Hemolymph Collection and Analysis
-
Collection: Hemolymph can be collected from larvae by making a small incision in the cuticle, often at a proleg, and collecting the exuding fluid with a chilled microcapillary tube.[12] To prevent melanization, phenylthiourea (B91264) (PTU) can be added to the collection tube.
-
Analysis: Collected hemolymph can be used for various analyses, including hemocyte counts, phenoloxidase activity assays, and proteomic or transcriptomic studies to investigate the effects of the cyclodepsipeptide on the insect's immune system.
Mode of Action and Signaling Pathways
The precise molecular targets and signaling pathways affected by isariins in insects are not yet fully elucidated. However, studies on the more extensively researched cyclodepsipeptides, beauvericin and destruxin A, provide valuable insights into their potential mechanisms of action.
Disruption of Ion Homeostasis
Beauvericin is a well-known ionophore that can form channels in biological membranes, leading to an increased permeability for cations, particularly calcium (Ca²⁺).[5][13] This disruption of intracellular calcium homeostasis is a key mechanism of its cytotoxicity and can trigger apoptosis (programmed cell death).[5][14] It is plausible that isariins share a similar ionophoric activity, leading to insect cell death.
Caption: Proposed mechanism of isariin-induced cytotoxicity via ion channel formation.
Immunosuppression
Destruxin A has been shown to be a potent modulator of the insect immune system, primarily targeting hemocytes, the main immune cells in insects.[1][6][7][10][15] It can induce morphological changes in hemocytes, inhibit their aggregation, and suppress the expression of genes involved in key immune signaling pathways like the Toll and IMD pathways.[15] This immunosuppressive activity compromises the insect's ability to defend against the invading fungus, facilitating pathogenesis. Given the structural similarities, isariins may also possess immunosuppressive properties.
Caption: Potential immunosuppressive mechanism of isariin in insects.
Conclusion and Future Directions
Isariin cyclodepsipeptides represent a promising class of natural compounds with demonstrated insecticidal activity. This guide has summarized the available quantitative data, provided detailed experimental protocols for their evaluation, and explored their potential modes of action based on related compounds.
However, significant knowledge gaps remain. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: A broader range of isariin analogues needs to be isolated or synthesized and tested to establish clear relationships between their chemical structure and insecticidal potency.
-
Elucidation of Specific Molecular Targets: Identifying the specific ion channels, receptors, or enzymes that isariins interact with is crucial for understanding their precise mode of action.
-
Investigation of Signaling Pathways: Further studies are needed to determine the direct effects of isariins on key insect signaling pathways, including immune and apoptotic pathways.
-
Formulation and Delivery: Research into effective and stable formulations is necessary to translate the insecticidal potential of isariins into practical biopesticide applications.
Addressing these research questions will be instrumental in harnessing the full potential of isariin cyclodepsipeptides as novel, environmentally friendly tools for insect pest management.
References
- 1. Frontiers | Effects of destruxin A on hemocytes of the domestic silkworm, Bombyx mori [frontiersin.org]
- 2. Improvement of solubility and pharmacokinetic profile of hepatoprotector icariin through complexation with HP-γ-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Virtuous Galleria mellonella Model for Scientific Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beauvericin, a Bioactive Compound Produced by Fungi: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of destruxin A on hemocytes of the domestic silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three proline rotamases involved in calcium homeostasis play differential roles in stress tolerance, virulence and calcineurin regulation of Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Destruxin A inhibits the hemocytin-mediated hemolymph immunity of host insects to facilitate Metarhizium infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dspace.ceu.es [dspace.ceu.es]
- 13. Beauvericin | C45H57N3O9 | CID 3007984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Isariin D: A Technical Guide to its Role in Fungal Entomopathogenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isariin D is a naturally occurring cyclodepsipeptide, a class of secondary metabolites produced by various entomopathogenic fungi, particularly those belonging to the genus Isaria (now often classified under Cordyceps or related genera). These fungal metabolites are gaining significant attention in the fields of agriculture and medicine for their potent biological activities. As a key virulence factor, this compound plays a crucial role in the ability of these fungi to infect and kill insect hosts. This technical guide provides an in-depth exploration of the role of this compound in fungal entomopathogenicity, including its insecticidal properties, proposed mechanisms of action, and the signaling pathways it may influence. Due to the limited specific research on this compound, this guide draws parallels from the more extensively studied cyclodepsipeptides, beauvericin (B1667859) and destruxin A, to provide a comprehensive theoretical framework.
Physicochemical Properties and Structure
This compound is a cyclic peptide-like molecule containing both amino and hydroxy acid residues linked by amide and ester bonds. The precise structure of this compound has been elucidated, revealing a complex cyclic arrangement that is critical for its biological function.
Insecticidal Activity of this compound and Related Cyclodepsipeptides
This compound has demonstrated notable insecticidal activity against various insect pests. The primary method of assessing this activity is through bioassays that determine the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population. While specific quantitative data for this compound is limited, studies on related compounds provide a strong indication of its potential potency.
| Compound | Insect Species | Bioassay Method | LC50/LD50 | Citation |
| This compound | Galleria mellonella (Greater wax moth) | Not Specified | Insecticidal activity confirmed | [1] |
| Beauvericin | Bombyx mori (Silkworm) | Injection | LC50: 362.36 µM | [2] |
| Destruxin A | Spodoptera litura (Tobacco cutworm) | Topical Application | LD50: 0.237 µg/g | [3] |
| Destruxin A | Spodoptera litura | Ingestion | LD50: 0.17 µg/g | [3] |
| Destruxin A | Spodoptera litura | Combined (Topical + Ingestion) | LD50: 0.045 µg/g | [3] |
| Destruxin A | Spodoptera litura (SL-1 cell line) | In vitro | IC50 (24h): 17.86 µg/mL | [4] |
| Destruxin A | Spodoptera litura (SL-1 cell line) | In vitro | IC50 (48h): 7.80 µg/mL | [4] |
| iso-isariin B | Sitophilus spp. (Grain weevils) | Not Specified | LD50: 10 µg/mL | [5] |
Proposed Mechanisms of Action
The entomopathogenic effects of this compound are believed to be multifaceted, involving the disruption of the insect's immune system and cellular integrity. Insights from related cyclodepsipeptides suggest several key mechanisms.
Immunosuppression
A primary mode of action for cyclodepsipeptides is the suppression of the host's immune response, creating a window of opportunity for the fungus to establish a lethal infection. This immunosuppression is thought to occur through effects on both cellular and humoral immunity.
-
Cellular Immunity: This involves the direct action on insect blood cells, known as hemocytes.
-
Reduced Hemocyte Viability and Count: Studies on beauvericin have shown a significant, dose-dependent reduction in hemocyte survival both in vivo and in vitro.[2] Following treatment with beauvericin, the total number of circulating hemocytes in Bombyx mori larvae decreased, reaching a minimum at 72 hours post-treatment.[2]
-
Impairment of Hemocyte Function: Beauvericin treatment has been observed to induce the formation of hemocyte aggregates or nodules in silkworm larvae.[2] Furthermore, it can cause morphological changes to hemocytes, such as the appearance of protrusions on the cell surface and vacuolization, which are indicative of cellular stress and apoptosis.[2] Destruxin A is also known to inhibit the phagocytic activity of plasmatocytes.[6]
-
-
Humoral Immunity: This arm of the insect immune system involves soluble effector molecules in the hemolymph, with the phenoloxidase (PO) cascade being a central component.
-
Inhibition of Phenoloxidase Activity: The PO enzyme is crucial for melanin (B1238610) synthesis, which is involved in wound healing and the encapsulation of foreign invaders. Destruxin A has been shown to suppress PO activity in Aphis citricola.[7][8] This inhibition of melanization can compromise the insect's ability to defend against fungal penetration.
-
Cytotoxicity and Apoptosis
Cyclodepsipeptides are known to be cytotoxic to insect cells, leading to programmed cell death (apoptosis).
-
Induction of Apoptosis: Destruxin A has been shown to be highly toxic to Spodoptera litura SL-1 cells in a concentration- and time-dependent manner.[4] Treatment with destruxin A induces characteristic features of apoptosis, including cell rounding, membrane shrinking, and the formation of apoptotic bodies.[4] Beauvericin is also known to induce apoptosis in various cell lines, a process often linked to its ability to disrupt intracellular calcium ion homeostasis.[9]
Involvement of Signaling Pathways
The immunosuppressive and cytotoxic effects of cyclodepsipeptides are likely mediated through the modulation of key intracellular signaling pathways in both the insect host and the entomopathogenic fungus. While direct evidence for this compound is lacking, the known effects of related compounds on these pathways provide a strong hypothetical framework.
Hypothetical Impact of this compound on Insect Immune Signaling Pathways
The insect's innate immune system relies on conserved signaling pathways, such as the Toll and Immune Deficiency (IMD) pathways, to recognize pathogens and mount an effective defense. Cyclodepsipeptides like destruxin A have been shown to interfere with these pathways.
-
Toll and IMD Pathway Inhibition: Research in Drosophila melanogaster has demonstrated that destruxin A can suppress the expression of genes encoding antimicrobial peptides (AMPs), which are key effectors of the Toll and IMD pathways.[10] This suppression of AMP production would severely weaken the insect's ability to combat fungal infections.
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of beauvericin on the blood cells of Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insecticidal activity of destruxin, a mycotoxin from Metarhizium anisopliae (Hypocreales), against Spodoptera litura (Lepidoptera: Noctuidae) larval stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity and differential protein analysis following destruxin A treatment of Spodoptera litura (Lepidoptera: Noctuidae) SL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insecticidal cyclodepsipeptides from Beauveria felina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Destruxin A inhibits scavenger receptor B mediated melanization in Aphis citricola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Isariin D Insecticidal Bioassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beauvericin is known to have a broad spectrum of biological activities, including insecticidal, antimicrobial, and cytotoxic effects.[1] Its primary mode of action as an insecticide involves acting as an ionophore, disrupting the cell membrane's ion gradients, which leads to apoptosis.[2]
Data Presentation
The following tables summarize the type of quantitative data that should be generated from the described bioassays.
Table 1: Cytotoxicity of Beauvericin against Spodoptera frugiperda (Sf9) Cell Line
| Exposure Time (hours) | CC50 (µM) |
| 4 | 85 |
| 24 | 10 |
| 72 | 2.5 |
| 120 | 2.5 |
Data adapted from Fornelli et al. (2004) on the Sf9 cell line derived from Spodoptera frugiperda.[3]
Table 2: Lethal Concentration of Beauvericin against Leptinotarsa decemlineata (Colorado Potato Beetle) Larvae via Spraying Method
| Post-Exposure Time (days) | LC50 (µg/mL) |
| 5 | 218.39 |
| 8 | 0.07 |
| 10 | 0.04 |
Data adapted from a 2025 study on the efficacy of Beauvericin against fourth-instar larvae of L. decemlineata.[4]
Experimental Protocols
Two common and effective methods for insecticidal bioassays are presented here: a diet incorporation assay and a topical application assay. The choice of method may depend on the feeding habits of the target insect and the properties of the test compound.
Protocol 1: Diet Incorporation Bioassay for Lepidopteran Larvae (e.g., Spodoptera litura)
This method is suitable for assessing the toxicity of compounds that are active upon ingestion.
Materials:
-
Isariin D (or Beauvericin) of known purity
-
Artificial diet for the target insect (e.g., Spodoptera litura)
-
Solvent for the test compound (e.g., acetone, ethanol, or DMSO)
-
24-well or 48-well bioassay trays
-
Second or third instar larvae of the target insect (e.g., Spodoptera litura)
-
Fine paintbrush
-
Incubator or environmental chamber (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of concentrations to be tested. A geometric progression of doses is recommended (e.g., 1, 2, 4, 8, 16 µg/mL).
-
Diet Preparation: Prepare the artificial diet according to the manufacturer's instructions. Allow the diet to cool to approximately 40-50°C before adding the test compound to avoid degradation.
-
Incorporation of this compound: Add a known volume of each this compound dilution to a corresponding aliquot of the molten artificial diet. Ensure thorough mixing to achieve a homogenous distribution of the compound. A solvent-only control must be prepared by adding the same volume of solvent to an aliquot of the diet. An untreated control (diet only) should also be included.
-
Dispensing the Diet: Dispense the treated and control diets into the wells of the bioassay trays (approximately 1-2 mL per well, depending on the tray size). Allow the diet to solidify at room temperature.
-
Insect Infestation: Carefully place one larva into each well using a fine paintbrush.
-
Incubation: Seal the trays with a ventilated lid and place them in an incubator under controlled environmental conditions.
-
Data Collection: Record larval mortality at 24, 48, 72, and 96 hours post-infestation. Larvae are considered dead if they do not respond to gentle prodding with the paintbrush.
-
Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.
Protocol 2: Topical Application Bioassay for Lepidopteran Larvae
This method is used to determine the contact toxicity of a compound.
Materials:
-
This compound (or Beauvericin) of known purity
-
Volatile solvent (e.g., acetone)
-
Microapplicator or a calibrated micropipette
-
Petri dishes lined with filter paper
-
Second or third instar larvae of the target insect
-
CO2 or cold anesthesia to immobilize the larvae
-
Incubator or environmental chamber
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a volatile solvent like acetone. From this, create a range of serial dilutions.
-
Larval Immobilization: Briefly anesthetize the larvae using CO2 or by placing them at 4°C for a few minutes.
-
Topical Application: Using a microapplicator, apply a small, precise volume (e.g., 0.5-1 µL) of each test solution to the dorsal thoracic region of each larva. A control group should be treated with the solvent only.
-
Recovery and Rearing: Place the treated larvae in Petri dishes containing a small piece of artificial diet.
-
Incubation: Maintain the Petri dishes in an incubator under controlled environmental conditions.
-
Data Collection: Assess mortality at 24, 48, and 72 hours after application.
-
Data Analysis: Calculate mortality percentages, correct for control mortality, and determine the LD50 (lethal dose for 50% of the population) through probit analysis.
Visualizations
Caption: Experimental workflow for the diet incorporation bioassay.
Caption: Proposed signaling pathway for this compound (Beauvericin) cytotoxicity.
References
- 1. Beauvericin, a Bioactive Compound Produced by Fungi: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beauvericin cytotoxicity to the invertebrate cell line SF-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beauvericin, synthesized by entomopathogenic fungi, as a promising natural pesticide of Leptinotarsa decemlineata - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Isariin D in Fungal Extracts: A Methodological Overview
Initial research into the quantification of Isariin D in fungal extracts has revealed a significant lack of established analytical methods for this specific compound. Scientific literature primarily focuses on the isolation and structural characterization of various Isariin analogues from fungi such as Isaria cretacea and Beauveria felina. While these studies confirm the existence of this compound as a cyclodepsipeptide of fungal origin, they do not provide detailed protocols for its quantitative analysis in crude or purified fungal extracts.
In contrast, a similarly named compound, Icariin (B1674258) , is a well-researched prenylated flavonol glycoside predominantly found in plants of the Epimedium genus (commonly known as Horny Goat Weed). Extensive analytical methodologies have been developed and validated for the quantification of Icariin in plant matrices. It is possible that the initial request for "this compound" may have been a typographical error, intending to inquire about "Icariin."
While some fungal species, such as Aspergillus sp., have been shown to metabolize Icariin, there is no current evidence to suggest that fungi endogenously produce this compound. Therefore, the application of Icariin quantification methods to fungal extracts would only be relevant in studies of biotransformation or fungal metabolism of exogenously supplied Icariin.
Given the absence of specific quantitative methods for this compound, we present here a comprehensive guide to the well-established analytical techniques for the quantification of Icariin . Researchers investigating fungal extracts who suspect the presence of Icariin due to biotransformation can adapt these methods.
Application Notes and Protocols for the Quantification of Icariin
This document provides detailed methodologies for the quantification of Icariin in biological matrices, which can be adapted for fungal extracts. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Audience
This guide is intended for researchers, scientists, and drug development professionals working on the analysis of natural products.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with Ultraviolet (UV) detection is a robust and widely used method for the quantification of Icariin.
Experimental Protocol
a) Sample Preparation (General Protocol for Fungal Extract Adaptation)
-
Extraction: Lyophilize fungal mycelia or spores. Extract the dried biomass with a suitable solvent such as methanol (B129727) or ethanol. Sonication or Soxhlet extraction can be employed to improve efficiency.
-
Solvent Evaporation: Evaporate the solvent from the fungal extract under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for HPLC analysis.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection to remove particulate matter.
b) HPLC Conditions
A summary of typical HPLC conditions for Icariin analysis is presented in Table 1.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., Agilent XDB C18, 250 x 4.6 mm, 5 µm)[1] | C18 (e.g., Luna C18, 150 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (31:69:0.4, v/v/v)[1] | Acetonitrile:Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 µL/min |
| Detection Wavelength | 277 nm[1] | 270 nm[2][3][4] |
| Column Temperature | Ambient | 40°C |
| Injection Volume | 10-20 µL | 10 µL |
c) Calibration Curve
Prepare a series of standard solutions of Icariin of known concentrations (e.g., 0.05 to 100.0 µg/mL)[1]. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the calibration curve for icariin has been demonstrated over a concentration range of 0.0172–172 µg/mL[2].
d) Quantification
Inject the prepared fungal extract sample into the HPLC system. Identify the Icariin peak based on the retention time of the standard. Quantify the amount of Icariin in the sample by comparing its peak area to the calibration curve.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of Icariin using HPLC-UV.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for detecting low concentrations of Icariin.
Experimental Protocol
a) Sample Preparation
Sample preparation for LC-MS/MS is similar to that for HPLC, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects. A liquid-liquid extraction with ethyl acetate (B1210297) has also been reported[5].
b) UPLC-MS/MS Conditions
A summary of typical UPLC-MS/MS conditions for Icariin analysis is presented in Table 2.
| Parameter | Condition |
| Column | Shiseido CAPCELL PAK MGⅡ C18 (2.0 mm × 100 mm, 3.0 μm)[5] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[5] |
| Gradient Elution | 0.00–4.50 min, 25%–60% B4.50–6.00 min, 60%–90% B6.00–6.50 min, 90%–25% B[5] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 10 µL[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
c) Quantification
Quantification is performed using a calibration curve generated with Icariin standards. An internal standard should be used to correct for matrix effects and variations in instrument response.
Logical Relationship for LC-MS/MS Method
Caption: Principle of LC-MS/MS for sensitive and selective quantification.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for high-throughput analysis of multiple samples simultaneously.
Experimental Protocol
a) Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of Icariin in methanol.
-
Sample Solution: Dissolve the dried fungal extract in methanol.
b) HPTLC Conditions
A summary of typical HPTLC conditions for Icariin analysis is presented in Table 3.
| Parameter | Condition |
| Stationary Phase | HPTLC plates pre-coated with silica (B1680970) gel 60 F254[4] |
| Mobile Phase | Ethyl acetate:Glacial acetic acid:Formic acid:Water (10:1:1:2, v/v/v/v)[4] |
| Application | Apply samples and standards as bands using an automated applicator. |
| Development | Develop the plate in a twin-trough chamber saturated with the mobile phase. |
| Densitometric Analysis | Scan the plate with a densitometer at 270 nm[3][4]. |
c) Quantification
Quantify Icariin in the samples by comparing the peak area of the sample band to the calibration curve generated from the Icariin standards on the same plate.
HPTLC Experimental Workflow
Caption: Step-by-step workflow for HPTLC analysis of Icariin.
Data Presentation
The quantitative data from the different analytical methods can be summarized for comparison.
Table 4: Comparison of Analytical Methods for Icariin Quantification
| Feature | HPLC-UV | LC-MS/MS | HPTLC |
| Principle | Liquid Chromatography, UV-Vis Absorbance | Liquid Chromatography, Mass-to-Charge Ratio | Planar Chromatography, Densitometry |
| Selectivity | Moderate | High | Moderate |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) | Good (ng/band range) |
| Throughput | Sequential | Sequential | High (Parallel) |
| Instrumentation Cost | Moderate | High | Low to Moderate |
| Ease of Use | Relatively Simple | Complex | Simple |
| Reported LOQ | ~0.05 µg/mL[1] | ~1 ng/mL[5] | Not explicitly stated, but sensitive in the ng range. |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Icariside II Preparation from Icariin Separated from Epimedium Herbal Extract Powder by a Special Icariin Glycosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Icariin | Natural Extract for Bone Health - FocusHerb [focusherb.com]
- 5. Icariin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Developing a Stable Formulation of Isariin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isariin D is a cyclodepsipeptide with potential therapeutic applications. As with many peptide-based drug candidates, achieving a stable formulation is a critical challenge in its development. The inherent susceptibility of peptides to physical and chemical degradation can compromise their safety, efficacy, and shelf-life. This document provides a comprehensive guide to developing a stable formulation for this compound, outlining key experimental protocols and data presentation strategies.
Cyclodepsipeptides, like this compound, are characterized by a cyclic structure containing both amide and ester bonds. This structure can confer a degree of conformational rigidity, which may enhance stability compared to linear peptides. However, the ester linkage, in particular, is susceptible to hydrolysis, representing a primary degradation pathway. Other potential degradation routes include oxidation of susceptible amino acid residues and physical instability such as aggregation and precipitation.
The objective of these application notes is to provide a systematic approach to:
-
Characterize the physicochemical properties of this compound.
-
Identify and quantify its degradation pathways through forced degradation studies.
-
Screen for suitable stabilizing excipients.
-
Develop and optimize a stable liquid or lyophilized formulation.
-
Establish appropriate analytical methods for stability monitoring.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation development.
Protocol: Solubility Determination
Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents and buffers.
Materials:
-
This compound (pure, solid form)
-
Solvents: Purified Water, Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400)
-
Buffers: Phosphate Buffered Saline (PBS) pH 7.4, Citrate Buffer (pH 3.0, 5.0), Tris Buffer (pH 8.0)
-
Vials, magnetic stirrer, analytical balance, temperature-controlled shaker, filtration device (0.22 µm syringe filters), HPLC-UV system.
Method:
-
Add an excess amount of this compound to a known volume of each solvent/buffer in separate vials.
-
Equilibrate the samples at a controlled temperature (e.g., 25 °C and 37 °C) with continuous stirring for a predetermined time (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the clear filtrate with a suitable solvent.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or µg/mL.
Data Presentation:
Table 1: Solubility of this compound in Various Solvents and Buffers
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | ~7.0 | 25 | |
| Purified Water | ~7.0 | 37 | |
| Ethanol | N/A | 25 | |
| Propylene Glycol | N/A | 25 | |
| PEG 400 | N/A | 25 | |
| Citrate Buffer | 3.0 | 25 | |
| Citrate Buffer | 5.0 | 25 | |
| PBS | 7.4 | 25 | |
| Tris Buffer | 8.0 | 25 |
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify the potential degradation products and pathways of this compound, which helps in developing stability-indicating analytical methods and designing a stable formulation.[1][2]
Protocol: Forced Degradation of this compound
Objective: To induce degradation of this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound solution (in a suitable solvent identified from solubility studies)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated photostability chamber
-
Temperature-controlled oven
-
HPLC-UV/MS system
Method:
-
Acid Hydrolysis: Treat this compound solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Treat this compound solution with 0.1 N NaOH at room temperature for a defined period. Neutralize the samples before analysis.
-
Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound and its solution to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.
-
Photostability: Expose the solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
Sample Analysis:
-
Analyze all stressed samples at various time points using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.
-
A non-stressed sample should be used as a control.
-
Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[2]
Data Presentation:
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradants | Major Degradant (m/z) |
| 0.1 N HCl | 24 | 60 | |||
| 0.1 N NaOH | 8 | 25 | |||
| 3% H₂O₂ | 24 | 25 | |||
| Thermal (Solid) | 48 | 80 | |||
| Thermal (Solution) | 48 | 60 | |||
| Photostability | - | 25 |
Potential Degradation Pathways
Based on the structure of cyclodepsipeptides, the following degradation pathways are anticipated:
-
Hydrolysis: The ester bond is the most likely site for hydrolysis, leading to a linearized depsipeptide. Amide bonds within the peptide ring can also undergo hydrolysis under more stringent conditions.
-
Oxidation: Amino acid residues such as methionine, cysteine, tryptophan, histidine, and tyrosine (if present in the this compound structure, which needs to be confirmed) are susceptible to oxidation.
Formulation Development and Excipient Screening
The goal is to identify excipients that can stabilize this compound against its primary degradation pathways.
Protocol: Excipient Compatibility and Stabilization Screening
Objective: To evaluate the effect of various excipients on the stability of this compound.
Materials:
-
This compound solution
-
Buffers: Citrate, Acetate, Phosphate, Tris
-
Tonicity Modifiers: Sodium Chloride, Mannitol (B672)
-
Bulking Agents (for lyophilization): Mannitol, Sucrose, Trehalose
-
Antioxidants: Ascorbic Acid, Methionine
-
Surfactants: Polysorbate 20, Polysorbate 80
-
HPLC-UV system
Method:
-
Prepare a series of formulations of this compound containing different excipients at various concentrations. A control formulation without any excipients should also be prepared.
-
Store the formulations at accelerated stability conditions (e.g., 40 °C/75% RH for liquid formulations) and recommended storage conditions (e.g., 5 °C).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw samples and analyze for the remaining percentage of this compound and the formation of degradation products using a validated stability-indicating HPLC method.
-
Visual inspection for color change and precipitation should also be performed.
Data Presentation:
Table 3: Excipient Screening for this compound Liquid Formulation (Stored at 40 °C)
| Formulation | Excipient | Concentration | % this compound Remaining (Week 4) | Appearance (Week 4) |
| F1 (Control) | None | - | ||
| F2 | Citrate Buffer | 20 mM, pH 5.0 | ||
| F3 | Phosphate Buffer | 20 mM, pH 7.0 | ||
| F4 | Mannitol | 5% (w/v) | ||
| F5 | Sucrose | 5% (w/v) | ||
| F6 | Ascorbic Acid | 0.1% (w/v) | ||
| F7 | Polysorbate 80 | 0.02% (w/v) |
Development of a Lyophilized Formulation
If this compound is found to be unstable in solution, a lyophilized (freeze-dried) powder for reconstitution is a viable alternative.
Protocol: Lyophilization Cycle Development
Objective: To develop an optimal lyophilization cycle for the this compound formulation.
Materials:
-
Optimized this compound formulation containing a bulking agent/lyoprotectant (e.g., mannitol or sucrose).
-
Lyophilizer (freeze-dryer)
-
Differential Scanning Calorimeter (DSC)
Method:
-
Thermal Characterization: Determine the glass transition temperature (Tg') of the frozen formulation and the collapse temperature (Tc) using a DSC to define the critical parameters for the lyophilization cycle.
-
Freezing: Fill the formulation into vials and load them into the lyophilizer. Cool the shelves to a temperature well below the Tg' (e.g., -40 °C to -50 °C) and hold to ensure complete solidification.
-
Primary Drying (Sublimation): Apply a vacuum and raise the shelf temperature to a point below the Tc to remove the frozen solvent. This is the longest step of the cycle.
-
Secondary Drying (Desorption): After all the ice has been removed, increase the shelf temperature (e.g., to 25 °C) to remove the residual bound water.
-
Stoppering and Sealing: Backfill the chamber with an inert gas (e.g., nitrogen) and stopper the vials under vacuum before removing them for sealing.
Data Presentation:
Table 4: Lyophilization Cycle Parameters for this compound Formulation
| Phase | Shelf Temperature (°C) | Duration (hours) | Vacuum (mTorr) |
| Freezing | -50 | 4 | - |
| Primary Drying | -20 | 48 | 100 |
| Secondary Drying | 25 | 12 | 50 |
Analytical Methods
Robust analytical methods are crucial for quantifying this compound and its degradation products throughout the formulation development and stability studies.
Protocol: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products and formulation excipients.
Method Development Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Column Temperature: Controlled, e.g., 30 °C.
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response.
-
Range: Define the concentration range over which the method is precise, accurate, and linear.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Workflow and Logic
The overall process for developing a stable this compound formulation follows a logical progression from basic characterization to final formulation optimization and stability testing.
Conclusion
Developing a stable formulation for this compound requires a systematic and data-driven approach. The protocols and strategies outlined in these application notes provide a comprehensive framework for researchers to characterize this compound, understand its degradation pathways, and formulate a product with an acceptable shelf-life. Careful execution of these studies, coupled with robust analytical support, will be critical for the successful clinical and commercial development of this compound.
References
Application Notes and Protocols for the Synthesis of Isariin D Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isariin D is a naturally occurring cyclodepsipeptide that has garnered significant interest within the scientific community due to its notable insecticidal and antifungal properties.[1][2] Cyclodepsipeptides are cyclic molecules composed of amino and hydroxy acids, and their unique structural features often translate to potent biological activities. The synthesis of this compound analogues is a key strategy for exploring structure-activity relationships (SAR), optimizing biological potency, and developing novel therapeutic agents or agrochemicals. This document provides detailed protocols and data for the synthesis of this compound analogues, primarily focusing on solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology for peptide and depsipeptide synthesis.
Data Presentation
The biological activities of this compound and its analogues are summarized in the table below. This data is crucial for understanding the structure-activity relationships and for guiding the design of future analogues with enhanced potency and selectivity.
| Compound | Organism/Cell Line | Biological Activity | IC50 / MIC | Reference |
| This compound | Galleria mellonella (larvae) | Insecticidal | - | [2] |
| Isariin C | Galleria mellonella (larvae) | Insecticidal | - | [2] |
| Isariin H | Botrytis cinerea | Antifungal | 15.6 µM | [3] |
| Isariin H | Alternaria solani | Antifungal | 15.6 µM | [3] |
| Isaridin H | Bacillus subtilis | Antibacterial | MIC: 12.5 µM | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis of this compound analogues. These protocols are based on established methods for cyclodepsipeptide synthesis and can be adapted for the synthesis of a variety of analogues.
Protocol 1: Solid-Phase Synthesis of the Linear Depsipeptide Precursor
This protocol describes the assembly of the linear peptide chain on a solid support using Fmoc/tBu chemistry.
Materials:
-
Rink amide MBHA resin or Wang resin
-
Fmoc-protected amino acids
-
Hydroxy acid corresponding to the desired analogue
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activating base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in NMP (N-Methyl-2-pyrrolidone)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), NMP
-
Washing solvents: DMF, NMP, DCM
-
Microwave peptide synthesizer (optional, can be performed manually)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP twice for 5 and 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with NMP and DMF.[5]
-
Amino Acid/Hydroxy Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid or hydroxy acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid/hydroxy acid solution to the deprotected resin and agitate for 2 hours at room temperature. Microwave irradiation (5 minutes) can be used to accelerate the coupling reaction.[5]
-
Wash the resin with DMF, NMP, and DCM.[5]
-
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid and the hydroxy acid in the desired sequence of the this compound analogue.
Protocol 2: Cleavage of the Linear Peptide from the Resin
This protocol describes the cleavage of the synthesized linear peptide from the solid support.
Materials:
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Ice-cold diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Wash the resin-bound peptide with DCM and dry under vacuum.
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of ice-cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Drying: Dissolve the crude peptide in a minimal amount of ACN/water and lyophilize to obtain a dry powder.[5]
Protocol 3: Macrolactamization (Cyclization)
This protocol describes the cyclization of the linear precursor to form the final cyclodepsipeptide.
Materials:
-
Crude linear depsipeptide
-
High-purity DMF
-
Cyclization reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: DIEA or 2,4,6-collidine
-
Nitrogen or Argon gas
Procedure:
-
Dissolution: Dissolve the lyophilized linear peptide in a high volume of DMF to achieve a low concentration (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Reaction Setup: Place the solution under an inert atmosphere (nitrogen or argon).
-
Cyclization: Add the cyclization reagent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base (e.g., DIEA, 3 equivalents) to the peptide solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using analytical HPLC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, quench by adding a small amount of water. Remove the solvent under high vacuum.
Protocol 4: Purification and Characterization
This protocol outlines the purification of the crude cyclodepsipeptide using preparative HPLC and subsequent characterization.
Materials:
-
Preparative Reverse-Phase HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Analytical HPLC-MS system
-
NMR spectrometer
Procedure:
-
Purification:
-
Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to determine their purity. Pool the fractions with high purity (>95%).
-
Lyophilization: Lyophilize the pooled fractions to obtain the pure this compound analogue as a white powder.
-
Characterization: Confirm the structure and identity of the final product using high-resolution mass spectrometry and NMR spectroscopy.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of this compound analogues.
Caption: General workflow for the solid-phase synthesis of this compound analogues.
Potential Signaling Pathway Involvement (Hypothetical)
While the specific signaling pathways modulated by this compound analogues are not yet fully elucidated, many cytotoxic natural products are known to induce apoptosis. The following diagram depicts a simplified, hypothetical signaling pathway for apoptosis that could be investigated for this compound analogues.
Caption: Hypothetical intrinsic apoptosis pathway potentially targeted by this compound analogues.
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. II. Structure elucidation of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomics-driven discovery of a new cyclodepsipeptide from the guanophilic fungus Amphichorda guana - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances on cyclodepsipeptides: biologically active compounds for drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. ignited.in [ignited.in]
- 7. agilent.com [agilent.com]
Isariin D: Application Notes and Protocols for Integrated Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isariin D is a naturally occurring cyclodepsipeptide with demonstrated insecticidal properties. Isolated from the entomopathogenic fungus Isaria felina (also known as Beauveria felina), this compound represents a promising candidate for development as a biopesticide within an Integrated Pest Management (IPM) framework. Its biological origin suggests a potential for greater environmental compatibility compared to synthetic insecticides. These application notes provide a summary of the current, albeit limited, scientific knowledge on this compound and related compounds, offering protocols and guidance for research and development professionals exploring its potential in sustainable agriculture.
Disclaimer: The available public research on the specific application of this compound in agricultural pest management is currently limited. The following information is based on the foundational studies of this compound and related insecticidal cyclodepsipeptides, and general principles of biopesticide development. Further research is required to establish definitive protocols and safety profiles for field applications.
Chemical and Physical Properties
| Property | Description |
| Compound Class | Cyclodepsipeptide |
| Producing Organism | Isaria felina (Beauveria felina) |
| Known Activity | Insecticidal |
Quantitative Data on Insecticidal Activity
Quantitative data on the insecticidal efficacy of this compound against a broad range of agricultural pests is not yet widely available in public literature. The primary reported activity is against the larvae of the greater wax moth, Galleria mellonella[1]. However, data from a closely related compound, iso-isariin B, also isolated from Isaria felina, provides a preliminary indication of potency.
| Compound | Target Pest | Bioassay Method | Efficacy | Reference |
| This compound | Galleria mellonella (larvae) | Not specified in abstract | Insecticidal activity observed | [1] |
| Iso-isariin B | Sitophilus spp. (weevils) | Topical application | LD₅₀: 10 µg/mL |
Experimental Protocols
The following are generalized protocols for the evaluation of this compound's insecticidal properties, based on standard methodologies for biopesticide research.
Laboratory Bioassays for Insecticidal Efficacy
Objective: To determine the lethal dose (LD₅₀) or lethal concentration (LC₅₀) of this compound against a target pest.
Materials:
-
Purified this compound
-
Acetone or other suitable solvent
-
Distilled water
-
Non-ionic surfactant (e.g., Triton X-100)
-
Microapplicator (for topical application)
-
Spray tower (for contact toxicity)
-
Artificial diet and rearing containers for the target insect
-
Target insect pests (e.g., larvae of Plutella xylostella, Spodoptera litura, or adults of Myzus persicae)
Protocol for Topical Application (LD₅₀):
-
Prepare a stock solution of this compound in acetone.
-
Make a series of five to seven serial dilutions of the stock solution.
-
Select healthy, uniform-sized larvae or adult insects.
-
Using a microapplicator, apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect.
-
A control group should be treated with the solvent only.
-
Place the treated insects in clean containers with an appropriate food source.
-
Maintain the insects under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
-
Record mortality at 24, 48, and 72-hour intervals.
-
Use probit analysis to calculate the LD₅₀ value.
Protocol for Diet Incorporation Bioassay (LC₅₀):
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions.
-
Incorporate each dilution into a molten artificial diet and pour into rearing containers.
-
A control diet should contain the solvent only.
-
Once the diet has solidified, introduce a known number of early-instar larvae into each container.
-
Maintain the containers under controlled environmental conditions.
-
Record mortality at regular intervals until the control group reaches a specific developmental stage (e.g., pupation).
-
Calculate the LC₅₀ value using probit analysis.
Assessment of Impact on Non-Target Organisms
Objective: To evaluate the toxicity of this compound to beneficial insects.
Protocol for Contact Toxicity on a Predator (e.g., Lady Beetle):
-
Prepare a range of concentrations of this compound in a water-surfactant solution.
-
Spray glass vials or petri dishes with each concentration and allow them to dry, creating a residue film.
-
Introduce adult lady beetles into the treated containers.
-
A control group should be exposed to surfaces treated with the water-surfactant solution only.
-
Provide a food source (e.g., aphids) on an untreated leaf surface within the container.
-
Record mortality and any sublethal effects (e.g., paralysis, reduced mobility) at 24, 48, and 72 hours.
Mode of Action (Hypothesized)
The precise mode of action for this compound has not been elucidated. However, many cyclodepsipeptides from entomopathogenic fungi exhibit their insecticidal effects by disrupting ion transport across cell membranes, leading to paralysis and death. It is plausible that this compound shares a similar mechanism.
Application in Integrated Pest Management (IPM)
For this compound to be successfully integrated into an IPM program, several key aspects must be considered. The following workflow outlines the necessary research and development stages.
Considerations for Formulation and Field Application
-
Stability: Natural products like this compound can be susceptible to degradation by UV light and microbial activity. Formulation studies should focus on enhancing stability through the use of adjuvants and protective carriers.
-
Solubility: The solubility of this compound in water will influence the type of formulation (e.g., emulsifiable concentrate, wettable powder).
-
Delivery System: The formulation should be compatible with standard application equipment (e.g., sprayers).
-
Environmental Fate: Research is needed to understand the persistence of this compound in soil and water to assess any potential long-term environmental impact.
Future Research Directions
The potential of this compound as a biopesticide is evident, but significant research is required to bring it to practical application. Key areas for future investigation include:
-
Broad-spectrum Efficacy: Testing against a wider range of economically important insect pests.
-
Mode of Action Elucidation: Identifying the specific molecular target(s) of this compound in insects.
-
Toxicology: Comprehensive studies on the effects on non-target organisms, including pollinators, aquatic invertebrates, and vertebrates.
-
Fermentation Optimization: Developing cost-effective methods for the large-scale production of this compound through fermentation of Isaria felina.
-
Field Efficacy: Conducting small-scale field trials to evaluate performance under real-world agricultural conditions.
By addressing these research gaps, the scientific community can fully assess the potential of this compound as a valuable tool for sustainable pest management.
References
Application Notes and Protocols: Evaluating the Efficacy of Isariin D on Insect Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isariin D is a natural cyclodepsipeptide with known insecticidal and cytotoxic properties. These application notes provide a comprehensive set of protocols to evaluate the efficacy of this compound on various insect cell lines. The methodologies described herein cover essential aspects of insect cell culture, cytotoxicity assessment, apoptosis induction, and cell cycle analysis. These protocols are intended to serve as a guide for researchers investigating the potential of this compound as a bio-insecticide or as a tool for studying fundamental cellular processes in insects.
Commonly used insect cell lines for such studies include those derived from Lepidoptera, such as Spodoptera frugiperda (Sf9 and Sf21) and Trichoplusia ni (High Five™), as well as from Diptera, like Drosophila melanogaster (S2).[1][2][3] The choice of cell line may depend on the target insect species and the specific research question.[4][5]
Data Presentation
Table 1: Cytotoxicity of this compound on Various Insect Cell Lines (Hypothetical Data)
| Cell Line | Origin | This compound IC₅₀ (µM) after 48h |
| Sf9 | Spodoptera frugiperda (pupal ovary) | 15.2 ± 1.8 |
| Sf21 | Spodoptera frugiperda (pupal ovary) | 18.5 ± 2.1 |
| High Five™ | Trichoplusia ni (egg) | 9.8 ± 1.2 |
| S2 | Drosophila melanogaster (embryo) | 35.4 ± 4.5 |
Table 2: Apoptotic Effects of this compound on Sf9 Cells at 24h (Hypothetical Data)
| This compound (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3 Activity (Fold Change) |
| 0 (Control) | 4.1 ± 0.5 | 1.0 ± 0.1 |
| 5 | 15.3 ± 1.9 | 2.5 ± 0.3 |
| 10 | 38.7 ± 4.2 | 5.8 ± 0.6 |
| 20 | 65.2 ± 6.8 | 9.1 ± 1.0 |
Table 3: Cell Cycle Analysis of Sf9 Cells Treated with this compound for 24h (Hypothetical Data)
| This compound (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 45.2 ± 3.1 | 30.5 ± 2.5 | 24.3 ± 2.0 |
| 10 | 68.9 ± 5.5 | 15.1 ± 1.8 | 16.0 ± 1.5 |
| 20 | 75.4 ± 6.2 | 8.7 ± 1.1 | 15.9 ± 1.4 |
Experimental Protocols
Insect Cell Culture
Objective: To maintain healthy and viable insect cell cultures for experimentation. Commonly used cell lines like Sf9 and Sf21 are derived from the pupal ovarian tissue of the fall armyworm, Spodoptera frugiperda.[1] High Five™ cells originate from the ovarian cells of the cabbage looper, Trichoplusia ni.[1] S2 cells were developed from late-stage embryos of Drosophila melanogaster.[1]
Materials:
-
Insect cell lines (e.g., Sf9, ATCC CRL-1711)
-
Grace's Insect Medium, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., 10 µg/ml gentamycin).[6]
-
T-flasks (25 cm² or 75 cm²)
-
Incubator (27°C)
-
Hemacytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Thawing Cells: Rapidly thaw a cryopreserved vial of insect cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 ml of pre-warmed complete Grace's Insect Medium. Centrifuge at 100 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and gently resuspend the cell pellet in 5 ml of fresh medium. Transfer the cell suspension to a 25 cm² T-flask.
-
Incubation: Incubate the flask at 27°C. For adherent cells like Sf9, allow them to attach for a few hours.
-
Subculturing: Passage adherent cultures when they reach confluency (typically every 2-3 days).[6] For Sf9 cells, the doubling time is approximately 24-30 hours.[2]
-
Dislodge the cells by gentle tapping or by pipetting the medium over the cell monolayer.
-
Determine the cell density and viability using a hemacytometer and trypan blue staining. Cell viability should be greater than 90%.[2]
-
Dilute the cells to a seeding density of 0.5 x 10⁶ cells/ml in a new T-flask with fresh medium.
-
Caption: Workflow for routine insect cell culture.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Insect cells (e.g., Sf9)
-
96-well microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Protocol:
-
Cell Seeding: Seed 1 x 10⁴ cells in 100 µl of medium per well in a 96-well plate. Incubate for 24 hours at 27°C to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µl of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 27°C.
-
MTT Addition: Add 20 µl of MTT solution to each well and incubate for 4 hours at 27°C.
-
Solubilization: Add 100 µl of solubilization solution to each well and incubate overnight at 27°C in the dark.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Assays
Objective: To determine if this compound induces programmed cell death (apoptosis). Apoptosis is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[7]
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 200 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic or colorimetric substrate.
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them according to the assay kit's protocol.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to the cell lysate.
-
Measurement: Incubate and measure the signal (absorbance at 405 nm for colorimetric assay) using a plate reader.
-
Data Analysis: Quantify the fold change in caspase-3 activity relative to the untreated control.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Analysis: Incubate for 30 minutes at room temperature in the dark and analyze the DNA content by flow cytometry.
Potential Signaling Pathways for Investigation
While the precise mechanism of this compound in insect cells is yet to be elucidated, several signaling pathways are known to be involved in insect cell growth, apoptosis, and immunity. Investigating the effect of this compound on these pathways could provide valuable insights.
-
Insulin (B600854)/IGF-1 Signaling (IIS) Pathway: This pathway is crucial for cell growth, proliferation, and metabolism in insects.[8][9][10] Key components to investigate include the Insulin-like receptor (InR), PI3K, and Akt.
-
Toll and Imd Pathways: These are key innate immunity signaling pathways in insects that can also be linked to apoptosis.[11][12]
-
MAPK Pathways (ERK, JNK, p38): These pathways are involved in a wide range of cellular processes, including stress responses and apoptosis.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Troubleshooting
-
Low Cell Viability: Ensure the use of high-quality reagents and sterile techniques. Check the incubator temperature and CO₂ levels. Do not allow cultures to become over-confluent.
-
Inconsistent Assay Results: Ensure accurate cell counting and seeding. Use a consistent passage number for cells in experiments. Prepare fresh dilutions of the test compound for each experiment.
-
High Background in Apoptosis Assays: Optimize the harvesting procedure to minimize mechanical stress on the cells, which can lead to membrane damage and false-positive PI staining.
By following these detailed protocols and application notes, researchers can effectively evaluate the efficacy of this compound and other novel compounds on insect cell lines, contributing to the development of new pest management strategies and a deeper understanding of insect cell biology.
References
- 1. htslabs.com [htslabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. med.unc.edu [med.unc.edu]
- 7. Cytochalasin-D treatment triggers premature apoptosis of insect ovarian follicle and nurse cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The diverse roles of insulin signaling in insect behavior [frontiersin.org]
- 10. The diverse roles of insulin signaling in insect behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathways implicated in the cellular innate immune responses of Drosophila | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Isariin D Formulation for Greenhouse and Field Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isariin D is a naturally occurring cyclodepsipeptide produced by various entomopathogenic fungi, including Isaria felina (also known as Beauveria felina).[1][2][3] This secondary metabolite has garnered significant interest within the agricultural sector due to its demonstrated insecticidal properties.[1][3] As a promising candidate for a bio-based pesticide, the development of stable and effective formulations of this compound is crucial for its successful application in both controlled greenhouse environments and large-scale field trials. The transition from a promising microbial metabolite to a viable biopesticide hinges on a well-defined formulation that ensures the stability, bioavailability, and efficacy of the active compound.[4][5][6][7][8]
These application notes provide a comprehensive guide for researchers on the formulation, experimental design, and evaluation of this compound for agricultural applications. The protocols outlined below are based on established principles of microbial metabolite formulation and can be adapted to specific target pests and crop systems.
Data Presentation: Formulation and Efficacy Trials
Due to the nascent stage of this compound research, extensive public data from greenhouse and field trials is limited. The following tables are presented as templates for researchers to systematically record and analyze their experimental data.
Table 1: this compound Formulation Components
| Component | Type | Function | Concentration Range (% w/v or v/v) | Notes |
| This compound (Technical Grade) | Active Ingredient | Insecticidal | 0.1% - 5.0% | Purity should be determined and recorded. |
| Solvent | Carrier | Solubilize this compound | 10% - 30% | e.g., Methanol, Ethanol, Acetone. Evaporation may be required. |
| Wetting Agent | Surfactant | Reduce surface tension, improve spreading | 0.1% - 0.5% | e.g., Tween 80, Triton X-100. |
| Adjuvant/Sticker | Additive | Improve adhesion to leaf surfaces | 0.1% - 1.0% | e.g., Pinolene, horticultural oils. |
| UV Protectant | Stabilizer | Prevent degradation from sunlight | 0.5% - 2.0% | e.g., Lignin-based compounds, Benzophenones. |
| Carrier (for solid formulations) | Diluent | Bulk agent for dusts or granules | To 100% | e.g., Kaolin clay, Talc, Diatomaceous earth. |
| Water | Diluent | For sprayable formulations | To 100% | pH should be adjusted and recorded. |
Table 2: Greenhouse Trial Efficacy Data
| Formulation ID | This compound Conc. (%) | Application Rate (mL/plant or g/plant ) | Target Pest | Crop | Pest Mortality (%) at 24h | Pest Mortality (%) at 48h | Pest Mortality (%) at 72h | Phytotoxicity Observed |
| ISD-F01 | 0.5 | 5 | Myzus persicae | Tomato | ||||
| ISD-F02 | 1.0 | 5 | Myzus persicae | Tomato | ||||
| Control | 0 | 5 | Myzus persicae | Tomato |
Table 3: Field Trial Efficacy Data
| Treatment Plot | Formulation ID | Application Rate (L/ha or kg/ha ) | Target Pest | Crop | Initial Pest Density (per leaf/plant) | Final Pest Density (7 days post-application) | Yield ( kg/ha ) |
| T1 | ISD-F03 | 10 | Plutella xylostella | Cabbage | |||
| T2 | ISD-F04 | 20 | Plutella xylostella | Cabbage | |||
| T3 (Control) | - | - | Plutella xylostella | Cabbage |
Experimental Protocols
Preparation of a Stock Solution of this compound
-
Objective: To create a concentrated stock solution of this compound for subsequent formulation development.
-
Materials:
-
Purified this compound (Technical Grade, >95% purity)
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Solvent (e.g., Methanol, Ethanol, or Acetone)
-
-
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the powder.
-
Place the flask on a magnetic stirrer and stir until the this compound is completely dissolved.
-
Add the solvent to the flask up to the calibration mark.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed, amber glass bottle at 4°C.
-
Formulation of an Emulsifiable Concentrate (EC) for Spray Application
-
Objective: To prepare a stable emulsifiable concentrate of this compound suitable for dilution in water and application as a foliar spray.
-
Materials:
-
This compound stock solution
-
Wetting agent (e.g., Tween 80)
-
Adjuvant/Sticker (e.g., horticultural oil)
-
UV protectant
-
Beakers
-
Graduated cylinders
-
Pipettes
-
Magnetic stirrer
-
-
Protocol:
-
In a beaker, combine the required volume of the this compound stock solution with the wetting agent and adjuvant.
-
Add the UV protectant to the mixture.
-
Stir the mixture thoroughly using a magnetic stirrer until a homogenous solution is formed.
-
Perform a stability test by adding a small amount of the EC formulation to water in a separate container. A stable emulsion should form with minimal separation or precipitation.
-
For application, dilute the EC formulation to the desired final concentration with water immediately before use.
-
Greenhouse Efficacy Trial Protocol
-
Objective: To evaluate the insecticidal efficacy and potential phytotoxicity of this compound formulations in a controlled environment.
-
Materials:
-
Test plants (e.g., tomato, cabbage) of uniform age and size
-
Target insect pest culture (e.g., aphids, diamondback moth larvae)
-
This compound formulations
-
Control solution (formulation without this compound)
-
Spray bottles
-
Cages or isolated chambers to prevent insect escape
-
-
Protocol:
-
Acclimate the test plants in the greenhouse for at least one week.
-
Infest the plants with a known number of the target insect pests.
-
Allow the pests to establish on the plants for 24 hours.
-
Prepare the this compound spray solutions by diluting the EC formulation to the desired concentrations.
-
Spray the infested plants with the respective formulations until runoff, ensuring complete coverage. The control group should be sprayed with the control solution.
-
Place the treated plants in a randomized complete block design within the greenhouse or in individual cages.
-
Assess pest mortality at 24, 48, and 72 hours post-application.
-
Monitor for any signs of phytotoxicity (e.g., leaf burn, discoloration, stunting) on the treated plants.
-
Record all data in a format similar to Table 2.
-
Field Trial Protocol
-
Objective: To assess the performance of this compound formulations under real-world agricultural conditions.
-
Materials:
-
Experimental field with the target crop
-
This compound formulations
-
Commercial standard insecticide (for comparison)
-
Untreated control
-
Spraying equipment (e.g., backpack sprayer, boom sprayer)
-
Materials for pest scouting and population assessment
-
-
Protocol:
-
Divide the experimental field into plots of a suitable size, with buffer zones between plots to minimize spray drift.
-
Use a randomized complete block design to assign treatments to the plots.
-
Conduct a pre-application pest scouting to determine the initial pest density in each plot.
-
Apply the this compound formulations, the commercial standard, and the control treatment according to the experimental design.
-
Conduct post-application pest scouting at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
At the end of the trial, harvest the crop from each plot and measure the yield.
-
Analyze the data for significant differences in pest control and crop yield between the treatments.
-
Record all data in a format similar to Table 3.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound formulation and testing.
Caption: Putative signaling pathway for this compound-induced systemic resistance in plants.
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insecticidal cyclodepsipeptides from the fungus Isaria felina. II. Structure elucidation of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial bioformulation: a microbial assisted biostimulating fertilization technique for sustainable agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbial Formulations: An Alternative to Chemical Pesticides | Asia Pacific Biofertilizer and Biopesticide Information Platform [apbb.fftc.org.tw]
- 7. mdpi.com [mdpi.com]
- 8. Formulation of microbial biopesticides | Croda Agriculture [crodaagriculture.com]
Application Notes and Protocols: Analytical Standards for Isariin D and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isariin D is a cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond in addition to amide bonds, which has been isolated from the entomopathogenic fungus Isaria felina. Cyclodepsipeptides from fungal sources are known for their diverse and potent biological activities, including insecticidal, antifungal, and cytotoxic properties, making them of significant interest in drug discovery and development.
This document provides detailed application notes and protocols for the analytical characterization of this compound and the prospective analysis of its metabolites. Given the limited specific data on this compound metabolism, this guide also includes information on the analysis of structurally related fungal cyclodepsipeptides, such as beauvericin (B1667859) and enniatins, to provide a robust framework for research. The methodologies described herein are essential for pharmacokinetic studies, metabolite identification, and quality control of this compound as a potential therapeutic agent.
Analytical Standards and Methodologies
The accurate quantification and characterization of this compound and its metabolites rely on the use of well-characterized analytical standards and validated analytical methods. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the cornerstone techniques for these analyses.
Table 1: Quantitative Data Summary for a Typical Cyclodepsipeptide Analysis
| Parameter | Value | Reference Compound |
| Linearity Range | 1 - 1000 ng/mL | Beauvericin |
| Correlation Coefficient (r²) | > 0.995 | Beauvericin |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL | Beauvericin |
| Intra-day Precision (%RSD) | < 15% | Beauvericin |
| Inter-day Precision (%RSD) | < 15% | Beauvericin |
| Accuracy (%RE) | ± 15% | Beauvericin |
| Matrix Effect | 85 - 115% | Beauvericin |
| Recovery | > 80% | Beauvericin |
Note: The data presented in this table are representative of analytical methods developed for similar fungal cyclodepsipeptides and should be validated specifically for this compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
This protocol outlines a general procedure for the extraction of this compound from a liquid culture of Isaria felina.
Materials:
-
Liquid culture of Isaria felina
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Glassware (flasks, beakers)
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.
-
The resulting crude extract can be further purified by column chromatography (e.g., silica (B1680970) gel) or preparative HPLC.
Protocol 2: Quantification of this compound in Biological Matrices by UPLC-MS/MS
This protocol provides a general method for the quantification of this compound in plasma or tissue homogenates.
Materials:
-
Plasma or tissue homogenate samples
-
This compound analytical standard
-
Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another cyclodepsipeptide not present in the sample)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (UPLC-MS grade)
-
Protein precipitation solution (e.g., ACN with 0.1% FA)
-
Centrifuge
-
UPLC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold protein precipitation solution.
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% FA).
-
Transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS to identify the precursor ions and optimize collision energies for the most abundant and stable product ions.
Metabolism of this compound
Specific metabolic pathways for this compound have not been extensively reported. However, based on studies of other fungal cyclodepsipeptides like beauvericin and enniatins, the primary metabolic transformations are expected to be Phase I reactions mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3]
Anticipated Metabolic Reactions:
-
Oxidation: Hydroxylation at various positions on the amino acid residues and the fatty acid side chain is a common metabolic pathway.[3] This can lead to mono-, di-, and tri-hydroxylated metabolites.
-
N-Demethylation: If N-methylated amino acids are present in the structure of this compound, demethylation is a possible metabolic route.[1]
Protocol 3: In Vitro Metabolism of this compound using Liver Microsomes
This protocol is for investigating the metabolic stability and identifying the primary metabolites of this compound.
Materials:
-
This compound
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/water bath at 37°C
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes, and this compound in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by UPLC-High-Resolution Mass Spectrometry (HRMS) to identify and quantify the remaining parent compound and any newly formed metabolites.
Visualizations
References
- 1. In vitro metabolism of the mycotoxin enniatin B in different species and cytochrome p450 enzyme phenotyping by chemical inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of the Mycotoxin Enniatin B1 by CYP P450 3A4 and Potential for Drug-Drug Interactions [mdpi.com]
- 3. Identification of Beauvericin metabolites using rat and human liver microsomes and in vivo urinary excretion study in rats for biomonitoring application - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing Isariin D's Effect on Insect Behavior
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isariin D is a cyclodepsipeptide compound with demonstrated insecticidal properties.[1][2] This document provides detailed application notes and experimental protocols for assessing the effects of this compound on insect behavior. The methodologies described herein are designed to enable researchers to quantify behavioral changes, elucidate the potential mode of action, and evaluate the compound's efficacy as a potential insecticide. The primary focus is on neurotoxic effects, a common mode of action for insecticidal compounds, which often manifest as alterations in feeding and locomotor behaviors.
Hypothesized Mode of Action: Neurotoxicity via GABA Receptor Modulation
While the precise molecular target of this compound is not definitively established, evidence suggests that cyclodepsipeptides can exert neurotoxic effects on insects. A plausible hypothesis is that this compound acts as a modulator of ion channels in the insect's central nervous system. Specifically, it is hypothesized that this compound may interact with γ-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the insect central nervous system, and its receptors are ligand-gated chloride ion channels. Disruption of GABAergic neurotransmission by insecticides can lead to hyperexcitation, paralysis, and death.
The following diagram illustrates the hypothesized signaling pathway for this compound's action on a generic insect neuron.
References
Application Notes and Protocols for Investigating Isariin D in Insect Detoxification Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isariin D, a cyclodepsipeptide isolated from the entomopathogenic fungus Isaria felina, has demonstrated notable insecticidal properties. Cyclodepsipeptides represent a class of bioactive compounds with a range of biological effects, including antimicrobial, antiviral, and insecticidal activities. Within this class, compounds such as Destruxin A have been shown to modulate the insect immune system and, significantly, to interfere with detoxification pathways. Specifically, studies on the whitefly, Bemisia tabaci, have revealed that Destruxin A can lead to the downregulation of numerous detoxification genes, including a substantial number of cytochrome P450 (CYP) genes.
Given the structural and functional similarities among cyclodepsipeptides, there is a strong rationale for investigating this compound as a potential modulator of insect detoxification mechanisms. Understanding how this compound interacts with key detoxification enzyme systems—such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs)—could unveil novel strategies for insect pest management. These enzymes are crucial for insects to metabolize and develop resistance to both natural plant defenses and synthetic insecticides.
These application notes provide a comprehensive framework for researchers to explore the effects of this compound on insect detoxification pathways. The following sections detail protocols for insect rearing, bioassays, enzymatic assays, and gene expression analysis, enabling a thorough investigation of this compound's mechanism of action.
Data Presentation
As direct quantitative data for this compound's effect on insect detoxification enzymes is the subject of the proposed investigation, the following table is presented as a template for researchers to populate with their experimental findings.
| Enzyme/Gene | Insect Species | This compound Concentration | Effect (e.g., IC50, % Inhibition, Fold Change in Expression) | Reference |
| Cytochrome P450 Activity | Galleria mellonella | e.g., 10 µM | Data to be determined | (Your Study) |
| Glutathione S-Transferase Activity | Galleria mellonella | e.g., 10 µM | Data to be determined | (Your Study) |
| Carboxylesterase Activity | Galleria mellonella | e.g., 10 µM | Data to be determined | (Your Study) |
| CYP6A1 Gene Expression | Galleria mellonella | e.g., 10 µM | Data to be determined | (Your Study) |
| GST-theta Gene Expression | Galleria mellonella | e.g., 10 µM | Data to be determined | (Your Study) |
Experimental Protocols
Insect Rearing: Galleria mellonella (Greater Wax Moth)
Galleria mellonella larvae are a suitable model for these studies due to their widespread use in insect toxicology and immunology research.
Materials:
-
Glass or plastic containers (1-2 L) with ventilated lids
-
Artificial diet (e.g., a mixture of beeswax, pollen, bran, yeast, and glycerol)
-
Filter paper
-
Incubator set to 28-30°C and 60-70% relative humidity
Protocol:
-
Prepare the artificial diet and place it at the bottom of the rearing containers.
-
Introduce G. mellonella eggs or early-instar larvae onto the diet.
-
Line the top of the container with folded filter paper to provide a pupation site.
-
Maintain the containers in the incubator in darkness.
-
Larvae will be ready for experiments in the final instar stage (approximately 2-3 cm in length).
Insecticidal Bioassay with this compound
This protocol determines the toxicity of this compound to G. mellonella larvae.
Materials:
-
Final instar G. mellonella larvae
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Micro-applicator or fine-gauge needle
-
Petri dishes with filter paper
-
Artificial diet
Protocol:
-
Prepare serial dilutions of this compound in an appropriate solvent.
-
Select healthy, uniform-sized final instar larvae.
-
Apply a precise volume (e.g., 1 µL) of the this compound solution topically to the dorsal thorax of each larva or inject it into the hemocoel. A control group should be treated with the solvent alone.
-
Place the treated larvae in Petri dishes containing a small amount of artificial diet.
-
Incubate at 28-30°C.
-
Record mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the median lethal dose (LD50) using probit analysis.
Enzyme Activity Assays
These assays measure the activity of key detoxification enzymes in insect tissues following exposure to this compound.
3.1. Preparation of Insect Homogenate/Microsomes:
-
Homogenize whole larvae or dissected midguts in ice-cold phosphate (B84403) buffer (pH 7.4).
-
For P450 assays, prepare microsomes by differential centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the microsomal pellet in phosphate buffer.
-
-
Determine the protein concentration of the homogenate or microsomal fraction using a standard method (e.g., Bradford assay).
3.2. Cytochrome P450 Activity Assay (e.g., EROD assay):
-
To a microplate well, add the microsomal preparation, NADPH, and buffer.
-
Initiate the reaction by adding the substrate (e.g., 7-ethoxyresorufin).
-
Measure the fluorescence of the product (resorufin) over time using a microplate reader.
-
Calculate P450 activity as pmol of product formed per minute per mg of protein.
3.3. Glutathione S-Transferase (GST) Activity Assay:
-
To a microplate well, add the insect homogenate supernatant, reduced glutathione (GSH), and buffer.
-
Start the reaction by adding the substrate (e.g., 1-chloro-2,4-dinitrobenzene, CDNB).
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate GST activity as nmol of CDNB-GSH conjugate formed per minute per mg of protein.
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol quantifies the expression levels of detoxification genes in response to this compound treatment.
Materials:
-
G. mellonella larvae treated with this compound (sub-lethal dose) and control larvae
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Primers for target detoxification genes (e.g., specific CYPs, GSTs) and a reference gene (e.g., actin)
Protocol:
-
Expose larvae to a sub-lethal concentration of this compound for a defined period (e.g., 24 hours).
-
Extract total RNA from whole larvae or specific tissues (e.g., midgut, fat body).
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using gene-specific primers.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated larvae compared to controls.
Visualizations
Caption: Proposed interaction of this compound with insect detoxification pathways.
Caption: Workflow for studying this compound's effects on insect detoxification.
Application Notes and Protocols for Large-Scale Production and Fermentation of Isariin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isariin D is a cyclodepsipeptide with demonstrated insecticidal properties, originally isolated from the entomopathogenic fungus Isaria felina (also known as Beauveria felina).[1][2] As a secondary metabolite, its production is intricately linked to the fermentation conditions of the producing microorganism. These application notes provide a comprehensive overview and detailed protocols for the large-scale production, fermentation, and purification of this compound, intended to guide researchers in developing robust and scalable manufacturing processes. The protocols are based on established principles of fungal fermentation and purification of similar secondary metabolites, as specific large-scale production data for this compound is not extensively detailed in publicly available literature.
Data Presentation
Table 1: Fungal Strain and Culture Maintenance
| Parameter | Recommended Condition |
| Producing Organism | Isaria felina (or Beauveria felina) |
| Culture Medium (Agar) | Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) |
| Incubation Temperature | 25-28°C |
| Incubation Time | 7-14 days (until sufficient sporulation) |
| Storage of Stock Cultures | Spore suspension in 20% glycerol (B35011) at -80°C |
Table 2: Fermentation Parameters for this compound Production
| Parameter | Range/Value | Notes |
| Inoculum Development | ||
| Inoculum Medium | Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB) | |
| Inoculum Age | 48-72 hours | Actively growing mycelial culture |
| Inoculum Size | 5-10% (v/v) | |
| Production Fermentation | ||
| Fermentation Type | Submerged liquid fermentation | Suitable for large-scale production |
| Bioreactor Volume | Scalable from 10 L to >1000 L | |
| Production Medium | Czapek-Dox broth supplemented with peptone and yeast extract | See Protocol 2 for detailed composition |
| Carbon Source | Sucrose or Glucose (20-40 g/L) | |
| Nitrogen Source | Sodium Nitrate, Peptone, Yeast Extract (5-15 g/L total) | |
| Initial pH | 5.5 - 6.5 | Adjust with HCl or NaOH |
| Temperature | 25-28°C | |
| Agitation | 150-250 RPM | Dependent on bioreactor geometry and scale |
| Aeration | 0.5-1.5 vvm (volume of air per volume of medium per minute) | Ensure adequate dissolved oxygen |
| Fermentation Duration | 7-12 days | Monitor for peak production |
Table 3: Purification and Yield Parameters
| Parameter | Method/Value | Notes |
| Extraction | ||
| Mycelial Extraction Solvent | Ethyl acetate (B1210297) or Acetone (B3395972) | |
| Broth Extraction Solvent | Ethyl acetate | |
| Purification | ||
| Primary Purification | Silica (B1680970) gel column chromatography | Gradient elution with hexane (B92381) and ethyl acetate |
| Secondary Purification | Preparative High-Performance Liquid Chromatography (HPLC) | C18 column with a methanol (B129727)/water or acetonitrile/water gradient |
| Quantification | ||
| Analytical Method | High-Performance Liquid Chromatography (HPLC) with UV detection (210-220 nm) or Mass Spectrometry (LC-MS) | |
| Expected Yield | Highly variable, dependent on strain and fermentation optimization. Expected in the range of 10-100 mg/L |
Experimental Protocols
Protocol 1: Inoculum Development for Large-Scale Fermentation
Objective: To prepare a healthy and actively growing seed culture of Isaria felina for inoculation into the production bioreactor.
Materials:
-
Isaria felina culture on PDA plate
-
Sterile inoculation loop
-
Sterile distilled water
-
Erlenmeyer flasks (2 L) containing 1 L of Potato Dextrose Broth (PDB)
-
Shaking incubator
Procedure:
-
Aseptically scrape the spores and mycelia of Isaria felina from a mature PDA plate.
-
Suspend the spores and mycelia in 10 mL of sterile distilled water to create a spore suspension.
-
Transfer the spore suspension into a 2 L Erlenmeyer flask containing 1 L of sterile PDB.
-
Incubate the flask in a shaking incubator at 25°C and 150 RPM for 48-72 hours.
-
Visually inspect the culture for uniform mycelial growth. This is the seed culture for the production bioreactor.
Protocol 2: Large-Scale Submerged Fermentation for this compound Production
Objective: To produce this compound through large-scale submerged fermentation of Isaria felina.
Materials:
-
Production bioreactor (e.g., 100 L)
-
Production medium (Czapek-Dox broth supplemented with 5 g/L peptone and 5 g/L yeast extract)
-
Actively growing seed culture from Protocol 1
-
Antifoaming agent (e.g., silicone-based)
Procedure:
-
Prepare and sterilize the production medium in the bioreactor.
-
After cooling the medium to the desired temperature (25-28°C), aseptically inoculate the bioreactor with 5-10% (v/v) of the seed culture.
-
Set the fermentation parameters:
-
Temperature: 25°C
-
Agitation: 200 RPM
-
Aeration: 1.0 vvm
-
pH: Maintain at 6.0 using automated addition of 1M HCl and 1M NaOH.
-
-
Add antifoaming agent as needed to control foam formation.
-
Run the fermentation for 7-12 days.
-
Take samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth, pH, nutrient consumption, and this compound production.
Protocol 3: Extraction and Purification of this compound
Objective: To extract and purify this compound from the fermentation broth and mycelia.
Materials:
-
Fermentation culture from Protocol 2
-
Ethyl acetate
-
Acetone
-
Silica gel for column chromatography
-
Solvents for chromatography (hexane, ethyl acetate)
-
Preparative HPLC system with a C18 column
-
Methanol and water (HPLC grade)
-
Rotary evaporator
Procedure:
-
Harvesting: Separate the mycelia from the fermentation broth by filtration or centrifugation.
-
Extraction of Mycelia:
-
Homogenize the mycelial cake with acetone.
-
Filter and repeat the extraction twice.
-
Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain an aqueous residue.
-
Partition the aqueous residue with ethyl acetate.
-
-
Extraction of Broth:
-
Extract the fermentation broth three times with an equal volume of ethyl acetate.
-
-
Combining and Concentrating:
-
Combine the ethyl acetate extracts from both the mycelia and broth.
-
Dry the combined extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain a crude extract.
-
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of solvent and adsorb it onto silica gel.
-
Pack a silica gel column with hexane.
-
Apply the sample to the top of the column.
-
Elute the column with a stepwise gradient of increasing ethyl acetate in hexane.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and concentrate them.
-
Dissolve the concentrated sample in methanol.
-
Purify the sample using a preparative HPLC system with a C18 column and a suitable gradient of methanol in water.
-
Collect the peak corresponding to this compound.
-
-
Final Product:
-
Evaporate the solvent from the purified fraction to obtain pure this compound.
-
Confirm the identity and purity of the compound using analytical techniques such as LC-MS and NMR.
-
Visualizations
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insecticidal cyclodepsipeptides from the fungus Isaria felina. II. Structure elucidation of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target: A Guide to Identifying the Molecular Destination of Isariin D in Insects
For Immediate Release
[City, State] – [Date] – For researchers in entomology, pest management, and insecticide development, understanding the precise molecular target of a bioactive compound is paramount. This document provides detailed application notes and protocols for identifying the target site of Isariin D, a cyclodepsipeptide with known insecticidal properties, utilizing a multi-pronged approach that combines chemical biology, proteomics, and molecular biology techniques. These methodologies are designed to provide a robust framework for scientists and drug development professionals to elucidate the mechanism of action of this promising natural product.
This compound, a secondary metabolite produced by the fungus Isaria felina, has demonstrated insecticidal activity, notably against the larvae of Galleria mellonella.[1][2] Like other cyclodepsipeptides, its cyclic structure, composed of amino and hydroxy acids, presents a unique scaffold for biological interaction.[2] Elucidating its molecular target is a critical step in optimizing its use as a potential bio-insecticide and understanding potential resistance mechanisms.
I. Overall Strategy for Target Identification
The recommended workflow for identifying the molecular target of this compound integrates computational prediction, affinity-based protein capture, and subsequent validation, as illustrated in the workflow diagram below.
Figure 1: Overall Workflow. This diagram illustrates the three main phases for identifying the molecular target of this compound.
II. Phase 1: Hypothesis Generation and Affinity Probe Synthesis
A critical initial step is to generate hypotheses about potential targets and to synthesize a chemical tool to isolate these targets.
Application Note: In Silico Target Prediction
Computational methods can provide initial hypotheses about the potential protein targets of this compound, helping to guide subsequent experimental work. Inverted virtual screening, where a ligand (this compound) is docked against a library of protein structures, is a valuable approach.
Protocol 1: In Silico Target Prediction for this compound
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate a 3D model from its known chemical structure using software like ChemDraw or Avogadro.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
-
Target Library Preparation:
-
Compile a library of 3D protein structures from relevant insect species. This library should include known targets of other insecticides and proteins from essential physiological pathways.[3]
-
Sources for protein structures include the Protein Data Bank (PDB) and homology-modeled structures.
-
-
Molecular Docking:
-
Utilize docking software such as AutoDock, Glide, or GOLD to perform inverted virtual screening.
-
Dock the prepared this compound structure against each protein in the target library.
-
-
Analysis and Prioritization:
-
Rank the potential protein targets based on their docking scores and binding affinities.
-
Analyze the binding poses of this compound in the top-ranked protein targets to assess the plausibility of the interaction.
-
Prioritize candidate targets that are known to be essential for insect survival and are expressed in tissues relevant to this compound's mode of entry.
-
Application Note: Synthesis of an this compound Affinity Probe
To experimentally identify the binding partners of this compound, an affinity probe is required. This involves chemically modifying this compound to incorporate a linker arm and an affinity tag (e.g., biotin) or a photoreactive group for photoaffinity labeling. The modification site should be chosen carefully to minimize disruption of the compound's biological activity, informed by any available structure-activity relationship (SAR) data.
Protocol 2: Synthesis of a Biotinylated this compound Affinity Probe
This protocol provides a general framework. The specific reaction conditions will need to be optimized based on the chemical properties of this compound.
-
Selection of Modification Site:
-
Based on SAR studies of this compound and its analogs, identify a functional group on the molecule that is not essential for its insecticidal activity. Potential sites could include a hydroxyl group or a less sterically hindered position on the peptide backbone.
-
-
Linker Attachment:
-
Synthesize a linker with a reactive group at one end (e.g., an N-hydroxysuccinimide ester to react with an amine, or a halide to react with a hydroxyl group) and a protected functional group for biotin (B1667282) attachment at the other end (e.g., a protected amine).
-
-
Coupling of this compound to the Linker:
-
React this compound with the linker under appropriate conditions to form a stable covalent bond.
-
Purify the this compound-linker conjugate using techniques such as HPLC.
-
-
Deprotection and Biotinylation:
-
Remove the protecting group from the end of the linker.
-
React the deprotected this compound-linker with an activated biotin derivative (e.g., biotin-NHS ester) to yield the final biotinylated this compound probe.
-
Purify the final probe by HPLC and confirm its structure by mass spectrometry and NMR.
-
-
Activity Confirmation:
-
Perform a bioassay with the synthesized probe to ensure that its insecticidal activity is retained, confirming that the modification has not significantly altered its binding properties.
-
III. Phase 2: Target Capture and Identification
With an affinity probe in hand, the next phase involves using it to isolate and identify its binding partners from a complex mixture of insect proteins.
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insecticidal cyclodepsipeptides from the fungus Isaria felina. II. Structure elucidation of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Isariin D from Culture
Welcome to the technical support center for the purification of Isariin D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental purification of this compound from fungal cultures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete cell lysis. | Optimize cell disruption method (e.g., increase sonication time, use enzymatic lysis). |
| Inefficient solvent extraction. | Use a solvent system with appropriate polarity for this compound (e.g., ethyl acetate). Ensure sufficient solvent volume and multiple extraction steps. | |
| Suboptimal fermentation conditions. | Review and optimize fermentation parameters (e.g., media composition, temperature, pH, aeration) for maximal this compound production. | |
| Poor Resolution in Chromatographic Separation | Inappropriate stationary or mobile phase. | Screen different chromatography resins (e.g., silica (B1680970) gel, C18) and solvent gradients to improve separation. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Presence of interfering compounds. | Perform a pre-purification step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove major impurities. | |
| Degradation of this compound | Unstable pH or temperature during purification. | Maintain a stable pH and work at lower temperatures (e.g., 4°C) to minimize degradation. The stability of this compound under various conditions should be experimentally determined. |
| Enzymatic degradation. | Add protease inhibitors to the extraction buffer. | |
| Co-elution of Impurities | Similar physicochemical properties of this compound and impurities. | Employ orthogonal purification techniques. For example, follow a normal-phase separation with a reversed-phase step. |
| Insufficient column washing. | Increase the volume of the wash buffer to ensure all unbound impurities are removed before elution. | |
| Final Product Contaminated with Pigments | Pigments from the fungal culture co-extract with this compound. | Incorporate a charcoal treatment step or use a specific adsorbent resin to remove pigments before fine purification. |
Table 1: Illustrative Data on Solvent Extraction Efficiency for this compound
| Solvent System | Extraction Cycles | Hypothetical Yield of Crude this compound (mg/L of culture) | Hypothetical Purity (%) |
| Ethyl Acetate (B1210297) | 3 | 150 | 45 |
| Dichloromethane | 3 | 120 | 40 |
| n-Butanol | 3 | 100 | 35 |
Note: This data is illustrative to demonstrate the impact of solvent choice and should be optimized for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I am not detecting any this compound in my culture broth?
A1: First, confirm the identity and viability of your fungal strain and ensure that the fermentation conditions are optimal for the production of this compound. Secondly, verify your analytical method's sensitivity and specificity for detecting this compound. It may be necessary to concentrate your crude extract before analysis.
Q2: How can I improve the purity of my this compound sample after initial chromatographic separation?
A2: To enhance purity, consider employing a multi-step purification strategy. This could involve combining different chromatographic techniques, such as silica gel chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
Q3: My purified this compound appears to be degrading over time. What are the best storage conditions?
A3: While specific stability data for this compound is limited, similar cyclodepsipeptides are often sensitive to temperature and light. For long-term storage, it is advisable to store purified this compound as a dry powder at -20°C or below, protected from light and moisture.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: this compound is a mycotoxin, and appropriate safety measures should be taken. Handle the compound in a well-ventilated fume hood, and use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Fungal Culture
This protocol provides a general methodology for the extraction and purification of this compound.
1. Fermentation and Extraction:
- Culture the this compound-producing fungus in a suitable liquid medium.
- Separate the mycelia from the culture broth by filtration.
- Extract the culture broth three times with an equal volume of ethyl acetate.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Chromatographic Purification:
- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
- Subject the dissolved extract to silica gel column chromatography.
- Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
- Pool the this compound-containing fractions and evaporate the solvent.
- For higher purity, perform a final purification step using preparative HPLC with a C18 column and a suitable mobile phase (e.g., an acetonitrile-water gradient).
Protocol 2: Purity Assessment by HPLC
1. Sample Preparation:
- Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Prepare a series of dilutions for a calibration curve if quantification is required.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at an appropriate wavelength (to be determined experimentally, likely in the 210-220 nm range for the peptide bonds).
- Injection Volume: 20 µL.
3. Analysis:
- Inject the sample and analyze the chromatogram. The purity can be estimated by the relative area of the this compound peak compared to the total area of all peaks.
Visualizations
Isariin D stability in different solvents and pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Isariin D in various solvents and under different pH conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound, a cyclodepsipeptide, is primarily influenced by pH, the type of solvent used, temperature, and exposure to light. Like other peptides, this compound is susceptible to chemical degradation pathways such as hydrolysis, oxidation, and deamidation.[1][2][3] The ester bond inherent in its depsipeptide structure can be particularly prone to hydrolysis under acidic or basic conditions.
Q2: In what types of solvents is this compound likely to be most stable?
While specific data for this compound is limited, for cyclodepsipeptides in general, stability is often higher in aprotic organic solvents compared to aqueous solutions. It is recommended to store stock solutions of this compound in anhydrous aprotic solvents such as DMSO or acetonitrile (B52724) at low temperatures to minimize degradation. For aqueous buffers, it is crucial to determine the optimal pH for stability.
Q3: How does pH affect the stability of this compound?
The pH of aqueous solutions is a critical factor for the stability of peptides and depsipeptides.[4][5] Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of amide and ester bonds, leading to the degradation of the molecule.[6] For instance, the cyclodepsipeptide kahalalide F shows significant degradation at pH 0, 1, and 11, with greater stability observed at neutral pH.[6] It is essential to perform pH stability studies to identify the optimal pH range for your experiments.
Q4: What are the expected degradation products of this compound?
Based on the structure of this compound and general knowledge of peptide degradation, potential degradation products could arise from:
-
Hydrolysis: Cleavage of the ester linkage, resulting in a linear depsipeptide. Amide bond hydrolysis within the peptide backbone can also occur.[6]
-
Oxidation: If the amino acid sequence contains susceptible residues like methionine or cysteine (though the exact sequence of this compound would need to be confirmed), oxidation can occur.
-
Deamidation: If asparagine or glutamine residues are present, they can undergo deamidation.[3]
Troubleshooting Guides
Problem: I am seeing a loss of this compound potency or the appearance of unknown peaks in my HPLC analysis over time.
-
Possible Cause 1: pH-mediated degradation.
-
Troubleshooting: Verify the pH of your solution. If you are working outside a neutral pH range, consider that your compound may be degrading. It is advisable to conduct a pH stability study by incubating this compound solutions at different pH values (e.g., pH 3, 5, 7, 9) and analyzing the samples at various time points by HPLC.
-
-
Possible Cause 2: Solvent-induced degradation.
-
Troubleshooting: If using aqueous buffers, ensure they are freshly prepared and free of contaminants that could catalyze degradation. If using organic solvents, ensure they are of high purity and anhydrous, as water content can facilitate hydrolysis.
-
-
Possible Cause 3: Temperature sensitivity.
-
Troubleshooting: Store stock solutions and experimental samples at low temperatures (e.g., -20°C or -80°C) and minimize the time they are kept at room temperature. Avoid repeated freeze-thaw cycles.[1]
-
-
Possible Cause 4: Photodegradation.
-
Troubleshooting: Protect your samples from light by using amber vials or covering them with aluminum foil, especially during long-term experiments.
-
Problem: I am unsure how to set up a stability study for this compound.
-
Guidance: A forced degradation study is a common approach to understand the stability of a compound.[7][8][9] This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products and pathways.
Data Presentation
Table 1: Chemical Stability of Kahalalide F at Different pH Conditions [6]
| pH | Temperature (°C) | Half-life (hours) |
| 0 | 80 | 1.1 |
| 1 | 80 | 20 |
| 7 | 80 | 8.6 |
| 11 | 26 | 1.65 |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to UV light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 0, 2, 4, 8, 24 hours). At each time point, take an aliquot of the sample. For the acid and base hydrolysis samples, neutralize the aliquot before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify degradation products.[10][11]
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV at an appropriate wavelength (e.g., 210-230 nm for peptide bonds) and mass spectrometry.
-
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the rate of degradation and the half-life under each stress condition.
-
Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. veeprho.com [veeprho.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. researchgate.net [researchgate.net]
- 9. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isariin D Quantification by HPLC
Welcome to the technical support center for the quantification of Isariin D using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during the analysis of this cyclodepsipeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
A1: this compound is a cyclodepsipeptide, a class of cyclic peptides, that has been isolated from certain fungi and is noted for its insecticidal properties.[1][] The quantification of cyclodepsiptides like this compound by HPLC can present challenges due to their unique structural characteristics. Potential issues include poor peak shape, retention time variability, and difficulties in achieving baseline resolution from other matrix components. These challenges can arise from secondary interactions with the stationary phase, sample solubility issues, and the potential for conformational changes in solution.
Q2: I am not seeing any peaks for this compound in my chromatogram. What are the possible causes?
A2: The absence of peaks can be due to several factors ranging from simple operational errors to more complex analytical issues. A systematic check is recommended:
-
Instrumental Checks: Ensure the detector lamp is on and that there are no loose or broken connections between the detector and the data acquisition system.[3][4]
-
Mobile Phase Flow: Verify that the HPLC pump is on, and there is an adequate supply of mobile phase in the reservoirs. Check for any leaks in the system.[3][4]
-
Sample Integrity and Injection: Confirm that the sample was correctly prepared, has not degraded, and was properly injected. Ensure there are no air bubbles in the sample loop.[3][4]
-
Detector Settings: Check if the detector wavelength is appropriate for this compound and that the attenuation settings are not too high.[3]
Q3: My this compound peak is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing is a common issue in HPLC and can significantly affect the accuracy of quantification.[5][6] For a cyclodepsipeptide like this compound, potential causes and solutions include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the peptide backbone of this compound, causing tailing.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites.
-
Solution: Flush the column with a strong solvent or, if the column is old, replace it.[5]
-
-
Incompatible Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7]
-
Q4: The retention time for my this compound peak is shifting between injections. What should I investigate?
A4: Retention time drift can compromise the reliability of your method.[8] Common causes include:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase, including minor variations in pH or solvent ratios, can lead to shifts. Evaporation of the organic component in the mobile phase can also be a factor.[9]
-
Solution: Prepare fresh mobile phase daily and keep the reservoirs covered. Ensure accurate and consistent measurements of all components.[9]
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time instability.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require 10-20 column volumes.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[10]
-
Pump Performance and Leaks: Inconsistent flow rates due to pump malfunctions or small, undetected leaks can cause retention time shifts.[8]
-
Solution: Regularly check for leaks and monitor the pump pressure for any unusual fluctuations.
-
Q5: I am having issues with the linearity of my calibration curve for this compound.
A5: Non-linearity in the calibration curve can arise from several sources:
-
Detector Saturation: At high concentrations, the detector response may no longer be linear.
-
Solution: Check the absorbance of your highest standard. If it exceeds 1-2 Absorbance Units (AU), consider diluting your standards or reducing the injection volume.
-
-
Sample Solubility: this compound may have limited solubility in the mobile phase, leading to precipitation at higher concentrations.
-
Solution: Investigate the solubility of this compound in your mobile phase and prepare standards within the linear solubility range.
-
-
Adsorption: The analyte may adsorb to vials or other surfaces, especially at low concentrations.
-
Solution: Use deactivated vials and consider the composition of your sample solvent.
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems during the HPLC quantification of this compound.
| Problem | Potential Cause | Recommended Action |
| No Peak / Very Small Peak | Detector lamp off | Turn on the detector lamp.[3] |
| No mobile phase flow | Check pump status, mobile phase levels, and look for leaks.[3][4] | |
| Incorrect sample or degraded sample | Prepare a fresh standard to verify system performance.[4] | |
| Detector settings too high | Reduce detector attenuation or range settings.[3] | |
| Peak Tailing | Secondary interactions with silanol groups | Lower mobile phase pH (e.g., add 0.1% trifluoroacetic acid or formic acid).[5][6] |
| Column contamination/degradation | Flush the column with a strong solvent or replace the column.[5] | |
| Sample overload | Reduce the injection volume or sample concentration. | |
| Incompatible sample solvent | Dissolve the sample in the initial mobile phase.[7] | |
| Peak Fronting | Sample overload | Reduce injection volume or sample concentration. |
| Low column temperature | Increase the column temperature. | |
| Incompatible sample solvent | Dissolve the sample in a solvent weaker than or equal to the mobile phase. | |
| Split Peaks | Partially blocked column inlet frit | Back-flush the column (disconnected from the detector) or replace the frit. |
| Column void | Replace the column. | |
| Sample solvent incompatible with mobile phase | Inject the sample in the initial mobile phase. | |
| Broad Peaks | High extra-column volume | Use shorter, narrower ID tubing where possible. |
| Low mobile phase buffer concentration | Increase the buffer concentration to ensure consistent pH. | |
| Column contamination | Clean or replace the guard and/or analytical column. | |
| Retention Time Drift | Inconsistent mobile phase composition | Prepare fresh mobile phase daily and ensure accurate measurements.[9] |
| Insufficient column equilibration | Increase the equilibration time between injections. | |
| Column temperature fluctuations | Use a column oven to maintain a constant temperature.[7][10] | |
| System leaks | Check all fittings for leaks, especially between the pump and injector. | |
| Baseline Noise/Drift | Air bubbles in the system | Degas the mobile phase and purge the pump.[8] |
| Contaminated mobile phase | Use high-purity solvents and prepare fresh mobile phase. | |
| Detector lamp aging | Replace the detector lamp if it has exceeded its lifetime. | |
| Incomplete mobile phase mixing | Ensure proper mixing if using an online mixer. |
Experimental Protocols
Sample Preparation
-
Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase to achieve a concentration range appropriate for the calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For fungal extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering compounds. The final sample should be dissolved in the initial mobile phase.
HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes, then return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210-220 nm (or determined by UV scan of this compound) |
| Injection Volume | 10 µL |
Visualizations
Experimental Workflow
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
strategies to enhance the yield of Isariin D from Isaria felina
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the yield of Isariin D from the entomopathogenic fungus Isaria felina.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments in a question-and-answer format.
Q1: My Isaria felina culture is showing poor biomass growth, leading to low this compound yield. What should I investigate?
A1: Poor biomass is often a primary limiting factor for secondary metabolite production. Consider the following troubleshooting steps:
-
Media Composition: Isaria species' growth is highly dependent on the nutrient composition.[1][2] Standard media like Potato Dextrose Broth (PDB) or Sabouraud Dextrose Agar with Yeast Extract (SDAY) are good starting points, but may not be optimal.[3][4] Systematically evaluate different carbon and nitrogen sources.
-
Culture Conditions: Mycelial growth is sensitive to physical parameters. Ensure your conditions are optimized.[1][2]
-
Temperature: Most Isaria species grow well between 20-28°C.[1][4] Growth is often inhibited at temperatures above 30-35°C.[1][3]
-
pH: The initial pH of the medium should typically be between 5.5 and 7.0.
-
Aeration: In submerged cultures, ensure adequate agitation (e.g., 150-180 rpm) for sufficient oxygen supply.[4]
-
-
Inoculum Quality: Use a fresh, high-density inoculum from a pre-culture in its exponential growth phase to minimize lag time.
Q2: Biomass growth is adequate, but the specific yield of this compound (per gram of biomass) remains low. How can I improve it?
A2: This indicates that the metabolic pathways leading to this compound are not being fully activated. This is a common challenge as secondary metabolite production is often triggered by specific developmental stages or stress signals.[5]
-
Implement a Two-Stage Culture Strategy: Separate the growth phase (trophophase) from the production phase (idiophase). First, grow the biomass in a nutrient-rich medium. Then, transfer the mycelia to a production medium that may be limited in certain nutrients (e.g., nitrogen), a condition known to trigger secondary metabolism in many fungi.
-
Apply Elicitation: Elicitors are signaling molecules that can induce defense responses and stimulate secondary metabolite production.[5][6] This is a highly effective strategy.
-
Utilize Precursor Feeding: this compound is a cyclodepsipeptide, synthesized from amino acids and a β-hydroxy fatty acid.[10][11] Supplementing the culture with these precursors can significantly boost yield.[12][13]
Q3: My this compound yield is inconsistent across different fermentation batches. What is causing this variability?
A3: Inconsistency is often due to subtle variations in starting materials and experimental conditions.
-
Standardize Inoculum: Ensure the age, concentration, and physiological state of the inoculum are identical for each batch.
-
Media Preparation: Autoclaving can degrade certain components, like sugars. Ensure consistent media preparation protocols. For heat-sensitive components, consider filter sterilization.
-
Strain Stability: Fungal strains can undergo genetic drift during repeated subculturing, leading to reduced productivity. It is advisable to work from cryopreserved master stocks and limit the number of subcultures.
-
Environmental Control: Precisely control and monitor temperature, pH, and agitation speed in your bioreactor or shaker flasks.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most promising strategies for significantly enhancing this compound yield?
A1: A multi-pronged approach combining culture optimization, elicitation, and metabolic pathway engineering is most effective.
-
Optimization of Fermentation Conditions: Systematically optimize media components (carbon/nitrogen ratio) and physical parameters (temperature, pH, aeration) using statistical methods like Response Surface Methodology (RSM).[4]
-
Elicitation: This is one of the most powerful techniques. The choice of elicitor, its concentration, and the timing of its addition are critical factors to optimize.[5][14]
-
Precursor Feeding: Supplying the culture with building blocks of the this compound molecule can bypass potential bottlenecks in primary metabolism.[12][15]
-
Metabolic Engineering: For long-term strain improvement, consider genetic modification to overexpress key biosynthetic genes or down-regulate competing pathways.[16][17][18]
Q2: What specific precursors should I feed the culture to increase this compound production?
A2: this compound is a non-ribosomal peptide.[10] Its structure consists of specific amino acids and a hydroxy fatty acid.[11] To identify the exact precursors, the complete structure of this compound must be known. However, based on the general structure of isariins, likely precursors include:
-
Common amino acids like L-valine, L-leucine, L-alanine, and glycine.[10]
-
A long-chain β-hydroxy fatty acid. The biosynthesis of this component starts from acetyl-CoA.[19] Feeding a combination of these amino acids and a simple carbon source like acetate (B1210297) or glucose could enhance the yield.[15]
Q3: How do I choose the right elicitor and determine its optimal concentration?
A3: The selection is largely empirical. It is recommended to screen a panel of different biotic and abiotic elicitors.[5]
-
Screening: Test various elicitors at a range of concentrations (see table below for examples).
-
Optimization: Once an effective elicitor is identified, optimize its concentration and the time of addition (typically during the mid-to-late exponential growth phase) to maximize product accumulation without severely inhibiting biomass growth.[9]
Q4: What methods are suitable for the extraction and purification of this compound?
A4: this compound is a lipophilic cyclodepsipeptide.
-
Extraction: First, separate the mycelia from the culture broth. The product may be intracellular, extracellular, or both. Extract the mycelia with an organic solvent like ethyl acetate or methanol.[20] The culture filtrate can also be extracted with a water-immiscible solvent like ethyl acetate.
-
Purification: A multi-step chromatographic process is typically required.[20]
-
Initial Cleanup: Use column chromatography with silica (B1680970) gel.
-
Fine Purification: Employ techniques like High-Performance Liquid Chromatography (HPLC) or counter-current chromatography for final purification to obtain high-purity this compound.[21][22]
-
Data Presentation
Table 1: Effect of Different Carbon and Nitrogen Sources on Isaria sp. Biomass (Note: Data is illustrative, based on typical fungal responses. Optimal sources for this compound production must be determined experimentally.)
| Carbon Source (20 g/L) | Relative Biomass (%) | Nitrogen Source (5 g/L) | Relative Biomass (%) |
| Glucose | 100 | Peptone | 100 |
| Sucrose | 92 | Yeast Extract | 115 |
| Maltose | 108 | Beef Extract | 95 |
| Fructose | 85 | Ammonium Sulfate | 65 |
Table 2: Example Elicitation Strategies for Secondary Metabolite Enhancement (Note: Concentrations and yield improvements are examples and require optimization for this compound.)
| Elicitor Type | Elicitor Example | Typical Concentration Range | Potential Yield Increase |
| Biotic | Aspergillus niger cell wall extract | 50 - 200 mg/L | 1.5 - 4.0 fold |
| Biotic | Chitosan | 25 - 100 mg/L | 1.2 - 3.0 fold |
| Abiotic | Methyl Jasmonate | 50 - 200 µM | 1.3 - 3.5 fold |
| Abiotic | Salicylic Acid | 50 - 250 µM | 1.2 - 2.5 fold |
| Abiotic | Copper Sulfate (CuSO₄) | 10 - 50 µM | 1.1 - 2.0 fold |
Visualizations & Workflows
Caption: A workflow for optimizing this compound production.
Caption: Precursor feeding bypasses metabolic bottlenecks.
Experimental Protocols
Protocol 1: Fungal Elicitor Preparation and Application
This protocol describes how to prepare a crude elicitor from a non-pathogenic fungus like Aspergillus niger to stimulate this compound production.
-
Cultivation of Elicitor Fungus:
-
Inoculate 100 mL of Potato Dextrose Broth (PDB) with Aspergillus niger.
-
Incubate at 28°C with shaking at 150 rpm for 5-7 days.
-
-
Harvesting and Homogenization:
-
Harvest the mycelial biomass by filtration through cheesecloth.
-
Wash the biomass thoroughly with deionized water to remove media components.
-
Homogenize the wet biomass in deionized water (e.g., 10 g wet weight in 100 mL water).
-
-
Autoclaving and Preparation:
-
Autoclave the homogenate at 121°C for 20 minutes to lyse the cells and solubilize the eliciting compounds (e.g., polysaccharides).[5]
-
Centrifuge the autoclaved mixture at 5000 x g for 15 minutes.
-
Collect the supernatant, which is your crude elicitor solution.
-
-
Application:
-
Grow your Isaria felina culture for 4-5 days (or until it reaches the mid-exponential phase).
-
Add the filter-sterilized elicitor solution to the Isaria felina culture to achieve the desired final concentration (e.g., 1% v/v).
-
Continue the incubation and harvest at different time points (e.g., 24, 48, 72 hours post-elicitation) to determine the optimal production window.
-
Protocol 2: Precursor Feeding Experiment
This protocol outlines a method for testing the effect of precursor feeding on this compound yield.
-
Precursor Stock Preparation:
-
Prepare concentrated stock solutions of the chosen precursors (e.g., 1 M L-valine, 1 M L-leucine).
-
Sterilize the solutions by passing them through a 0.22 µm syringe filter.
-
-
Culture and Feeding:
-
Inoculate Isaria felina into your optimized production medium.
-
Incubate under standard conditions.
-
At the beginning of the production phase (e.g., day 3 or 4), add the sterile precursor stocks to the cultures to achieve a range of final concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM).[12]
-
Include a control culture to which only sterile water is added.
-
-
Analysis:
-
Harvest the cultures 3-5 days after feeding.
-
Extract this compound from both the mycelia and the broth.
-
Quantify the yield using a validated HPLC method and compare the results from precursor-fed cultures to the control.
-
References
- 1. Culture conditions and nutrition requirements for the mycelial growth of Isaria farinosa (Hypocreales: Cordycipitaceae) and the altitude effect on its growth and metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Culture conditions and nutrition requirements for the mycelial growth of Isaria farinosa (Hypocreales: Cordycipitaceae) and the altitude effect on its growth and metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of elicitation and precursor feeding on accumulation of 20-hydroxyecdysone in Achyranthes aspera Linn. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New insecticidal cyclodepsipeptides from the fungus Isaria felina. II. Structure elucidation of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Precursor-Boosted Production of Metabolites in Nasturtium officinale Microshoots Grown in Plantform Bioreactors, and Antioxidant and Antimicrobial Activities of Biomass Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. arabjchem.org [arabjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Metabolic engineering of microorganisms for production of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Purification of icariin from the extract of Epimedium segittatum using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. WO2019241947A1 - Method of separating and purifying icariin from epimedium extract - Google Patents [patents.google.com]
Technical Support Center: Managing Photodegradation of Isariin D in Field Applications
Disclaimer: Currently, there is a lack of specific published data on the photodegradation of Isariin D. The following technical support guide is based on the general principles of photodegradation of related compounds, such as cyclic depsipeptides, and established photostability testing guidelines. Researchers should adapt and validate these recommendations for their specific experimental conditions with this compound.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
A: Photodegradation is the process by which a molecule is broken down by light, including sunlight and artificial light sources. For a compound like this compound, a depsipeptide, this is a significant concern in field applications where it may be exposed to sunlight. Photodegradation can lead to a loss of biological activity and the formation of unknown degradation products, which could have altered efficacy or toxicity. Peptides containing aromatic amino acids are particularly susceptible to photodegradation.[1][2]
Q2: What are the primary factors that can influence the photodegradation of this compound?
A: Several factors can affect the rate and extent of photodegradation for peptides and depsipeptides. These include:
-
Light Intensity and Wavelength: Higher light intensity and exposure to UV radiation can accelerate degradation.[1][3]
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including photodegradation.[4]
-
pH: The pH of the formulation or environment can influence the stability of the peptide structure and its susceptibility to light.[4]
-
Presence of Oxygen: Oxidation is a common degradation pathway for peptides, and the presence of oxygen can lead to the formation of photo-oxidation products.[1][4]
-
Formulation Components: Excipients, solvents, and other components in the formulation can either protect this compound from degradation or act as photosensitizers, accelerating the process.
Q3: How can I visually assess if my this compound solution is degrading upon light exposure?
A: While visual inspection is not a definitive measure, signs of degradation can include a change in color or the appearance of turbidity or precipitation in the solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for accurate assessment.
Q4: What analytical methods are recommended for monitoring the photodegradation of this compound?
A: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and effective method for quantifying the remaining concentration of the parent compound and detecting the formation of degradation products.[5][6][7] Mass Spectrometry (MS) is invaluable for identifying the structure of these degradation products.[2][5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound activity in field experiments. | High exposure to direct sunlight. | - Conduct experiments during times of lower light intensity (early morning, late afternoon).- Use UV-protective coverings or containers for the formulation.- Investigate the use of photostabilizing agents in the formulation. |
| Inconsistent results between different batches of experiments. | Variations in light exposure conditions (e.g., weather, time of day).Differences in formulation preparation. | - Standardize the timing and duration of light exposure.- Use a lux meter or radiometer to quantify light exposure for each experiment.- Ensure consistent formulation preparation procedures. |
| Appearance of unknown peaks in HPLC analysis after light exposure. | Formation of photodegradation products. | - Use Mass Spectrometry (MS) to identify the structure of the new peaks.- Perform forced degradation studies under controlled light conditions to systematically identify degradation products.[5][6] |
| Precipitation or insolubility issues after light exposure. | Degradation products may have different solubility profiles. | - Analyze the precipitate to identify its composition.- Adjust the formulation (e.g., pH, co-solvents) to improve the solubility of both the parent compound and its potential degradants. |
Data Presentation: Example Photostability Data
The following table is a hypothetical representation of data from a photostability study on this compound, illustrating how quantitative data should be structured for clear comparison.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Dark Control (25°C) | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 99.8 | 0.1 | 0.1 | |
| 4 | 99.5 | 0.2 | 0.3 | |
| 8 | 99.2 | 0.4 | 0.4 | |
| Light Exposure (ICH Q1B Option 2) | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.3 | 8.2 | 6.5 | |
| 4 | 72.1 | 15.6 | 12.3 | |
| 8 | 58.9 | 25.4 | 15.7 |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
Objective: To evaluate the photosensitivity of this compound and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., methanol, water with co-solvent) in a chemically inert and transparent container (e.g., quartz cuvette). Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
Light Exposure: Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the concentration of this compound and the formation of degradation products. Use LC-MS to identify the mass of the degradation products.
Protocol 2: Confirmatory Photostability Study of a Formulation
Objective: To assess the photostability of the final this compound formulation in its intended packaging.
Methodology:
-
Sample Preparation: Prepare the final this compound formulation and package it in the immediate container-closure system to be used in the field. Prepare dark control samples by wrapping the packaged formulation in aluminum foil.
-
Light Exposure: Expose the samples to light conditions as per ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples for the concentration of this compound, the profile of degradation products, and other relevant quality attributes (e.g., pH, appearance).
Visualizations
Caption: Experimental workflow for assessing the photostability of this compound.
Caption: Key factors influencing the photodegradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemical and Structural Studies on Cyclic Peptide Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptidesuk.com [peptidesuk.com]
- 5. ijsra.net [ijsra.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
preventing aggregation of Isariin D in aqueous solutions
Welcome to the technical support center for Isariin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the aggregation of this compound in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and formulation of this compound in aqueous environments.
Problem: this compound precipitates immediately upon dissolution in an aqueous buffer.
Possible Causes:
-
Low Intrinsic Solubility: this compound, a cyclic depsipeptide, may have inherently low solubility in aqueous solutions due to its hydrophobic residues.
-
Inappropriate pH: The pH of the solution can significantly impact the charge state of the peptide, influencing its solubility and tendency to aggregate.
-
High Concentration: The concentration of this compound may exceed its solubility limit in the chosen buffer.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| pH Optimization | Prepare a series of buffers with varying pH values (e.g., pH 4, 7, 9). Attempt to dissolve a small, consistent amount of this compound in each buffer. Visually inspect for precipitation and quantify solubility using HPLC. | Identification of a pH range where this compound exhibits maximum solubility. |
| Use of Co-solvents | Prepare stock solutions of this compound in organic solvents like DMSO or ethanol. Add the stock solution dropwise to the aqueous buffer while vortexing. Alternatively, include a certain percentage (e.g., 5-20%) of a co-solvent in the final aqueous solution.[1] | Improved solubility and prevention of immediate precipitation. |
| Reduction of Concentration | Start by preparing a more dilute solution of this compound and gradually increase the concentration to determine the solubility limit. | Determination of the maximum workable concentration of this compound in the specific buffer. |
Problem: this compound solution becomes cloudy or forms visible aggregates over time.
Possible Causes:
-
Slow Aggregation Kinetics: The peptide may be forming soluble oligomers that gradually assemble into larger, insoluble aggregates. This process can be influenced by factors like temperature and ionic strength.[2]
-
Surface Adsorption: this compound may be adsorbing to the surface of the storage container (e.g., glass or plastic), which can act as a nucleation site for aggregation.[2]
-
Freeze-Thaw Instability: Repeated freeze-thaw cycles can induce localized concentration changes and promote aggregation.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Addition of Excipients | Screen a panel of excipients, including sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and amino acids (e.g., arginine, glycine), by adding them to the this compound solution. Monitor turbidity over time using a spectrophotometer or dynamic light scattering (DLS). | Stabilization of the peptide in solution and inhibition of aggregation. |
| Inclusion of Surfactants | Add a non-ionic surfactant (e.g., Polysorbate 20, Polysorbate 80) at a concentration above its critical micelle concentration (CMC).[1][3] | Surfactant micelles can encapsulate the hydrophobic regions of this compound, preventing self-association. |
| Temperature Control | Store this compound solutions at a constant, optimized temperature (e.g., 4°C). Avoid temperature fluctuations. | Reduced rate of aggregation. |
| Aliquot and Storage | After preparation, aliquot the this compound solution into single-use volumes and store them at the recommended temperature. This minimizes the number of freeze-thaw cycles. | Preservation of the solution's integrity for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of this compound aggregation?
A1: While specific data for this compound is limited, the aggregation of peptides is often driven by hydrophobic interactions between non-polar amino acid residues.[4] These interactions lead to the formation of self-associated species, which can range from small, soluble oligomers to large, insoluble fibrils.[2] The cyclic and depsipeptide nature of this compound may impose conformational constraints that favor intermolecular interactions.
Q2: How can I monitor the aggregation of this compound?
A2: Several techniques can be employed to monitor peptide aggregation:
-
Visual Inspection: The simplest method is to look for turbidity or precipitation.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the formation of light-scattering aggregates.
-
Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT), which fluoresce upon binding to amyloid-like fibrillar structures, can be a sensitive method to detect certain types of aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of oligomers and larger aggregates.
-
Size Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their size and can be used to monitor the loss of the monomeric peptide and the appearance of higher molecular weight species.
Q3: Can chemical modification of this compound prevent its aggregation?
A3: Yes, chemical modification is a potential strategy. While this would alter the original molecule, techniques like PEGylation (attaching polyethylene (B3416737) glycol chains) can increase the hydrophilicity and steric hindrance, thereby reducing aggregation.[5] Another approach could be the site-specific substitution of a hydrophobic amino acid with a more hydrophilic one, although this would require solid-phase peptide synthesis and could impact biological activity.[2]
Q4: Are there any specific buffer species that are better for preventing aggregation?
A4: The choice of buffer can be critical. For example, in some cases, phosphate (B84403) buffers have been shown to catalyze peptide degradation, while citrate (B86180) or glutamate (B1630785) buffers may enhance stability.[4] It is recommended to screen a variety of buffers at the optimal pH to identify the one that best stabilizes this compound.
Experimental Protocols
Protocol 1: Screening of Excipients for Inhibition of this compound Aggregation
-
Preparation of this compound Stock Solution: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Preparation of Excipient Stock Solutions: Prepare concentrated stock solutions of various excipients (e.g., 50% sucrose, 1M arginine, 10% Polysorbate 20) in the desired aqueous buffer.
-
Sample Preparation:
-
In a microplate or cuvette, add the aqueous buffer.
-
Add the excipient stock solution to achieve the desired final concentration.
-
Spike in the this compound stock solution to a final concentration known to be prone to aggregation. Ensure the final concentration of the organic solvent is low (e.g., <1%).
-
Include a control sample with only this compound in the buffer.
-
-
Incubation and Monitoring:
-
Incubate the samples under conditions that promote aggregation (e.g., 37°C with gentle agitation).
-
Monitor aggregation over time using a suitable method such as measuring turbidity at 340 nm or Thioflavin T fluorescence.
-
-
Data Analysis: Plot the aggregation signal (e.g., absorbance or fluorescence) versus time for each excipient and compare it to the control.
Protocol 2: Determination of this compound Solubility by HPLC
-
Preparation of Saturated Solutions: Add an excess amount of this compound powder to a series of different buffers or formulations in microcentrifuge tubes.
-
Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) with constant mixing to ensure equilibrium is reached.
-
Separation of Undissolved Peptide: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved this compound.
-
Sample Collection and Dilution: Carefully collect the supernatant without disturbing the pellet. Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC standard curve.
-
HPLC Analysis:
-
Inject the diluted samples onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid).
-
Detect the peptide by UV absorbance at an appropriate wavelength (e.g., 220 nm).
-
-
Quantification: Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard curve of known concentrations. Calculate the solubility in the original undiluted supernatant.
Visualizations
Caption: General pathway of peptide aggregation from soluble monomers to insoluble aggregates.
Caption: A logical workflow for troubleshooting this compound aggregation issues.
References
- 1. genscript.com [genscript.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [kuscholarworks.ku.edu]
Technical Support Center: Optimization of Isariin D Extraction from Fungal Biomass
Welcome to the technical support center for the optimization of Isariin D extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing the yield and purity of this compound from fungal biomass.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species produce it?
This compound is a cyclodepsipeptide, a class of secondary metabolites known for their diverse biological activities. It is primarily produced by entomopathogenic fungi of the genus Isaria (also known as Paecilomyces). Species such as Isaria sinclairii and Isaria felina are reported producers of isariins.
Q2: What are the critical first steps before starting the extraction process?
Before extraction, it is crucial to optimize the fungal cultivation conditions to maximize the production of this compound. Factors such as the composition of the culture media (carbon and nitrogen sources), pH, temperature, and incubation time significantly influence the yield of secondary metabolites.[1] Solid-state fermentation and submerged fermentation are two common methods for cultivating these fungi.[2][3]
Q3: Which extraction methods are suitable for this compound?
Several methods can be employed for the extraction of this compound from fungal biomass. These include:
-
Conventional Solvent Extraction: This involves maceration or Soxhlet extraction using organic solvents.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt fungal cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[4][5][6]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and biomass, accelerating the extraction process.[7][8][9][10][11]
Q4: How do I choose the right solvent for this compound extraction?
The choice of solvent is critical and depends on the polarity of this compound. Since this compound is a cyclodepsipeptide, it is expected to be soluble in moderately polar to nonpolar organic solvents. Common choices include:
-
Methanol
-
Ethanol
-
Ethyl acetate
-
Chloroform
The selection should be based on maximizing the solubility of this compound while minimizing the co-extraction of impurities.[12][13] A preliminary screening with different solvents is recommended.
Q5: How can I quantify the amount of this compound in my extracts?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is a sensitive and specific method for the quantification of this compound. Proper sample preparation, including filtration and dilution, is necessary before analysis to protect the analytical column and ensure accurate results.[14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or No Yield of this compound | 1. Suboptimal fungal growth conditions. 2. Inefficient cell disruption. 3. Inappropriate solvent selection. 4. Degradation of this compound during extraction. 5. Incorrect quantification method. | 1. Review and optimize culture media, pH, temperature, and incubation time.[1] 2. Ensure the fungal biomass is properly dried and ground before extraction. For UAE and MAE, optimize power and time settings.[4][11] 3. Perform a solvent screening to find the optimal solvent for this compound. Consider using a solvent mixture.[15] 4. Avoid high temperatures for prolonged periods, especially with MAE. Consider using lower temperatures with longer extraction times. 5. Verify your analytical method (e.g., HPLC-MS) with a certified standard of this compound. Ensure proper sample preparation.[14][16] |
| High Levels of Impurities in the Extract | 1. Non-selective solvent. 2. Co-extraction of polar or nonpolar compounds. 3. Inadequate post-extraction cleanup. | 1. Use a more selective solvent or a solvent mixture.[13] 2. Consider a sequential extraction with solvents of increasing polarity (e.g., hexane (B92381) followed by ethyl acetate).[15] 3. Perform a liquid-liquid partitioning or use solid-phase extraction (SPE) to remove interfering compounds. |
| Inconsistent Extraction Results | 1. Inhomogeneity of the fungal biomass. 2. Variation in extraction parameters. 3. Instability of the extract. | 1. Ensure the dried fungal biomass is finely ground and thoroughly mixed before taking samples for extraction. 2. Precisely control all extraction parameters, including temperature, time, solvent-to-solid ratio, and agitation speed. 3. Store extracts at low temperatures (e.g., -20°C) and protect them from light to prevent degradation. |
| Emulsion Formation during Liquid-Liquid Partitioning | 1. Presence of surfactants or lipids in the extract. 2. Vigorous shaking. | 1. Add a small amount of a saturated salt solution (e.g., NaCl) to break the emulsion. 2. Gently invert the separation funnel instead of vigorous shaking. |
Data Presentation
The following tables summarize key parameters for the optimization of this compound extraction based on general principles for fungal secondary metabolites.
Table 1: Comparison of Extraction Methods for Fungal Metabolites
| Method | Typical Solvent-to-Solid Ratio (mL/g) | Typical Temperature (°C) | Typical Extraction Time | Advantages | Disadvantages |
| Maceration | 10:1 to 20:1 | 25-40 | 12-48 hours | Simple, low cost | Time-consuming, lower efficiency |
| Soxhlet | 10:1 to 20:1 | Solvent Boiling Point | 6-24 hours | High efficiency | Requires large solvent volume, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | 15:1 to 30:1 | 30-60 | 15-60 minutes | Fast, efficient, less solvent | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 20:1 to 40:1 | 50-100 | 5-30 minutes | Very fast, highly efficient | Requires specialized equipment, potential for thermal degradation |
Table 2: Influence of Solvents on the Extraction of Cyclodepsipeptides
| Solvent | Polarity Index | Boiling Point (°C) | General Suitability for Cyclodepsipeptides |
| Hexane | 0.1 | 69 | Good for initial defatting, may extract some nonpolar cyclodepsipeptides. |
| Chloroform | 4.1 | 61 | Good solubility for many cyclodepsipeptides.[17] |
| Ethyl Acetate | 4.4 | 77 | A good balance of polarity, widely used for fungal metabolite extraction.[2] |
| Acetone | 5.1 | 56 | Effective, but its high volatility can be a challenge. |
| Ethanol | 4.3 | 78 | Good solubility, less toxic than methanol.[12] |
| Methanol | 5.1 | 65 | High polarity, can extract a wide range of compounds including more polar impurities.[17] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Biomass Preparation: Lyophilize the fungal biomass and grind it into a fine powder.
-
Extraction Setup: Place 1 gram of the powdered biomass into a 50 mL Erlenmeyer flask. Add 20 mL of the selected solvent (e.g., ethyl acetate).
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 40°C and the sonication time to 30 minutes.
-
Separation: After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Sample Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Biomass Preparation: Lyophilize and grind the fungal biomass.
-
Extraction Setup: Place 0.5 grams of the powdered biomass into a microwave extraction vessel. Add 20 mL of the chosen solvent (e.g., ethanol).
-
Microwave Irradiation: Place the vessel in the MAE system. Set the microwave power to 400 W, the temperature to 60°C, and the extraction time to 10 minutes.[11]
-
Cooling and Filtration: Allow the vessel to cool to room temperature, then filter the contents.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator.
-
Sample Reconstitution: Re-dissolve the extract in a suitable solvent for quantification.
Mandatory Visualizations
Caption: General workflow for this compound extraction.
Caption: Troubleshooting logic for this compound extraction.
References
- 1. Media and growth conditions for induction of secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive Secondary Metabolite Profiling Toward Delineating the Solid and Submerged-State Fermentation of Aspergillus oryzae KCCM 12698 [frontiersin.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Ultrasound-assisted extraction of polysaccharides from edible and medicinal fungi: major factors and process kinetics - MedCrave online [medcraveonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted extraction of the fungal metabolite ergosterol and total fatty acids | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Monitoring the effect of different microwave extraction parameters on the recovery of polyphenols from shiitake mushrooms: Comparison with hot-water and organic-solvent extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sample preparation [people.unipmn.it]
- 15. mdpi.com [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
dealing with matrix effects in Isariin D analysis
Welcome to the technical support center for the analysis of Isariin D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the analytical workflow, with a specific focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.
Troubleshooting Guide
This guide addresses common issues observed during the analysis of this compound, providing step-by-step instructions to identify and resolve them.
Q1: I am observing low and inconsistent signal intensity for this compound in my plasma samples. What is the likely cause?
Low and inconsistent signal intensity, particularly in complex biological matrices like plasma, is a strong indicator of matrix effects , specifically ion suppression .[1][2][3] Co-eluting endogenous components from the plasma, such as phospholipids (B1166683), can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced and variable signal.[4][5] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[3][6]
Q2: How can I definitively confirm that matrix effects are impacting my this compound analysis?
To confirm and quantify the extent of matrix effects, a post-extraction spike experiment is the most direct method. This experiment compares the analytical response of this compound in a clean solvent (neat solution) to its response when spiked into an extracted blank matrix sample. A significant difference between these two signals confirms the presence of ion suppression or enhancement.[7]
Another valuable qualitative technique is the post-column infusion method. This involves infusing a constant flow of an this compound standard solution directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the baseline signal at specific retention times indicates regions where matrix components are causing ion suppression or enhancement.[6][7]
Q3: I've confirmed the presence of matrix effects. What are the primary strategies to mitigate them?
There are several strategies you can employ, which can be categorized into three main areas: sample preparation, chromatographic separation, and method of quantification.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Mixed-mode or polymeric SPE cartridges can be particularly useful for removing phospholipids and other interfering substances.[8]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but analyte recovery may be lower, especially for more polar compounds.[8]
-
Protein Precipitation (PPT): While simple and fast, PPT is often less effective at removing phospholipids and may lead to more significant matrix effects compared to SPE or LLE.[4][8]
-
Sample Dilution: If the sensitivity of your assay allows, simply diluting the sample can reduce the concentration of interfering matrix components.[6][7]
-
-
Improve Chromatographic Separation: The aim is to chromatographically separate this compound from the co-eluting matrix components.
-
Change Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity and improve resolution between this compound and interfering peaks.
-
Modify Mobile Phase: Adjusting the mobile phase composition (e.g., organic solvent, pH, additives) can significantly impact retention times and separation.[8]
-
Gradient Optimization: A shallower gradient can increase the separation between closely eluting compounds.
-
Employ UHPLC: Ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns offer higher resolution and can significantly reduce matrix effects compared to traditional HPLC.[8]
-
-
Utilize a Robust Quantification Method:
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass, so it co-elutes and experiences the same ionization suppression or enhancement, allowing for accurate ratiometric quantification.[9][10]
-
Matrix-Matched Calibration Standards: If a SIL-IS is not available, preparing calibration standards in the same blank matrix as the samples can help to compensate for the matrix effect.[1][9]
-
Q4: I do not have a stable isotope-labeled internal standard for this compound. What are my options?
While a SIL-IS is ideal, a structural analog can be used as an internal standard if one is not available.[11] It is critical to validate that the analog exhibits similar extraction recovery and ionization behavior to this compound. If a suitable analog cannot be found, the use of matrix-matched calibration standards is the most appropriate approach to ensure accurate quantification.[9]
Frequently Asked Questions (FAQs)
Q5: What are the typical biological matrices for this compound analysis?
This compound, as a potential therapeutic agent, is most commonly analyzed in biological matrices such as plasma and serum to assess its pharmacokinetic properties.[12][13] It may also be analyzed in tissue homogenates for distribution studies.
Q6: Can the choice of blood collection tube affect my analysis?
Yes, the anticoagulant used in blood collection tubes can be a source of matrix effects. For instance, some studies have shown that Li-heparin can cause ion suppression.[11] It is crucial to be consistent with the type of collection tube used for all samples, including calibration standards and quality controls.
Q7: How can I proactively identify potential matrix effects during method development?
During method development, it is good practice to analyze at least six different lots of blank matrix to assess the variability of the matrix effect.[7] Additionally, evaluating hemolyzed and lipemic plasma samples can reveal potential issues with challenging patient samples.[7]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol provides a method to quantitatively determine the extent of matrix effects on the analysis of this compound.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-extraction Spike): Take six different lots of blank plasma. Process them using your established sample preparation method (e.g., SPE or LLE). Spike the final, clean extract with this compound to the same final concentration as Set A.
-
Set C (Matrix Standard): Prepare a calibration curve by spiking this compound into the pooled blank plasma before the extraction process.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculation of Matrix Factor (MF): The matrix factor is calculated as follows: MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculation of Internal Standard Normalized Matrix Factor (IS-Normalized MF): If an internal standard is used, the IS-normalized MF is calculated: IS-Normalized MF = (Peak Area Ratio of this compound/IS in Set B) / (Peak Area Ratio of this compound/IS in Set A)
-
Data Interpretation: The coefficient of variation (%CV) of the MF or IS-Normalized MF across the different lots of plasma should be less than 15%.
Data Presentation: Example Matrix Effect Evaluation
| Sample Set | This compound Peak Area (n=6 lots) | %CV | Matrix Factor | IS-Normalized Matrix Factor | %CV |
| Set A (Neat) | 1,250,000 | 2.5 | - | - | - |
| Set B (Post-Spike) | 875,000 | 8.9 | 0.70 | 0.98 | 4.2 |
In this example, the raw peak area shows a 30% signal suppression (MF = 0.70). However, with a suitable internal standard, the matrix effect is compensated for (IS-Normalized MF = 0.98), and the variability is low (%CV = 4.2%).
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying, investigating, and mitigating matrix effects in LC-MS analysis.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Software-aided detection and structural characterization of cyclic peptide metabolites in biological matrix by high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]
- 10. scribd.com [scribd.com]
- 11. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 12. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. scispace.com [scispace.com]
improving the shelf-life of Isariin D-based biopesticides
Technical Support Center: Isariin D-Based Biopesticides
Objective: This guide provides researchers, scientists, and drug development professionals with essential information for improving and assessing the shelf-life of this compound-based biopesticides. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation aids.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a cyclodepsipeptide, a type of cyclic peptide with pesticidal properties, making it a promising candidate for biopesticide development.[1] Like many biological molecules, its complex structure is susceptible to degradation from environmental factors such as temperature, pH, light, and microbial activity.[2] Ensuring its stability is crucial for maintaining pesticidal efficacy during storage and application, which is a key challenge in the commercialization of biopesticides.[3]
Q2: What are the primary factors that degrade this compound and similar biopesticides?
The primary factors affecting the stability and shelf-life of biopesticides include:
-
Temperature: High temperatures can accelerate chemical degradation reactions. Most pesticides have a shelf-life that is shortened if not stored properly, for example, at high temperatures.[4][5] For tropical countries, stability tests at 30°C are recommended for non-refrigerated products.[6]
-
Light (Photodegradation): UV radiation from sunlight can break down the chemical structure of active ingredients.[7]
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of ester and peptide bonds within the this compound molecule.[8]
-
Humidity: Moisture can promote hydrolysis and microbial growth, leading to the degradation of the active ingredient and formulation components.[4]
-
Formulation Components: The "inert" ingredients in a formulation can significantly impact stability by interacting with the active ingredient or failing to protect it from environmental stress.[7]
Q3: What formulation strategies can enhance the shelf-life of this compound?
Several formulation technologies can protect the active ingredient and improve stability:
-
Microencapsulation: This involves enclosing the this compound in a protective coating, which can shield it from UV light, temperature fluctuations, and other harsh conditions, while also allowing for controlled release.[9]
-
Use of UV Protectants: Adding compounds like lignin (B12514952) or oxybenzone (B1678072) to the formulation can absorb or block harmful UV radiation.[7]
-
Controlled Release Formulations: Systems like hydrogels can protect the biopesticide and release it slowly over time, improving persistence.[7][9]
-
Nanotechnology: Nanoemulsions and nanocapsules can improve stability, water dispersibility, and targeted delivery of the biopesticide.[2][3]
Q4: How long can I expect my this compound formulation to be stable?
The shelf-life of a biopesticide is highly dependent on its formulation and storage conditions.[5] Most pesticide manufacturers indicate a shelf-life of at least two years under optimal conditions.[4] However, microbial-based pesticides may have a shorter shelf-life than conventional ones.[5] To determine the specific shelf-life of your this compound formulation, a formal stability study under controlled conditions is necessary.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of this compound formulations.
| Problem Encountered | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of pesticidal activity in bioassays. | 1. Chemical Degradation: The this compound molecule may be breaking down due to improper storage (high temperature, light exposure).[4][5] 2. Formulation Failure: The physical structure of the formulation may have broken down (e.g., phase separation), preventing proper application.[4] | 1. Review storage conditions. Ensure samples are stored in a cool, dark place as recommended. 2. Conduct a chemical analysis (e.g., HPLC) to quantify the concentration of active this compound remaining. 3. Perform a forced degradation study (see Protocol 1) to identify the specific stress factor (heat, light, pH) causing the issue.[10] |
| Visible changes in the formulation (e.g., color change, clumping, precipitation). | 1. Physical Instability: The formulation components are no longer stable. This can be caused by temperature extremes.[11] 2. Chemical Reaction: A reaction between the active ingredient and an excipient or container may have occurred.[4] 3. Microbial Contamination: Growth of bacteria or fungi in the formulation. | 1. Inspect the formulation microscopically for signs of microbial growth or crystallization. 2. Check for caking of powders or sedimentation/gelling of liquids.[4] 3. Re-evaluate the compatibility of all formulation components and the container closure system. |
| Inconsistent results between batches. | 1. Manufacturing Variability: Inconsistent processes during formulation preparation. 2. Storage History Differences: Different batches may have been exposed to varying environmental conditions. | 1. Standardize the formulation manufacturing process and implement strict quality control checks at each step. 2. Maintain detailed storage logs for each batch, recording temperature and humidity. 3. Use a stability-indicating analytical method to ensure batch-to-batch consistency of the active ingredient.[10] |
Logical Troubleshooting Flow
The following diagram outlines a logical workflow for diagnosing stability issues with an this compound biopesticide formulation.
Caption: Troubleshooting workflow for this compound stability issues.
Part 3: Experimental Protocols & Data
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is designed to deliberately stress a sample to identify likely degradation products and pathways, which is essential for developing a stability-indicating analytical method.[10][12] The goal is typically to achieve 10-20% degradation of the active ingredient.[13][14]
Objective: To determine the degradation profile of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
This compound standard or purified formulation
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid and Base Hydrolysis:
-
Mix the stock solution with 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).
-
Incubate samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it (with NaOH for acid sample, HCl for base sample), and dilute to the working concentration for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3-30% H₂O₂.
-
Store the sample at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder and the stock solution in an oven at an elevated temperature (e.g., 70°C).
-
Sample at various time points (e.g., 24, 48, 72 hours).
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV or HPLC-MS method.
-
Monitor for the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.
-
Data Presentation: Hypothetical Forced Degradation Results
The table below illustrates how to present quantitative data from a forced degradation study.
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Products (DPs) Observed |
| Control (Unstressed) | 72 hrs | 99.8% | None |
| 0.1 M HCl | 24 hrs | 85.2% | DP-H1, DP-H2 |
| 0.1 M NaOH | 8 hrs | 78.5% | DP-B1, DP-B2, DP-B3 |
| 10% H₂O₂ | 24 hrs | 92.1% | DP-O1 |
| Thermal (70°C, solid) | 72 hrs | 95.4% | DP-T1 |
| Photolytic | - | 88.9% | DP-P1 |
Visualizing Degradation Pathways
Understanding how a molecule degrades is key to preventing it.[15] The diagram below shows a hypothetical degradation pathway for a cyclodepsipeptide like this compound, based on common reactions.
Caption: Potential degradation pathways for this compound.
References
- 1. Biopesticidal potential of cyclotides: an insight | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. An Alternative Source of Biopesticides and Improvement in Their Formulation—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pesticide shelf-life [fao.org]
- 5. How Long Do Pesticides Last [growertalks.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulating BioPesticides: The LabCoat Guide to Pesticides & BioPesticides - BioScience Solutions [biocomm.eu]
- 8. Scanning mutagenesis identifies residues that improve the long-term stability and insecticidal activity of cyclotide kalata B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancements in Biopesticide Formulation Technologies → Scenario [prism.sustainability-directory.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is This Pesticide On My Shelf Still Good? [ag.purdue.edu]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 15. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]
Technical Support Center: Isariin D Fermentation Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fermentation of Isariin (B1672194) D. Our aim is to address specific challenges encountered during the scaling-up of Isaria felina cultivation for the production of this bioactive cyclodepsipeptide.
Frequently Asked Questions (FAQs)
Q1: What is Isariin D and which microorganism produces it?
A1: this compound is a member of the isariin class of cyclodepsipeptides, which are non-ribosomally synthesized peptides. It is primarily produced by the entomopathogenic fungus Isaria felina (also known as Beauveria felina)[1][2][3]. This compound has demonstrated insecticidal activity[1].
Q2: What are the primary challenges when scaling up this compound fermentation?
A2: Scaling up the fermentation of filamentous fungi like Isaria felina for secondary metabolite production presents several key challenges:
-
Mycelial Morphology: Controlling the morphology of the fungal mycelium is critical. The formation of dense pellets can lead to mass transfer limitations (oxygen and nutrients), affecting growth and secondary metabolite production. Conversely, highly filamentous growth can increase the viscosity of the fermentation broth, leading to poor mixing and aeration[4].
-
Process Consistency: Maintaining consistent optimal conditions (pH, temperature, dissolved oxygen) throughout a larger bioreactor volume is difficult and crucial for reproducible yields[5].
-
Low Yields: Wild-type strains of fungi often produce secondary metabolites at low titers, making the process economically challenging. Strain improvement and process optimization are essential to enhance productivity[5].
-
Downstream Processing: The recovery and purification of this compound from the complex fermentation broth can be a significant portion of the overall production cost. Efficient and scalable purification methods are necessary[6][7].
Q3: What are typical components of a fermentation medium for Isaria felina?
A3: While a universally optimized medium for this compound production is not publicly available, media for Isaria species and other filamentous fungi producing secondary metabolites often include:
-
Carbon Sources: Glucose, sucrose, or other readily metabolizable sugars are common. Starch can also be used as a more complex carbohydrate source[5].
-
Nitrogen Sources: Complex nitrogen sources like yeast extract, peptone, and soybean meal are frequently used as they provide amino acids, vitamins, and other growth factors essential for secondary metabolism[8][9].
-
Minerals and Trace Elements: Phosphates and various trace metals are crucial for fungal growth and enzyme function[8].
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No this compound Production | 1. Suboptimal fermentation parameters (pH, temperature, aeration).2. Inappropriate mycelial morphology (e.g., dense, non-producing pellets).3. Nutrient limitation in the medium.4. Strain degradation over successive subcultures. | 1. Parameter Optimization: Systematically vary pH, temperature, and agitation/aeration rates in small-scale fermenters to identify optimal ranges. For fungal secondary metabolite production, a biphasic process with an initial growth phase followed by a production phase with different parameter setpoints may be beneficial.2. Morphology Control: Adjust agitation speed, inoculum concentration, and medium composition (e.g., addition of microparticles, polymers) to influence pellet formation and size[10]. Smaller, looser pellets often have better productivity[11].3. Medium Enrichment: Experiment with different carbon and nitrogen sources and concentrations. Fed-batch strategies can help maintain optimal nutrient levels throughout the fermentation[5].4. Strain Reactivation: Return to a cryopreserved stock culture to ensure the genetic integrity of the producing strain. |
| High Mycelial Viscosity | Excessive filamentous growth of Isaria felina. | 1. Induce Pellet Formation: Lowering the pH or adjusting the agitation speed can sometimes encourage a more pelleted growth form[12].2. Inoculum Control: A higher inoculum concentration may lead to more dispersed mycelial growth, while a lower concentration can favor pellet formation[7]. |
| Inconsistent Batch-to-Batch Yields | 1. Variability in inoculum quality.2. Inhomogeneous mixing and mass transfer in the bioreactor.3. Fluctuations in raw material quality. | 1. Standardize Inoculum: Develop a standardized protocol for inoculum preparation, including spore concentration, age, and germination rate.2. Improve Bioreactor Mixing: Evaluate and optimize the impeller design and agitation speed to ensure uniform distribution of nutrients and oxygen.3. Raw Material QC: Implement quality control measures for all media components. |
| Difficulty in Downstream Processing | 1. Emulsion formation during solvent extraction.2. Co-extraction of impurities with similar properties to this compound. | 1. Centrifugation: Use centrifugation to break emulsions before phase separation.2. Chromatographic Optimization: Develop a multi-step purification protocol. A common approach involves initial extraction with a solvent like ethyl acetate, followed by column chromatography (e.g., silica (B1680970) gel) and further purification by preparative HPLC[12][13]. |
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data specifically for this compound fermentation yields. However, studies on analogous secondary metabolites from filamentous fungi provide some context for achievable production levels. For example, optimization of fermentation conditions for other fungal secondary metabolites has led to yields ranging from hundreds of mg/L to over 1.5 g/L[5][14][15].
| Parameter | Typical Range for Fungal Secondary Metabolite Fermentation | Notes |
| Temperature | 24-30°C | Optimal temperature can be strain-specific and may differ for growth and production phases. |
| pH | 5.0-7.5 | The optimal pH can significantly influence mycelial morphology and enzyme activity[12][16]. |
| Inoculum Size | 5-10% (v/v) | Can influence the initial growth kinetics and morphology[14]. |
| Fermentation Time | 7-14 days | Secondary metabolite production often occurs in the stationary phase of growth[5]. |
Experimental Protocols
General Protocol for Isaria felina Fermentation
This protocol provides a general framework. Optimization of specific parameters is crucial for maximizing this compound yield.
-
Inoculum Preparation:
-
Grow Isaria felina on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at 25°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by washing the agar surface with sterile water containing a surfactant (e.g., 0.01% Tween 80).
-
Determine the spore concentration using a hemocytometer.
-
Use this spore suspension to inoculate a seed culture in a liquid medium.
-
-
Seed Culture:
-
Inoculate a baffled Erlenmeyer flask containing a suitable seed medium (e.g., Potato Dextrose Broth - PDB) with the spore suspension to a final concentration of 10^6 - 10^7 spores/mL.
-
Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.
-
-
Production Fermentation:
-
Inoculate the production bioreactor containing the optimized fermentation medium with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation parameters (pH, temperature, dissolved oxygen) at their optimized setpoints.
-
Collect samples periodically to monitor growth (dry cell weight), nutrient consumption, and this compound production (using HPLC-MS).
-
Protocol for Extraction and Purification of this compound
This is a general protocol for the purification of cyclodepsipeptides and should be adapted for this compound.
-
Harvesting and Extraction:
-
Separate the mycelial biomass from the fermentation broth by filtration or centrifugation[12].
-
Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate, repeated three times[13][17].
-
Combine the organic phases and concentrate under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: Fractionate the crude extract using a silica gel column with a step-wise gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate)[12][13].
-
Preparative HPLC: Further purify the fractions containing this compound using a reversed-phase preparative HPLC column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water)[17].
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to this compound.
-
Confirm the purity of the final product using analytical HPLC-MS[18].
-
Visualizations
Logical Workflow for this compound Fermentation Scale-Up
Caption: Workflow for this compound production from strain selection to final product.
Biosynthetic Pathway of a Non-Ribosomal Peptide (NRP)
This compound is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS). This diagram illustrates the general modular nature of an NRPS assembly line. The specific domains and their order for this compound synthesis would need to be determined from the genetic sequence of the biosynthetic gene cluster in Isaria felina.
Caption: Generalized pathway for Non-Ribosomal Peptide Synthesis (NRPS).
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New insecticidal cyclodepsipeptides from the fungus Isaria felina. II. Structure elucidation of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungal morphology and metabolite production in submerged mycelial processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.tudelft.nl [pure.tudelft.nl]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of Mycelial Growth and Antifungal Activity by Combining Fermentation Optimization and Genetic Engineering in Streptomyces pratensis S10 [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Simultaneous quantification of phytohormones in fermentation extracts of Botryodiplodia theobromae by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of Isariin D on Beneficial Insects
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Isariin D. It offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to its impact on beneficial insects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a cyclic depsipeptide, a type of mycotoxin produced by entomopathogenic fungi such as Isaria tenuipes.[1] Current research has demonstrated its insecticidal activity against the larvae of Galleria mellonella (greater wax moth).[1] While closely related compounds have been identified, specific data on the broad-spectrum effects of this compound, particularly on beneficial insects, is still emerging.
Q2: Why should I be concerned about the impact of this compound on beneficial insects in my research?
Beneficial insects, including pollinators (e.g., bees, butterflies), predators (e.g., ladybugs, lacewings), and parasitoids, play crucial roles in maintaining ecosystem health and can be vital components of integrated pest management (IPM) programs.[2] Unintended exposure to insecticidal compounds like this compound could lead to non-target effects, potentially compromising the validity of certain ecological studies or the environmental safety profile of derived products.
Q3: What are the potential modes of action of this compound in insects?
The precise mode of action for this compound is not yet fully elucidated. However, like many other mycotoxins produced by entomopathogenic fungi, it may target the insect's immune system or nervous system.[1] Some mycotoxins can disrupt cellular processes, leading to paralysis and death. For instance, some insecticides act on nicotinic acetylcholine (B1216132) receptors, causing overstimulation of the nervous system.[3][4] Further research is needed to pinpoint the specific molecular targets of this compound.
Q4: Are there any known sub-lethal effects of similar compounds on beneficial insects?
While specific data for this compound is limited, studies on other insecticides have shown a range of sub-lethal effects on beneficial insects. These can include:
-
Impaired foraging behavior: Difficulty in finding food sources.[5]
-
Reduced reproductive success: Lower egg-laying rates or larval survival.
-
Compromised immune function: Increased susceptibility to diseases.
-
Disrupted navigation and orientation: Affecting the ability of pollinators to return to their hives.[5]
Researchers should be vigilant for such effects in their experiments with this compound.
Troubleshooting Guides
Issue 1: I am observing mortality or abnormal behavior in non-target beneficial insects in my experimental setup.
Possible Cause:
-
Direct Exposure: The beneficial insects may be coming into direct contact with this compound through spray drift, contaminated surfaces, or direct application in a broad-spectrum test.
-
Oral Ingestion: The insects may be consuming contaminated food or water sources.
-
Systemic Action: If applied to plants, this compound or its metabolites might be present in nectar and pollen.[6]
Troubleshooting Steps:
-
Isolate the Source of Exposure: Review your experimental protocol to identify all potential pathways of exposure.
-
Refine Application Method: If using a spray, employ methods that minimize drift, such as using a more targeted application or a spray shield. For soil applications, assess the potential for systemic uptake by plants.
-
Provide a Clean Food Source: Ensure that any food or water provided to beneficial insects is free from this compound contamination.
-
Dose-Response Assessment: Conduct a dose-response study to determine the concentration at which this compound affects the non-target species. This can help in establishing a safe concentration for your primary experiment.
-
Consult Relevant Literature: Look for studies on similar compounds to understand potential off-target effects.
Issue 2: My positive controls (beneficial insects not exposed to this compound) are showing signs of stress or mortality.
Possible Cause:
-
Contamination: Accidental contamination of the control group's environment, food, or water.
-
Environmental Stress: Inappropriate temperature, humidity, or lighting conditions in the experimental enclosure.
-
Disease: An underlying infection within the insect population.
Troubleshooting Steps:
-
Verify Environmental Controls: Double-check that all environmental parameters are within the optimal range for the specific beneficial insect species.
-
Aseptic Technique: Review and reinforce aseptic handling techniques to prevent cross-contamination between treatment and control groups.
-
Source of Insects: Ensure your beneficial insects are sourced from a reputable supplier and are disease-free upon arrival.
-
Necropsy and Disease Screening: If mortality continues, consider sending samples for pathological analysis to rule out infectious agents.
Data Presentation
Table 1: Known Insecticidal Activity of this compound and Related Compounds
| Compound | Target Insect | Observed Effect | Reference |
| This compound | Galleria mellonella (larvae) | Insecticidal activity | [1] |
| Isariin C | Galleria mellonella (larvae) | Lesser insecticidal activity | [1] |
| Isariin B | Galleria mellonella (larvae) | Inactive | [1] |
| Bassianolide | Diaphorina citri (nymphs and adults) | >70-80% mortality after 2 days | [1] |
Table 2: General Mitigation Strategies for Protecting Beneficial Insects from Insecticidal Compounds
| Strategy | Description | Applicability to this compound Research |
| Temporal Separation | Apply the compound when beneficial insects are not active (e.g., evening or early morning).[7][8] | In semi-field or field studies, timing of application can reduce direct contact with diurnal pollinators. |
| Spatial Separation | Create buffer zones around areas where beneficial insects are active or foraging. | Useful in larger experimental setups to protect sensitive non-target areas. |
| Use of Attractants and Repellents | Use attractants to lure pests to a targeted area for treatment, or repellents to deter beneficials from treated zones. | A potential advanced strategy to refine targeting of this compound. |
| Selective Application Methods | Employ targeted application methods like soil drenching (if non-systemic in non-target plants) or bait stations instead of broad foliar sprays. | Can significantly reduce non-target exposure in laboratory and greenhouse settings. |
| Dose Reduction | Use the minimum effective concentration of this compound required to achieve the desired effect on the target pest. | Critical for reducing sub-lethal effects on beneficial insects. |
Experimental Protocols
Protocol 1: Assessing the Sub-lethal Effects of this compound on Apis mellifera (Honey Bee) Foraging Behavior
Objective: To determine if sub-lethal concentrations of this compound affect the foraging behavior of honey bees.
Materials:
-
Healthy Apis mellifera foragers
-
This compound stock solution
-
Sucrose (B13894) solution (feeder solution)
-
Flight arena or tunnel connected to a hive
-
Artificial flowers with controlled nectar dispensers
-
Video recording equipment and tracking software
Methodology:
-
Establish a Baseline: Train honey bee foragers to visit artificial flowers containing only sucrose solution in the flight arena. Record their flight paths, foraging duration, and success rate for a set period.
-
Prepare Treatment Solutions: Prepare a series of sucrose solutions containing different sub-lethal concentrations of this compound. These concentrations should be determined from preliminary acute toxicity tests. A control group will receive sucrose solution with the solvent used for this compound.
-
Exposure: Individually mark and feed foragers with a known volume of the respective treatment or control solutions.
-
Observe Foraging Behavior: Release the treated and control bees back into the flight arena and record their foraging behavior on the clean (this compound-free) artificial flowers.
-
Data Analysis: Analyze the recorded data for significant differences in foraging parameters (e.g., time to first flower visit, number of flowers visited, duration of visits, flight speed, and accuracy) between the control and treatment groups.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. The mode of action of neonicotinoids and related compounds on insect neuronal nicotinic acetylcholine receptors highlights complex intracellular calcium mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. pesticidecert.cfans.umn.edu [pesticidecert.cfans.umn.edu]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. xerces.org [xerces.org]
- 8. How to control invasive pests while protecting pollinators and other beneficial insects - Beekeeping & Pollinators [canr.msu.edu]
Technical Support Center: Refining Bioassay Protocols for Consistent Icariin Results
A Note on Scope: Due to the limited availability of specific bioassay data for Isariin D, this technical support guide focuses on Icariin , a structurally different but frequently researched flavonoid glycoside with known anti-cancer properties. The principles and troubleshooting strategies outlined here may serve as a valuable reference for researchers working with similar natural compounds.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in bioassays involving Icariin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Icariin in cancer cells?
A1: Icariin exerts its anti-cancer effects through multiple mechanisms. Primarily, it is known to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis.[1][2][3] It achieves this by modulating several key signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.[1][4][5]
Q2: How should I prepare a stock solution of Icariin for my bioassays?
A2: Icariin is soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO) and dimethyl formamide (B127407) at approximately 20 mg/mL.[6] For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock can then be diluted to the final working concentration in the cell culture medium. To ensure maximum solubility in aqueous buffers, it is best to first dissolve Icariin in DMSO and then dilute it with the aqueous buffer.[6] It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[7]
Q3: What are some common causes of inconsistent IC50 values for Icariin?
A3: Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to Icariin.
-
Cell Density: The initial number of cells seeded can influence the outcome of the assay.
-
Compound Stability: The stability of Icariin in cell culture media over the course of the experiment can affect its potency.
-
Assay Protocol Variations: Differences in incubation times, reagent concentrations, and measurement parameters can lead to variability.
-
DMSO Concentration: High concentrations of DMSO can have their own cytotoxic effects, confounding the results.[8]
Q4: Can Icariin's effect be cell-line specific?
A4: Yes, the anti-cancer effects of Icariin are highly cell-line specific.[1] Its efficacy in inhibiting proliferation and inducing apoptosis can vary significantly between different types of cancer cells (e.g., lung, breast, liver).[1] Therefore, it is crucial to determine the optimal concentration range and exposure time for each specific cell line being investigated.
Troubleshooting Guides
Problem 1: High variability between replicate wells in a cell viability assay (e.g., MTT assay).
-
Possible Cause: Uneven cell seeding, improper mixing of reagents, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure that the cell suspension is thoroughly mixed to prevent clumping and ensure a uniform cell number in each well.
-
Proper Pipetting Technique: When adding cells, media, or reagents, pipette carefully and consistently. For multi-well plates, consider using a multichannel pipette for greater consistency.
-
Mixing: After adding reagents like MTT, gently tap the plate to ensure thorough mixing without disturbing the cell monolayer.
-
Minimize Edge Effects: To avoid evaporation and temperature fluctuations at the edges of the plate, consider not using the outermost wells for experimental data. Fill these wells with sterile PBS or media.
-
Problem 2: No significant dose-dependent effect of Icariin is observed.
-
Possible Cause: The concentration range tested is not appropriate for the specific cell line, or the compound has degraded.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much broader range of Icariin concentrations, from nanomolar to high micromolar, to identify the effective range for your cell line.
-
Verify Compound Integrity: Ensure the Icariin stock solution has been stored correctly (typically at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.[7]
-
Check Incubation Time: The duration of exposure to Icariin may be insufficient. Consider extending the incubation time (e.g., 48 or 72 hours).
-
Positive Control: Include a known cytotoxic agent as a positive control to ensure the assay is working correctly.
-
Problem 3: The vehicle control (DMSO) shows significant cytotoxicity.
-
Possible Cause: The final concentration of DMSO in the culture medium is too high.
-
Troubleshooting Steps:
-
Calculate Final DMSO Concentration: Ensure the final concentration of DMSO in all wells (including the highest Icariin concentration) does not exceed a non-toxic level, typically 0.1% to 0.5%.
-
Run a DMSO Toxicity Curve: Before conducting your main experiment, perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.
-
Adjust Stock Concentration: If necessary, prepare a more concentrated stock solution of Icariin to reduce the volume of DMSO added to each well.
-
Data Presentation
Table 1: Reported IC50 Values of Icariin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay |
| A549 | Lung Cancer | ≥100 µM | Not Specified | Cell Viability |
| HepG2 | Liver Cancer | 84.3 µg/mL (~124.4 µM) | 72 | MTT |
| HCT-116 | Colon Cancer | Not specified | Not specified | Apoptosis Induction |
| OVCAR-3 | Ovarian Cancer | Not specified | Not specified | Cytotoxicity |
| PC-3 | Prostate Cancer | Not specified | Not specified | Growth Inhibition |
| MCF-7 | Breast Cancer | Not specified | Not specified | Apoptosis Induction |
| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition | 24, 48 | Cell Viability |
| Hs 578T | Breast Cancer | Dose-dependent inhibition | 24, 48 | Cell Viability |
Note: IC50 values can vary significantly based on experimental conditions. This table provides a general reference from available literature. Researchers should determine the IC50 value empirically for their specific experimental setup.
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
This protocol provides a general guideline for assessing the effect of Icariin on the viability of adherent cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Icariin
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Icariin in complete medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Icariin.
-
Include wells with medium only (blank) and medium with the same concentration of DMSO as the treatments (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.[9]
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log of the Icariin concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
References
- 1. Icariin as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Icariin as a potential anticancer agent: a review of its biological effects on various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Icariin inhibits the malignant progression of lung cancer by affecting the PI3K/Akt pathway through the miR-205-5p/PTEN axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Icariin Ameliorates Cigarette Smoke Induced Inflammatory Responses via Suppression of NF-κB and Modulation of GR In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Insecticidal Efficacy of Isariin D and Beauvericin
A detailed examination of two fungal cyclodepsipeptides, Isariin (B1672194) D and beauvericin (B1667859), reveals their potential as bio-insecticides. While beauvericin has been more extensively studied, showcasing a broad spectrum of activity and a well-defined mechanism of action, Isariin D also demonstrates notable insecticidal properties, particularly against the greater wax moth, Galleria mellonella. This guide provides a comparative overview of their efficacy, supported by available experimental data, to inform researchers and drug development professionals.
Executive Summary
This compound and beauvericin are both cyclic depsipeptides produced by entomopathogenic fungi and exhibit insecticidal activities. Beauvericin has demonstrated a wide range of efficacy against various insect species, including dipteran, lepidopteran, and hemipteran pests. Its mechanism of action is primarily attributed to its ionophoric nature, which disrupts cellular calcium homeostasis and induces apoptosis.
This compound has confirmed insecticidal activity, most notably against the lepidopteran model organism Galleria mellonella. However, quantitative efficacy data, such as LD50 and LC50 values, are not as readily available in publicly accessible literature, making a direct and comprehensive comparison with beauvericin challenging. The precise mechanism of action for this compound also remains largely unelucidated. This guide synthesizes the available data to provide a comparative framework and highlights areas for future research.
Quantitative Efficacy: A Comparative Table
The following table summarizes the available quantitative data on the insecticidal efficacy of beauvericin and related isariin compounds. It is important to note the absence of specific LD50 or LC50 values for this compound in the reviewed literature, a significant data gap for a direct comparison.
| Compound | Target Insect | Bioassay Type | Efficacy Metric | Value | Citation |
| Beauvericin | Aedes aegypti (3rd instar larvae) | Larval Mortality Assay | LC50 (48h) | 0.4653 ppm | [1] |
| Beauvericin | Spodoptera frugiperda (Sf9 cell line) | Cytotoxicity Assay | CC50 (72h) | 2.5 µM | |
| This compound | Galleria mellonella (larvae) | Injection | Insecticidal Activity | Active (qualitative) | [2] |
| iso-isariin B | Sitophilus spp. | Not Specified | LD50 | 10 µg/mL | [1] |
Note: The efficacy of beauvericin against Aedes aegypti was determined using a methanolic extract of Beauveria bassiana containing the compound[1]. The cytotoxicity against the Sf9 cell line provides an in vitro measure of its effect on insect cells. The activity of this compound against Galleria mellonella is confirmed, but quantitative data is lacking[2]. The LD50 for iso-isariin B, a related compound, is provided for context[1].
Experimental Protocols
Beauvericin: Larvicidal Activity against Aedes aegypti
The larvicidal activity of a methanolic extract of Beauveria bassiana containing beauvericin was evaluated against 3rd instar larvae of Aedes aegypti.
-
Test Organism: 3rd instar larvae of Aedes aegypti.
-
Test Substance: Methanolic extract of Beauveria bassiana CG71.
-
Procedure: Twenty larvae were placed in a beaker with 100 mL of distilled water and the test extract at various concentrations.
-
Observation: Mortality was recorded after 24 and 48 hours.
-
Data Analysis: The LC50 values were calculated using probit analysis.
This compound: Insecticidal Activity against Galleria mellonella
While specific quantitative data is not available in the abstract, the study by Deffieux et al. (1981) describes the insecticidal testing of this compound.
-
Test Organism: Galleria mellonella larvae[2].
-
Procedure: The compound was administered to the larvae, likely via injection, to assess its insecticidal effect[2].
-
Observation: The study concluded that this compound exhibited insecticidal activity, whereas Isariin B and the original isariin were inactive[2].
Mechanism of Action and Signaling Pathways
Beauvericin: A Disruptor of Calcium Homeostasis
Beauvericin's insecticidal and cytotoxic effects are largely attributed to its function as an ionophore, a molecule that can transport ions across cell membranes.
-
Calcium Influx: Beauvericin inserts into the cell membrane and facilitates the influx of calcium ions (Ca2+) from the extracellular environment into the cytoplasm[3][4].
-
Apoptosis Induction: The resulting increase in intracellular Ca2+ concentration triggers a cascade of events leading to programmed cell death (apoptosis). This includes the release of cytochrome c from the mitochondria and the activation of caspases, which are key enzymes in the apoptotic pathway[3].
The following diagram illustrates the proposed signaling pathway for beauvericin-induced apoptosis.
Caption: Proposed signaling pathway of beauvericin-induced apoptosis in insect cells.
This compound: An Undefined Mechanism
The precise molecular mechanism underlying the insecticidal activity of this compound has not been extensively studied and is not detailed in the available literature. As a cyclodepsipeptide, it is plausible that its mode of action may also involve interactions with cell membranes and disruption of cellular processes, but further research is required to confirm this.
Experimental Workflow
The general workflow for evaluating the insecticidal efficacy of compounds like this compound and beauvericin is depicted below.
Caption: General experimental workflow for insecticidal bioassays.
Conclusion and Future Directions
Beauvericin stands out as a promising biocontrol agent with a broad insecticidal spectrum and a relatively well-understood mechanism of action that involves the induction of apoptosis via disruption of calcium homeostasis. In contrast, while this compound has demonstrated insecticidal potential, a significant lack of quantitative efficacy data and mechanistic studies hinders a direct and thorough comparison with beauvericin.
To fully assess the potential of this compound as a viable insecticide, future research should focus on:
-
Quantitative Efficacy Studies: Determining the LD50 and LC50 values of pure this compound against a range of insect pests, including Galleria mellonella, to establish its potency.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound in insect cells to elucidate its mode of action.
-
Comparative Studies: Conducting head-to-head comparisons of the insecticidal efficacy of this compound and beauvericin under standardized conditions.
A deeper understanding of the insecticidal properties of this compound will be crucial for its potential development and application in integrated pest management strategies.
References
- 1. Insecticidal cyclodepsipeptides from Beauveria felina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beauvericin, a Bioactive Compound Produced by Fungi: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
Isariin D vs. Cypermethrin: A Comparative Guide for Researchers
A detailed comparison of the natural cyclodepsipeptide Isariin D and the synthetic pyrethroid cypermethrin (B145020), focusing on their insecticidal properties, mechanisms of action, and available experimental data.
This guide provides a comprehensive analysis of this compound, a naturally derived insecticidal compound, and cypermethrin, a widely used synthetic insecticide. It is intended for researchers, scientists, and professionals in drug development and pest management seeking to understand the performance and underlying biological activities of these two distinct chemical classes. While extensive data exists for the synthetic insecticide cypermethrin, research on the specific quantitative efficacy and mechanism of action of this compound is more limited. This comparison synthesizes the available information to offer a clear, data-driven overview.
Performance and Efficacy: A Quantitative Look
Direct comparative studies detailing the lethal dosage of this compound are scarce in recent literature. However, research on closely related compounds and the target specificity of both this compound and cypermethrin provide valuable insights into their potential efficacy.
| Parameter | This compound & Related Cyclodepsipeptides | Cypermethrin | Source(s) |
| Target Organism | Galleria mellonella (Greater wax moth) larvae, Sitophilus spp. (Grain weevils) | Galleria mellonella (Greater wax moth) larvae | [1][2] |
| Efficacy Metric | LD50 (Lethal Dose, 50%) for iso-isariin B: 10 µg/mL | PD50 (Lethal Pupation Dose, 50%): 176 ppm (via synthetic diet) | [2] |
| Observed Effect | Insecticidal activity | Toxic effects leading to pupation inhibition | [1] |
Note: The efficacy data for this compound is inferred from a closely related compound, iso-isariin B, due to the lack of specific LD50/LC50 values for this compound in the available literature. The testing methodologies and target organisms also differ, making a direct comparison challenging.
Unraveling the Mechanisms: How They Work
The modes of action for this compound and cypermethrin are fundamentally different, reflecting their distinct chemical origins and evolutionary targets.
This compound: A Potential Multi-Target Approach
The precise mechanism of action for this compound and other insecticidal cyclodepsipeptides is not yet fully elucidated. However, research on similar fungal metabolites, such as destruxins and beauvericin, suggests several potential pathways. These compounds are known to exhibit a broad range of biological activities, including ionophoric properties and interactions with cellular signal transduction pathways.[3] One prominent hypothesis is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival in insects.[4] Additionally, some cyclodepsipeptides have been shown to suppress the insect's innate immune system, making them more susceptible to infection and other stressors.[5][6] It is plausible that this compound employs a multi-pronged attack, disrupting key cellular processes and compromising the insect's defense mechanisms.
Cypermethrin: A Potent Neurotoxin
Cypermethrin, a synthetic pyrethroid, acts as a potent neurotoxin in insects. Its primary target is the voltage-gated sodium channels in the nerve cell membrane.[7] By binding to these channels, cypermethrin prolongs their open state, leading to a continuous influx of sodium ions.[7] This disrupts the normal transmission of nerve impulses, causing hyperexcitation of the nervous system, followed by paralysis and ultimately, death of the insect.[7] This specific mode of action is highly effective but has also led to the development of resistance in some insect populations through mutations in the target sodium channels.
Visualizing the Pathways
To better understand the distinct mechanisms, the following diagrams illustrate the known signaling pathway for cypermethrin and a hypothesized pathway for this compound based on related cyclodepsipeptides.
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insecticidal cyclodepsipeptides from Beauveria felina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodepsipeptides - potential drugs and lead compounds in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungal peptide Destruxin A plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Destruxin A Interacts with Aminoacyl tRNA Synthases in Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cypermethrin - Wikipedia [en.wikipedia.org]
Field Performance of Isariin D Against Whiteflies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal activity of Isariin D, a cyclodepsipeptide produced by entomopathogenic fungi such as Isaria fumosorosea, against whiteflies. As direct field studies for the isolated compound this compound are not publicly available, this guide utilizes field data from its producing organism, Isaria fumosorosea, as a proxy for its potential efficacy. This performance is compared with imidacloprid (B1192907), a widely used synthetic neonicotinoid insecticide for whitefly control.
Comparative Efficacy in Field Studies
The following table summarizes the quantitative data from field trials evaluating the efficacy of Isaria fumosorosea and imidacloprid against whitefly populations.
| Insecticide | Active Ingredient/Agent | Target Pest | Crop | Application Rate | Efficacy (% Reduction in Pest Population) | Citation |
| Bioinsecticide (Proxy for this compound) | Isaria fumosorosea (strain ICAR-NBAIR Pfu-5) | Rugose spiraling whitefly (Aleurodicus rugioperculatus) | Coconut | 5 ml/l | 79.35% - 82.97% (when combined with sub-lethal doses of conventional insecticides) | |
| Conventional Insecticide | Imidacloprid 17.8 SL | Whitefly (Bemisia tabaci) | Brinjal | 50 g a.i./ha | 83.15% | [1][2] |
| Conventional Insecticide | Imidacloprid 20% SC | Whitefly (Bemisia tabaci) | Tomato | 125 ml/100 liter water (recommended field rate) | Up to 100% reduction in nymphal stages after spraying | [3][4] |
Experimental Protocols
Field Trial of Isaria fumosorosea against Rugose Spiraling Whitefly on Coconut
-
Experimental Design: A randomized complete block design was used with eight treatments and four replications. Thirty-two coconut palms infested with the rugose spiraling whitefly were randomly selected and labeled.
-
Treatments: Treatments included Isaria fumosorosea (ICAR-NBAIR Pfu-5) at a concentration of 5 ml/l, both alone and in combination with reduced doses of other insecticides. An untreated control was also maintained.
-
Application: Two sprays were applied at a 15-day interval, with a volume of 5 liters per palm.
-
Data Collection: Observations were recorded on the percentage of infestation per palm, the intensity of infestation, and the mean number of live whitefly colonies.
Field Trial of Imidacloprid against Whitefly on Brinjal[1][2]
-
Experimental Design: Field experiments were conducted over two crop seasons using a randomized block design with six treatments and three replications.
-
Crop and Pest: The experiments were carried out on brinjal (variety Muktakeshi) to evaluate the efficacy against the whitefly, Bemisia tabaci.
-
Treatments: Imidacloprid 17.8 SL was applied at different rates, including 50 g a.i./ha. Other insecticides and an untreated control were included for comparison.
-
Application: Foliar application of the insecticides was performed.
-
Data Collection: The whitefly population was counted on five randomly selected plants per plot, observing three leaves per plant (top, middle, and bottom). Data was collected before and at intervals after spraying to determine the per cent reduction in the whitefly population.[1] The marketable fruit yield was also recorded.[1][2]
Mechanism of Action
This compound (from Isaria fumosorosea)
Isaria fumosorosea is an entomopathogenic fungus that infects insects on contact. The fungal spores adhere to the insect's cuticle, germinate, and the growing hyphae penetrate the cuticle to reach the insect's hemocoel (body cavity).[5][6] The fungus then proliferates within the insect's body, producing various secondary metabolites, including cyclodepsipeptides like beauvericin, which have insecticidal properties.[7][8] These compounds are known to disrupt cellular functions and can act as toxins, leading to the death of the insect.[8] The fungus ultimately emerges from the dead insect to produce more spores, which can then infect other insects.[6]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Bioefficacy of imidacloprid 17.8 SL against whitefly, Bemisia tabaci (Gennadius) in brinjal | The Journal of Plant Protection Sciences [journals.acspublisher.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Compatibility and Efficacy of Isaria fumosorosea with Horticultural Oils for Mitigation of the Asian Citrus Psyllid, Diaphorina citri (Hemiptera: Liviidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Secondary Metabolites and the Risks of Isaria fumosorosea and Isaria farinosa [mdpi.com]
- 8. Frontiers | The Entomopathogenic Fungi Isaria fumosorosea Plays a Vital Role in Suppressing the Immune System of Plutella xylostella: RNA-Seq and DGE Analysis of Immunity-Related Genes [frontiersin.org]
Unveiling the Structure-Activity Relationship of Isariin D and its Natural Analogues
A comparative guide for researchers and drug development professionals on the biological activities of isariin-class cyclodepsipeptides, focusing on their insecticidal and cytotoxic potential.
The quest for novel bioactive compounds has led researchers to explore a vast array of natural sources. Among these, the cyclodepsipeptides produced by entomopathogenic fungi have emerged as a promising class of molecules with diverse biological activities. This guide provides a detailed comparison of Isariin (B1672194) D and its naturally occurring analogues, Isariin B and Isariin C, all isolated from the fungus Isaria felina. The primary focus of this analysis is their structure-activity relationship (SAR) concerning their insecticidal properties. While the isariin class has been investigated for broader bioactivities, specific cytotoxic data for Isariin D and its immediate analogues against human cancer cell lines remains limited in publicly available literature.
Comparative Analysis of Biological Activity
The most well-documented biological activity of this compound and its analogues is their insecticidal effect against the larvae of the greater wax moth, Galleria mellonella. The available data reveals a distinct structure-activity relationship among the naturally occurring isariins.
Table 1: Insecticidal Activity of Isariin Analogues against Galleria mellonella Larvae
| Compound | Dosage per Larva (µg) | Mortality Rate (%) | Activity Level |
| This compound | 20 | 100 | High |
| Isariin C | 20 | 50 | Moderate |
| Isariin B | 20 | 0 | Inactive |
| Isariin | 20 | 0 | Inactive |
Data sourced from Baute R, et al. J Antibiot (Tokyo). 1981 Oct;34(10):1261-5.
Structure-Activity Relationship
The variation in insecticidal activity among the isariin analogues can be directly attributed to differences in their chemical structures. These compounds are cyclodepsipeptides, characterized by a cyclic structure composed of amino and hydroxy acids linked by amide and ester bonds. The core structure consists of a hexadepsipeptide ring. The key structural variations among Isariin B, C, and D lie in the fatty acid side chain and an amino acid residue.
Table 2: Structural Comparison of Isariin Analogues
| Compound | β-Hydroxy Acid Moiety | Amino Acid at Position 5 |
| This compound | β-hydroxy-α,γ-dimethyl-decanoic acid | L-Alanine |
| Isariin C | β-hydroxy-decanoic acid | L-Alanine |
| Isariin B | β-hydroxy-decanoic acid | L-Valine |
Data sourced from Deffieux G, et al. J Antibiot (Tokyo). 1981 Oct;34(10):1266-70.
From the data presented, the following structure-activity relationships can be inferred for the insecticidal activity against Galleria mellonella:
-
The presence and nature of methyl groups on the fatty acid side chain are critical for high activity. this compound, which possesses a β-hydroxy-α,γ-dimethyl-decanoic acid moiety, exhibits the highest insecticidal activity (100% mortality). In contrast, Isariin C, with an unmethylated β-hydroxy-decanoic acid chain, shows significantly reduced activity (50% mortality).
-
The amino acid residue at position 5 influences activity. Isariin B, which has a valine residue at position 5 instead of the alanine (B10760859) found in Isariins C and D, is completely inactive, even though it shares the same β-hydroxy-decanoic acid side chain as the moderately active Isariin C. This suggests that a smaller amino acid like alanine at this position is favorable for activity, while a bulkier residue like valine is detrimental.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Insecticidal Activity Assay against Galleria mellonella
Objective: To determine the insecticidal effect of this compound and its analogues.
Method:
-
Test Subjects: Last instar larvae of the greater wax moth, Galleria mellonella.
-
Compound Administration: A dose of 20 µg of each purified isariin analogue, dissolved in a suitable solvent, is administered to each larva. The precise method of administration (e.g., topical application or injection) was not specified in the source literature.
-
Incubation: The treated larvae are placed in a controlled environment.
-
Observation: Mortality rates are recorded after a specified period.
-
Controls: A control group of larvae treated with the solvent alone is included to account for any effects of the vehicle.
General Cytotoxicity Assay (MTT Assay)
While specific cytotoxicity data for this compound is not available, the following is a standard protocol for evaluating the cytotoxic potential of compounds, which would be applicable to the isariin class.
Objective: To assess the in vitro cytotoxicity of a compound against a panel of human cancer cell lines.
Method:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (e.g., this compound and its analogues) are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. The plates are then incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
Visualizing Structural Relationships and Experimental Workflow
The following diagrams illustrate the key structural differences between the isariin analogues and a typical workflow for an insecticidal bioassay.
Caption: Key structural variations among this compound, C, and B.
Caption: A generalized workflow for the insecticidal bioassay.
Comparative Analysis of Isariin D's Mode of Action with Other Cyclodepsipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological activities of the cyclodepsipeptide Isariin D with other well-characterized members of this class, including Enniatin B, Destruxin A, and Bassianolide. Due to the limited publicly available data on the specific mode of action of this compound, particularly in the context of anticancer activity, this comparison focuses on its established insecticidal properties and contrasts them with the broader spectrum of activities exhibited by other cyclodepsipeptides. This guide compiles quantitative data, detailed experimental protocols for relevant assays, and visual representations of key signaling pathways to facilitate a comprehensive understanding.
Overview of Compared Cyclodepsipeptides
Cyclodepsipeptides are a diverse class of cyclic peptides containing at least one ester bond in their ring structure. They are known for a wide range of biological activities, including insecticidal, antimicrobial, and anticancer effects.[1]
-
This compound: An insecticidal cyclodepsipeptide isolated from the fungus Isaria felina. Its primary reported activity is against the larvae of the greater wax moth, Galleria mellonella.[2][3] The precise molecular mechanism of its insecticidal action is not well-documented in publicly available literature.
-
Enniatin B: A well-studied cyclodepsipeptide known for its ionophoric properties, allowing it to transport cations across biological membranes. This disruption of ion homeostasis contributes to its broad-spectrum biological activities, including cytotoxic effects against various cancer cell lines through the induction of apoptosis.[4][5]
-
Destruxin A: A mycotoxin with potent insecticidal and cytotoxic properties. Its mode of action involves the suppression of the host's innate immune response and the induction of apoptosis in cancer cells, partly through the inhibition of the PI3K/Akt signaling pathway.[6][7]
-
Bassianolide: An insecticidal cyclodepsipeptide that is thought to exert its effects by acting on ion channels at the neuromuscular junction.[8]
Comparative Quantitative Data
The following tables summarize the available quantitative data for the biological activities of the selected cyclodepsipeptides.
Table 1: Insecticidal Activity
| Compound | Target Organism | Metric | Value | Reference |
| This compound | Galleria mellonella larvae | Activity | Exhibited insecticidal activity | [2] |
| Bassianolide | Bombyx mori (silkworm) | Oral LD | > 8 ppm | [9] |
Table 2: In Vitro Cytotoxicity against Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| Enniatin B | Hep G2 | Hepatocellular Carcinoma | 3.6 | 48 | BrdU | [10] |
| MRC-5 | Fetal Lung Fibroblast | 0.8 | 48 | BrdU | [10] | |
| Caco-2 | Colorectal Adenocarcinoma | 1.4 - >30 | 3 - 72 | Various | [4] | |
| HT-29 | Colon Carcinoma | 1.4 - 16.8 | 24 - 48 | Various | [4] | |
| Destruxin A | HCT116 | Colon Cancer | ~0.1 | 72 | MTT | [11] |
| Destruxin B | A549 | Lung Cancer | ~20 (for apoptosis) | 24 | Not Specified | [11] |
| H1299 | Non-small cell lung cancer | 4.1 | Not Specified | Not Specified | [7] | |
| GNM | Oral Cancer | 5.15 ± 0.11 (µg/ml) | 72 | MTT | [6] |
Signaling Pathways and Modes of Action
The mechanisms of action for Enniatin B and Destruxin A are more extensively characterized than that of this compound and Bassianolide, particularly in the context of their anticancer effects.
Enniatin B: Ionophore and Apoptosis Inducer
Enniatin B's primary mode of action is its ability to act as an ionophore, disrupting cellular ion gradients.[5] This leads to mitochondrial dysfunction, cell cycle arrest, and ultimately, apoptosis.[4][11]
Figure 1: Proposed mode of action for Enniatin B leading to apoptosis.
Destruxin A: Immunosuppression and PI3K/Akt Pathway Inhibition
Destruxin A has a dual role as an insecticidal and anticancer agent. In insects, it suppresses the innate immune system.[12] In cancer cells, it induces apoptosis by inhibiting the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[6][7]
Figure 2: Destruxin A-mediated inhibition of the PI3K/Akt pathway.
Experimental Protocols
Detailed methodologies for key assays cited in this guide are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Workflow:
Figure 3: General workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test cyclodepsipeptide in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[8][13]
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the cyclodepsipeptide for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[14]
Detailed Protocol:
-
Cell Lysate Preparation: Treat cells with the test compound. After treatment, harvest and wash the cells with cold PBS. Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like the Bradford assay.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well. Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm in a microplate reader.
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Conclusion
This comparative guide highlights the diverse modes of action within the cyclodepsipeptide class. While this compound is primarily characterized as an insecticide, other cyclodepsipeptides like Enniatin B and Destruxin A exhibit potent anticancer activities through distinct mechanisms such as ionophoric activity and inhibition of key survival pathways. The lack of detailed mechanistic and quantitative data for this compound's biological activities, particularly in mammalian cells, underscores the need for further research to explore its full therapeutic potential. The provided experimental protocols offer a foundation for such future investigations.
References
- 1. kumc.edu [kumc.edu]
- 2. abcam.com [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. static.igem.org [static.igem.org]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Assessing Cross-Resistance of Insects to Isariin D and Other Bio-insecticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of insect resistance to bio-insecticides is a significant challenge in the development of sustainable pest management strategies. Understanding the potential for cross-resistance between different bio-insecticidal compounds is crucial for predicting their efficacy and designing effective resistance management programs. This guide provides a comparative overview of the known resistance mechanisms of major bio-insecticides and offers a framework for assessing the cross-resistance of insects to Isariin D, a cyclodepsipeptide with insecticidal properties.
Disclaimer: To date, specific experimental data on insect cross-resistance to this compound is limited in publicly available scientific literature. Therefore, this guide provides a comparative analysis based on established knowledge of other bio-insecticides and outlines a general experimental framework for future research on this compound.
Comparative Analysis of Bio-insecticide Resistance Mechanisms
Understanding the mode of action and the corresponding resistance mechanisms of different bio-insecticides is fundamental to predicting potential cross-resistance. An insect population that has developed resistance to one insecticide may exhibit resistance to another, often because the two compounds share a similar mode of action or are detoxified by the same metabolic pathways.
| Bio-insecticide Class | Active Compound Example(s) | Mode of Action | Known Resistance Mechanisms | Potential for Cross-Resistance |
| Cyclodepsipeptides | This compound | Largely uncharacterized. As a cyclodepsipeptide, it is hypothesized to disrupt ion transport across cell membranes or interfere with other critical physiological processes. | Unknown. Potential mechanisms could include target-site modification, enhanced metabolic detoxification by cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), or esterases, and reduced cuticular penetration. | Hypothetical. Potential for cross-resistance with other peptide-based insecticides or compounds detoxified by similar enzymatic pathways. |
| Microbial Toxins | Bacillus thuringiensis (Bt) toxins (e.g., Cry1Ac) | Binds to specific receptors (e.g., cadherin, aminopeptidase (B13392206) N) in the insect midgut, leading to pore formation, cell lysis, and septicemia.[1][2][3][4][5] | - Alteration of target receptor binding sites.- Increased activity of midgut proteases that degrade the toxin.- Upregulation of ABC transporters that efflux the toxin.[1][2] | High within the same class of Bt toxins (e.g., resistance to Cry1Ac can confer cross-resistance to Cry1Ab).[6] Low with insecticides having different modes of action. |
| Spinosyns | Spinosad | Acts on nicotinic acetylcholine (B1216132) receptors (nAChRs) at a site distinct from neonicotinoids, causing prolonged activation of the nervous system. It also has secondary effects on GABA receptors.[7][8][9][10][11] | - Target-site mutations in the nAChR.- Enhanced metabolic detoxification by P450s and esterases. | Low with other insecticide classes due to its unique mode of action.[7][9] However, cases of cross-resistance with some neonicotinoids have been reported where metabolic resistance is the primary mechanism. |
| Avermectins | Avermectin | Potentiates glutamate-gated chloride channels in nerve and muscle cells, leading to an influx of chloride ions, hyperpolarization, and paralysis.[6][12][13][14][15] | - Alterations in the target glutamate-gated chloride channels.- Increased metabolic detoxification via P450s and GSTs.- Enhanced efflux by P-glycoprotein transporters.[14] | High with other avermectins and milbemycins due to the same mode of action.[13] Potential for cross-resistance with other insecticides detoxified by the same enzymes. |
Experimental Protocols for Assessing Cross-Resistance
The following is a generalized experimental framework that can be adapted to assess the cross-resistance of a target insect species to this compound and other bio-insecticides.
Insect Rearing and Establishment of a Susceptible Strain
-
Insect Species: Select a target insect species of economic or research importance.
-
Rearing Conditions: Maintain a healthy, susceptible laboratory colony of the target insect under controlled conditions (e.g., 25 ± 2°C, 60 ± 10% relative humidity, 16:8 h light:dark photoperiod). Provide a suitable artificial diet or host plant material.
-
Susceptible Strain: Ensure the baseline susceptibility of the colony by avoiding any exposure to insecticides for multiple generations. This colony will serve as the reference susceptible strain.
Bioassay for Determining Lethal Concentration (LC50)
-
Objective: To determine the concentration of an insecticide that kills 50% of the test population.[16][17][18][19][20]
-
Methodology (Diet Incorporation Method):
-
Prepare a series of at least five concentrations of the test insecticide (e.g., this compound) in the artificial diet. A control group with no insecticide should be included.
-
Dispense a standardized amount of the treated and control diet into individual rearing containers.
-
Introduce a set number of synchronized-age larvae (e.g., third instar) into each container. Use at least three replicates for each concentration and the control.
-
Incubate the bioassays under the standard rearing conditions.
-
Assess mortality after a predetermined period (e.g., 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Record the number of dead larvae for each concentration.
-
Analyze the dose-mortality data using probit analysis to calculate the LC50 value and its 95% confidence intervals.
-
Selection for Resistance
-
Objective: To develop a resistant strain of the target insect through continuous selection pressure.
-
Methodology:
-
Expose a large population of the susceptible insect strain to a concentration of the selecting insecticide (e.g., this compound) that results in approximately 70-80% mortality (this can be estimated from the dose-response curve generated in the LC50 determination).
-
Collect the survivors and allow them to mate and produce the next generation.
-
Repeat the selection process for multiple generations, gradually increasing the insecticide concentration as the population's tolerance increases.
-
Periodically determine the LC50 of the selected population to monitor the level of resistance. A resistance ratio (RR) can be calculated as: RR = LC50 of the resistant strain / LC50 of the susceptible strain.
-
Cross-Resistance Bioassay
-
Objective: To determine if the strain resistant to the selecting agent (this compound) also exhibits resistance to other bio-insecticides.
-
Methodology:
-
Once a stable level of resistance to the selecting agent is achieved (e.g., RR > 10), conduct bioassays as described in Protocol 2.
-
Simultaneously determine the LC50 values for a panel of other bio-insecticides (e.g., Bt toxin, spinosad, avermectin) on both the selected resistant strain and the original susceptible strain.
-
Calculate the resistance ratio (RR) for each of the other bio-insecticides.
-
Significant cross-resistance is indicated if the RR for a non-selecting insecticide is greater than 1.
-
Synergist Bioassay for Investigating Resistance Mechanisms
-
Objective: To investigate the potential involvement of metabolic enzymes in the observed resistance.[21][22][23][24][25][26]
-
Methodology:
-
Use synergists that inhibit specific detoxification enzymes. Common synergists include:
-
Piperonyl butoxide (PBO): Inhibits cytochrome P450 monooxygenases.
-
S,S,S-tributyl phosphorotrithioate (DEF): Inhibits esterases.
-
Diethyl maleate (B1232345) (DEM): Inhibits glutathione S-transferases.
-
-
Determine the maximum non-lethal concentration of each synergist for the insect species.
-
Conduct bioassays with the resistant strain using the selecting insecticide (e.g., this compound) alone and in combination with the non-lethal concentration of each synergist.
-
Calculate the LC50 for the insecticide in the presence of each synergist.
-
A significant decrease in the LC50 value in the presence of a synergist suggests the involvement of the corresponding enzyme class in resistance. The Synergism Ratio (SR) can be calculated as: SR = LC50 of insecticide alone / LC50 of insecticide + synergist.
-
Biochemical Assays for Detoxification Enzymes
-
Objective: To directly measure the activity of detoxification enzymes in susceptible and resistant insect strains.[27][28][29][30]
-
Methodology:
-
Prepare crude enzyme extracts from whole bodies or specific tissues (e.g., midgut, fat body) of both susceptible and resistant insects.
-
Measure the activity of P450s (e.g., using the p-nitroanisole O-demethylation assay), GSTs (e.g., using the 1-chloro-2,4-dinitrobenzene (B32670) assay), and esterases (e.g., using the p-nitrophenyl acetate (B1210297) assay) using spectrophotometric methods.
-
Compare the enzyme activities between the resistant and susceptible strains. Significantly higher activity in the resistant strain provides direct evidence for the involvement of that enzyme class in resistance.
-
Visualizing Insecticide Resistance and Experimental Workflows
To aid in the conceptual understanding of insecticide resistance and the experimental procedures to assess it, the following diagrams are provided.
Caption: Common mechanisms of insecticide resistance in insects.
Caption: Experimental workflow for assessing cross-resistance.
References
- 1. Bacillus thuringiensis: mechanism of action, resistance, and new applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mode of action of Bacillus thuringiensis Cry and Cyt toxins and their potential for insect control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Resistance to Avermectins: Extent, Mechanisms, and Management Implications | Annual Reviews [annualreviews.org]
- 7. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 8. What is the mechanism of Spinosad? [synapse.patsnap.com]
- 9. Spinosad - Wikipedia [en.wikipedia.org]
- 10. Spinosad: The First Selective, Broad-Spectrum Insecticide | Integrated Pest Management [ipm.cahnr.uconn.edu]
- 11. cotton.org [cotton.org]
- 12. Avermectin - Wikipedia [en.wikipedia.org]
- 13. Structure and activity of avermectins and milbemycins in animal health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resistance to avermectins: extent, mechanisms, and management implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 16. A mathematical model for estimating the LC50 (or LD50) among an insect life cycle [journals.ekb.eg]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. entomoljournal.com [entomoljournal.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Assays to Measure Insecticide Toxicity and Insecticide Resistance in Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. svuijas.journals.ekb.eg [svuijas.journals.ekb.eg]
- 28. Biochemical Characterization of Detoxifying Enzymes in Dimethoate-Resistant Strains of Melon Aphid, Aphis gossypii(Hemiptera: Aphididae) [scirp.org]
- 29. [PDF] Detoxification Enzyme Activity and Gene Expression in Diafenthiuron Resistant Whitefly, Bemisia tabaci | Semantic Scholar [semanticscholar.org]
- 30. Quantification of enzymes related to insecticide resistance in Bemisia tabaci from the state of Sinaloa [scielo.org.mx]
Comparative Efficacy of Spinosad and Isariin D on Lepidopteran Pests: A Data-Driven Guide
A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the insecticidal efficacy of spinosad and Isariin (B1672194) D against lepidopteran pests. While spinosad has been extensively studied, with a wealth of quantitative data on its effectiveness and a well-elucidated mode of action, Isariin D, a cyclodepsipeptide isolated from the fungus Isaria, remains largely uncharacterized in this context. Consequently, a direct quantitative comparison is not feasible at this time. This guide provides a detailed analysis of spinosad's efficacy, supported by experimental data, and a qualitative overview of what is currently known about Isariin compounds, highlighting the critical need for further research.
Spinosad: A Potent and Well-Characterized Insecticide
Spinosad is a widely used insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1][2] It is known for its broad-spectrum activity against numerous insect pests, particularly those in the order Lepidoptera.[3][4]
Efficacy Data Against Lepidopteran Pests
The efficacy of spinosad has been demonstrated against a variety of lepidopteran pests in numerous laboratory and field studies. The following tables summarize key quantitative data from the available literature.
| Pest Species | Larval Instar | LC50 (ppm) | Exposure Time (h) | Efficacy/Mortality Rate |
| Plutella xylostella (Diamondback Moth) | 2nd | 0.343 | 72 | - |
| Plutella xylostella (Diamondback Moth) | 3rd | 0.343 | 72 | - |
| Plutella xylostella (Diamondback Moth) | 4th | 0.598 | 72 | 93.3% at 900 ppm |
| Spodoptera littoralis (Cotton Leafworm) | 3rd (Susceptible Strain) | 10.037 | - | - |
| Spodoptera littoralis (Cotton Leafworm) | 3rd (Field Strain) | 43.691 | - | 100% at high rates |
| Spodoptera littoralis (Cotton Leafworm) | 4th | - | 72 | - |
| Spodoptera frugiperda (Fall Armyworm) | - | - | - | High mortality observed |
| Helicoverpa zea (Corn Earworm) | Neonate | - | - | Effective control reported |
| Cabbage Looper & Imported Cabbageworms | - | - | - | >75% control |
Experimental Protocols for Spinosad Efficacy Testing
The data presented above are typically generated using standardized bioassay methods. A common experimental protocol is the leaf-dip bioassay.
Leaf-Dip Bioassay Protocol:
-
Insect Rearing: Lepidopteran larvae of a specific instar are reared under controlled laboratory conditions (e.g., 25 ± 2°C, 50 ± 5% RH, 14:10 h light:dark photoperiod).
-
Insecticide Preparation: A series of concentrations of spinosad are prepared by diluting a commercial formulation with distilled water. A surfactant may be added to ensure even coating of the leaves.
-
Leaf Treatment: Leaf discs of a suitable host plant (e.g., cabbage for P. xylostella, cotton for S. littoralis) are cut to a standard size. Each disc is then dipped into one of the spinosad solutions for a set period (e.g., 10 seconds) and allowed to air dry. Control leaves are dipped in water with surfactant only.
-
Larval Exposure: Once dry, the treated leaf discs are placed in individual Petri dishes or ventilated containers. A single larva is then introduced into each container.
-
Incubation: The containers are maintained under the same controlled conditions as the insect rearing.
-
Mortality Assessment: Larval mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 (the concentration of insecticide that kills 50% of the test population) and other toxicity parameters.
Experimental workflow for a typical leaf-dip bioassay to determine insecticide efficacy.
Mechanism of Action of Spinosad
Spinosad has a unique mode of action, primarily targeting the insect's nervous system.[1][2] It acts on the nicotinic acetylcholine (B1216132) receptors (nAChRs), but at a site distinct from other insecticides like neonicotinoids.[1][2] This binding leads to the prolonged activation of the nAChRs, causing involuntary muscle contractions, tremors, and eventual paralysis and death of the insect.[3][5] Spinosad also has a secondary effect on GABA (gamma-aminobutyric acid) receptors, further disrupting nerve function.[1][2] This novel mode of action makes it a valuable tool for resistance management programs, as it does not exhibit cross-resistance with other insecticide classes.[1][5]
Simplified signaling pathway of spinosad's neurotoxic effects in insects.
This compound: An Insecticidal Compound Requiring Further Investigation
This compound is a member of the isariin family of cyclodepsipeptides, which are secondary metabolites produced by various species of the entomopathogenic fungus Isaria (also known as Cordyceps). While compounds derived from Isaria species are known to possess insecticidal properties, there is a notable lack of specific research on this compound, particularly concerning its efficacy against lepidopteran pests.
Current Knowledge and Data Gaps
-
Chemical Class: Isariins are non-ribosomal peptides, a class of compounds known for a wide range of biological activities.
-
Insecticidal Activity: The broader class of isariins has been shown to have insecticidal effects. For instance, iso-isariin B has demonstrated an LD50 of 10 µg/mL against the beetle Sitophilus spp. However, no such quantitative data is publicly available for any Isariin compound against key lepidopteran pests.
-
Mechanism of Action: The precise mode of action for this compound in insects has not been elucidated. As mycotoxins, they are likely to have complex interactions with insect physiology, but the specific molecular targets remain unknown.
-
Data Scarcity: There are no published studies that directly compare the efficacy of this compound to spinosad or any other commercial insecticide against lepidopteran pests. This significant data gap prevents any meaningful quantitative comparison.
Conclusion
For researchers, scientists, and drug development professionals, this highlights a clear need for foundational research into the insecticidal properties of this compound and other related compounds. Such studies, employing standardized bioassays, would be the first step in determining if these natural products hold promise as future bio-insecticides.
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. II. Structure elucidation of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The mode of action of neonicotinoids and related compounds on insect neuronal nicotinic acetylcholine receptors highlights complex intracellular calcium mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxicity of Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Natural Insecticides: A Comparative Guide
Understanding Insecticide Synergy
Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[1][2] In the context of insecticides, this can lead to increased pest mortality, reduced application rates of individual components, and a broader spectrum of activity. Common methods for quantifying synergy include the calculation of a Combination Index (CI) or a Synergism Ratio (SR), where a CI value less than 1 or an SR value greater than 1 typically indicates a synergistic interaction.[1][3]
Comparative Analysis of Synergistic Effects
The following tables summarize the synergistic effects of matrine (B1676216), pyrethrum, rotenone, and neem oil when combined with other compounds. The data is compiled from various studies and presented to facilitate a comparative understanding of their potential.
Table 1: Synergistic Combinations with Matrine
| Combination | Target Pest | Observed Effect | Reference |
| Matrine + Akanthomyces attenuatus | Megalurothrips usitatus | Increased mortality and inhibition of detoxification enzymes.[4][5] | [4][5] |
| Matrine + Rosehip Oil | Icerya aegyptiaca | Enhanced penetration of the insect's protective wax shell and increased inhibition of acetylcholinesterase.[6] | [6] |
| Matrine + Lecanicillium muscarium | Bemisia tabaci | Synergistic increase in mortality, likely due to targeting insect acetylcholine (B1216132) receptors.[7] | [7] |
Table 2: Synergistic Combinations with Pyrethrum/Pyrethroids
| Combination | Target Pest | Observed Effect | Reference |
| Pyrethrum + Deltamethrin | Rhyzopertha dominica | Significant reduction in LC50 values.[8] | [8] |
| Pyrethrum + Cypermethrin | Sitophilus oryzae | Increased mortality compared to individual applications.[8] | [8] |
| Natural Pyrethrins + Plant Essential Oils (e.g., Patchouli, Clove) | Aedes aegypti | Significant enhancement of toxicity.[9] | [9] |
| Pyrethroid + Chlorfenapyr | Anopheles gambiae s.l. | Additive mortality effect.[10] | [10] |
Table 3: Synergistic Combinations with Rotenone
| Combination | Target Pest | Observed Effect | Reference |
| Rotenone + Abamectin | Bursaphelenchus xylophilus (Pinewood nematode) | Significantly higher efficacy (CTC of 231.09) and lower LC50 compared to individual compounds.[11] | [11] |
Table 4: Synergistic Combinations with Neem Oil (Azadirachtin)
| Combination | Target Pest | Observed Effect | Reference |
| Neem Oil + Karanja Oil | Leptinotarsa decemlineata (Colorado potato beetle) | Synergistic protective effect on plants, comparable to a full dose of NeemAzal® T/S.[12][13] | [12][13] |
| Neem Oil + Beauveria bassiana | Spodoptera litura, Tribolium castaneum, Aphids | Synergistic increase in insect mortality.[13] | [13] |
| Neem Oil + Pyrethrins | Not specified | Synergistic effects observed.[13] | [13] |
Experimental Protocols for Assessing Synergy
The determination of synergistic interactions requires rigorous experimental design and data analysis. A generalized workflow for assessing insecticide synergy is outlined below.
Key Experimental Steps:
-
Preliminary Bioassays: Determine the lethal concentration (e.g., LC50, the concentration that kills 50% of the test population) for each individual insecticide against the target pest.[14] This is typically done through dose-response experiments.
-
Combination Bioassays: Test various ratios of the insecticide mixtures. A common approach is the fixed-ratio method, where the proportions of the compounds in the mixture are kept constant.
-
Data Analysis: Calculate the expected additive effect based on the individual toxicities. The two primary models for this are:
-
Abbott's Formula: Used when the toxicants have similar modes of action.
-
Independent Action (Bliss's method): Used when the toxicants have different modes of action.
-
-
Quantification of Synergy: The observed mortality from the combination bioassay is compared to the expected mortality. The Combination Index (CI) is a widely used metric, calculated using methods like the Chou-Talalay method.[1] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Synergism Ratio (SR) can also be calculated by dividing the LC50 of the insecticide alone by the LC50 of the insecticide in the presence of a synergist.[3]
Caption: A generalized workflow for assessing insecticide synergy.
Potential Mechanisms of Synergistic Action
The enhanced efficacy of insecticide combinations can often be attributed to complementary mechanisms of action. A common synergistic mechanism involves one compound inhibiting the insect's natural detoxification pathways, thereby increasing the potency and persistence of the other insecticidal compound.
Many insects possess detoxification enzymes, such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and esterases, which metabolize and neutralize xenobiotics like insecticides.[3] A synergist may act by inhibiting one or more of these enzyme systems.
Caption: Hypothetical pathway of synergistic action via detoxification enzyme inhibition.
Conclusion
While direct evidence for the synergistic effects of Isariin D is currently lacking, the broader study of natural insecticide combinations reveals significant potential for enhancing pest control efficacy. The examples of matrine, pyrethrum, rotenone, and neem oil demonstrate that combining natural compounds can lead to potent synergistic interactions. Future research should focus on exploring the synergistic potential of a wider range of natural insecticides, including this compound, to develop novel and effective biopesticides. A systematic approach to evaluating these combinations, utilizing standardized protocols for synergy assessment, will be essential for advancing this field.
References
- 1. medicine.dp.ua [medicine.dp.ua]
- 2. Quantifying synergistic interactions: a meta-analysis of joint effects of chemical and parasitic stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Interaction between the Entomopathogenic Fungus Akanthomyces attenuatus (Zare & Gams) and the Botanical Insecticide Matrine against Megalurothrips usitatus (Bagrall) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Interaction between the Entomopathogenic Fungus Akanthomyces attenuatus (Zare & Gams) and the Botanical Insecticide Matrine against Megalurothrips usitatus (Bagrall) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synergistic effects of rosehip oil and matrine against Icerya aegyptiaca (Douglas) (Hemiptera: Coccoidea) and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential of pyrethroid-synergised pyrethrum on stored product insects and implications for use as prophylactic sprays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant essential oils synergize various pyrethroid insecticides and antagonize malathion in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Which indoor residual spraying insecticide best complements standard pyrethroid long-lasting insecticidal nets for improved control of pyrethroid resistant malaria vectors? | PLOS One [journals.plos.org]
- 11. Synergistic Effects of Rotenone and Abamectin on Physiological Suppression, Population Inhibition, and Ion Disruption of Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. United Forces of Botanical Oils: Efficacy of Neem and Karanja Oil against Colorado Potato Beetle under Laboratory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
A Comparative Environmental Impact Assessment: Isariin D vs. Neonicotinoids
A guide for researchers, scientists, and drug development professionals
The escalating need for effective pest management solutions with reduced environmental footprints has spurred research into novel insecticidal compounds. This guide provides a comparative evaluation of the environmental impact of Isariin D, a fungal-derived cyclodepsipeptide, and neonicotinoids, a widely used class of synthetic insecticides. While extensive data exists for neonicotinoids, research on the environmental fate of this compound is in its nascent stages. This document summarizes the available data, outlines necessary experimental protocols for a comprehensive comparison, and offers a prospective analysis based on the chemical nature of these compounds.
Neonicotinoids: A Profile of Environmental Impact
Neonicotinoids are systemic insecticides that are highly effective against a broad spectrum of pests.[1][2] However, their widespread use has raised significant environmental concerns due to their persistence, mobility, and unintended effects on non-target organisms.[1][3][4]
Persistence and Mobility
Neonicotinoids are characterized by their high water solubility and relatively long half-lives in soil and water, contributing to their persistence and potential for environmental contamination.[1][4][5] Only a small fraction of the active ingredient is taken up by the target crop, with the majority dispersing into the wider environment.[3] This can lead to the contamination of soil, groundwater, and surface water, posing a risk to a wide range of organisms beyond the intended pests.[3][6] The half-lives of some neonicotinoids in soil can exceed 1,000 days, leading to accumulation with repeated use.[4]
Impact on Non-Target Organisms
The environmental impact of neonicotinoids on non-target organisms is well-documented, with pollinators and aquatic invertebrates being of particular concern.[3][6][7]
-
Bees and Other Pollinators: Numerous studies have linked neonicotinoid exposure to adverse effects on bees, including impaired foraging behavior, reduced learning and memory, weakened immune systems, and decreased reproductive success.[7][8][9][10] Sublethal exposure can have long-term consequences for colony health and survival.[9][11]
-
Aquatic Invertebrates: The high water solubility of neonicotinoids facilitates their runoff into aquatic ecosystems, where they can have significant negative impacts on a wide range of invertebrates.[7][12][13] Studies have shown that even at low concentrations, neonicotinoids can be toxic to aquatic insects and crustaceans, potentially disrupting aquatic food webs.[7][13][14]
-
Soil Fauna and Other Organisms: The persistence of neonicotinoids in soil can affect soil-dwelling organisms. While research in this area is ongoing, concerns have been raised about the potential for long-term impacts on the health and biodiversity of soil ecosystems.
This compound: A Natural Insecticide with Unknown Environmental Fate
This compound is a cyclodepsipeptide, a type of secondary metabolite, produced by the entomopathogenic fungus Isaria felina (also known as Beauveria felina).[3][12] It has demonstrated insecticidal activity against the larvae of Galleria mellonella (greater wax moth).[3]
Chemical Properties and Source
-
Chemical Nature: this compound is a cyclic peptide-like molecule.[12] Its molecular formula is C33H59N5O7.[8]
-
Source: It is a natural product derived from a fungus, which suggests it may be more readily biodegradable than synthetic pesticides.[3][12]
Environmental Impact: A Knowledge Gap
Currently, there is a significant lack of published data on the environmental impact of this compound. Key areas where research is needed include:
-
Toxicity to non-target organisms: Studies are required to determine the acute and chronic toxicity of this compound to a range of non-target species, including pollinators (e.g., bees), aquatic invertebrates (e.g., Daphnia), and soil organisms (e.g., earthworms).
-
Persistence and mobility: The half-life of this compound in soil and water, its potential for leaching into groundwater, and its overall environmental persistence are unknown.
-
Biodegradability: As a natural peptide-like compound, it is hypothesized that this compound may be readily biodegradable by soil and water microorganisms. However, experimental verification is crucial.
Quantitative Data Summary
Due to the lack of environmental data for this compound, a direct quantitative comparison is not possible. The following table summarizes key environmental impact parameters for commonly used neonicotinoids.
| Parameter | Neonicotinoids (Representative Values) | This compound |
| Soil Half-life (DT50) | Highly variable, can exceed 1,000 days for some compounds[4] | Data not available |
| Water Solubility | High | Data not available |
| Log Kow | Generally low, indicating mobility | Data not available |
| Bee Acute Contact LD50 | ng/bee range (highly toxic) | Data not available |
| Aquatic Invertebrate LC50 | µg/L to mg/L range | Data not available |
Experimental Protocols for Environmental Impact Assessment
To facilitate a comprehensive comparison, the following experimental protocols are recommended for evaluating the environmental impact of this compound.
Non-Target Organism Toxicity Testing
-
Acute Oral and Contact Toxicity to Bees (OECD 213, 214): To determine the median lethal dose (LD50) of this compound to honey bees through oral and contact exposure.
-
Chronic Oral Toxicity to Bees (OECD 245): To assess the sublethal effects of long-term exposure to this compound on bee survival and development.
-
Acute Immobilisation Test for Daphnia sp. (OECD 202): To determine the concentration of this compound that causes immobilization in 50% of the tested Daphnia (EC50) over a 48-hour period.
-
Earthworm Acute Toxicity Test (OECD 207): To determine the concentration of this compound in artificial soil that is lethal to 50% of the tested earthworms (LC50).
Environmental Fate and Behavior Testing
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): To determine the rate of degradation of this compound in soil under both aerobic and anaerobic conditions and to identify major metabolites.
-
Aerobic and Anaerobic Transformation in Aquatic Systems (OECD 308): To determine the degradation rate of this compound in water and sediment.
-
Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106): To assess the mobility of this compound in soil by determining its soil organic carbon-water (B12546825) partitioning coefficient (Koc).
Visualizing Pathways and Processes
Neonicotinoid Mode of Action on Insect Nervous System
References
- 1. This compound - Immunomart [immunomart.com]
- 2. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomics-driven discovery of a new cyclodepsipeptide from the guanophilic fungus Amphichorda guana - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Shearinine D | C37H45NO6 | CID 16104602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Isariin | C33H59N5O7 | CID 73424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Icariin inhibits the expression of IL-1β, IL-6 and TNF-α induced by OGD/R through the IRE1/XBP1s pathway in microglia [agris.fao.org]
- 11. New insecticidal cyclodepsipeptides from the fungus Isaria felina. II. Structure elucidation of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lookchem.com [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Genomics of Isariin D Producing and Non-Producing Fungal Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the genomic features of fungal strains capable of producing the bioactive cyclodepsipeptide Isariin (B1672194) D and their non-producing counterparts. This document summarizes key genomic data, details relevant experimental methodologies, and visualizes complex biological pathways and workflows to facilitate further research and drug discovery efforts.
Data Presentation: A Comparative Overview of Fungal Genomes
The following tables provide a summary of key genomic features for a representative Isariin D producing strain (Isaria fumosorosea) and a hypothetical non-producing strain. This data is essential for understanding the genetic makeup and biosynthetic potential of these organisms.
Table 1: General Genomic Features
| Feature | This compound Producing Strain (Isaria fumosorosea) | Hypothetical Non-Producing Strain | Data Source/Reference |
| Genome Size (Mb) | ~33.49 | ~33.4 | [4] |
| GC Content (%) | ~52-54% | ~52-54% | [5] |
| Number of Protein-Coding Genes | ~10,000 - 11,000 | ~10,000 - 11,000 | [5] |
| Ploidy | Haploid | Haploid | General fungal biology |
Table 2: Comparison of Secondary Metabolite Biosynthetic Gene Clusters
| Gene Cluster Type | This compound Producing Strain (Isaria fumosorosea) | Hypothetical Non-Producing Strain | Key Genes/Domains |
| Non-Ribosomal Peptide Synthetase (NRPS) | Present and functional (Putative this compound cluster) | Absent, truncated, or contains loss-of-function mutations | Adenylation (A), Thiolation (T), Condensation (C), Epimerization (E) |
| Polyketide Synthase (PKS) | Present | Present | Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP) |
| Hybrid NRPS-PKS | Present | Present | Contains both NRPS and PKS domains |
| Terpene Synthase | Present | Present | Terpene cyclase |
Experimental Protocols
This section details the methodologies for key experiments relevant to the comparative genomics of this compound-producing and non-producing fungal strains.
Fungal Cultivation and DNA Extraction
High-quality genomic DNA is a prerequisite for whole-genome sequencing.
-
Fungal Strains and Culture Conditions : Isaria fumosorosea strains are cultured on Potato Dextrose Agar (PDA) or in Sabouraud Dextrose Broth (SDB) at 25-28°C for 7-14 days to generate sufficient mycelial mass[6].
-
Genomic DNA Extraction : A common and effective method for filamentous fungi is the Cetyl Trimethylammonium Bromide (CTAB) method, often combined with mechanical disruption.
-
Harvest mycelia by filtration and freeze-dry or flash-freeze in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder using a mortar and pestle.
-
Resuspend the powder in CTAB extraction buffer pre-heated to 65°C.
-
Incubate at 65°C for 60 minutes with occasional vortexing.
-
Perform a series of chloroform:isoamyl alcohol extractions to remove proteins and lipids.
-
Precipitate the DNA from the aqueous phase using isopropanol.
-
Wash the DNA pellet with 70% ethanol (B145695) and resuspend in nuclease-free water.
-
Assess DNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Genome Sequencing and Assembly
-
Sequencing Platform : A combination of short-read (e.g., Illumina) and long-read (e.g., Oxford Nanopore or PacBio) sequencing technologies is recommended to achieve a high-quality, contiguous genome assembly.
-
Library Preparation : Prepare sequencing libraries according to the manufacturer's protocols for the chosen platform.
-
Genome Assembly :
-
Perform quality control on raw sequencing reads to trim adapters and low-quality bases.
-
For a hybrid assembly approach, use the long reads to create a draft assembly and then polish the assembly with the high-accuracy short reads.
-
Software such as Canu or Flye can be used for long-read assembly, and Pilon for polishing with short reads.
-
Gene Prediction and Annotation
-
Gene Prediction : Use ab initio gene prediction tools like AUGUSTUS or GeneMark-ES, trained with fungal-specific parameters, to identify protein-coding genes.
-
Functional Annotation : Annotate the predicted genes by comparing their sequences against public databases such as NCBI's non-redundant (nr) protein database, Gene Ontology (GO), and KEGG pathways using tools like BLAST and InterProScan.
-
Secondary Metabolite Gene Cluster Annotation : Utilize specialized software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify and annotate biosynthetic gene clusters for secondary metabolites, including NRPS and PKS clusters[7].
Comparative Genomic Analysis
-
Whole-Genome Alignment : Align the genomes of the producing and non-producing strains using tools like Mauve or MUMmer to identify large-scale rearrangements, insertions, and deletions.
-
Identification of the Putative this compound Gene Cluster : Based on the known structure of this compound (a cyclodepsipeptide), search the annotated genome of the producing strain for a multi-modular NRPS gene cluster. The identification of an isariin biosynthetic gene cluster in the related fungus Beauveria felina can guide this search for a homologous cluster[8][9].
-
Gene Content Comparison : Compare the predicted gene content of the two strains, paying close attention to the presence, absence, or variation within the putative this compound biosynthetic gene cluster in the non-producing strain.
-
Transcriptomic Analysis (Optional but Recommended) :
-
Culture both strains under conditions known to induce secondary metabolite production.
-
Extract total RNA and perform RNA-sequencing (RNA-Seq).
-
Map the RNA-Seq reads to the respective genomes and perform differential gene expression analysis to identify genes that are significantly upregulated in the producing strain, particularly within the putative this compound gene cluster.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to this comparative guide.
Caption: Proposed biosynthetic pathway for this compound via a non-ribosomal peptide synthetase (NRPS) assembly line.
Caption: Workflow for the comparative genomic analysis of fungal strains.
Caption: A simplified model for the regulation of secondary metabolism in fungi.
References
- 1. mdpi.com [mdpi.com]
- 2. Secondary Metabolites and the Risks of Isaria fumosorosea and Isaria farinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isaria fumosorosea - Wikipedia [en.wikipedia.org]
- 4. Taxonomy browser Taxonomy Browser (Cordyceps fumosorosea) [ncbi.nlm.nih.gov]
- 5. zjnyxb.cn [zjnyxb.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Insecticidal cyclodepsipeptides from Beauveria felina - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Molecular Target of Isariin D: A Comparative Guide to Modern Validation Techniques
For researchers, scientists, and drug development professionals, the precise identification and validation of a drug's molecular target is a cornerstone of modern pharmacology. While the therapeutic potential of Isariin D, a cyclic depsipeptide of fungal origin, is of growing interest, its specific molecular target within the cell remains to be definitively elucidated. This guide provides a comparative overview of two powerful, label-free techniques—the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay—that are pivotal for validating the target site of natural products like this compound. We present hypothetical experimental data and detailed protocols to illustrate how these methods can be applied to confirm a putative target of this compound.
The challenge in studying natural products often lies in the difficulty of chemically modifying them for traditional affinity-based target identification methods without altering their bioactivity.[1] CETSA and DARTS overcome this hurdle by detecting the physical interaction between a ligand and its target protein in a physiological context, relying on changes in protein stability.[2][3]
The Principles: Thermal vs. Proteolytic Stability
Cellular Thermal Shift Assay (CETSA) is based on the principle that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability.[4][5] This means the target protein will denature and precipitate at a higher temperature when bound to the drug compared to its unbound state. This thermal shift can be quantified to confirm target engagement.
Drug Affinity Responsive Target Stability (DARTS) , on the other hand, leverages the concept that ligand binding can protect a target protein from proteolytic degradation.[6][7] By treating cell lysates with a protease in the presence or absence of the drug, the target protein will show increased resistance to being broken down when bound to the ligand.[8]
Comparative Workflow for Target Validation
The following diagram illustrates the general workflow for validating a putative target of this compound using CETSA and DARTS.
Caption: General workflow for validating a hypothesized target of this compound using CETSA and DARTS.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for CETSA and DARTS.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture relevant cells to 80-90% confluency. Treat cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[5]
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[4]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the putative target protein in the soluble fraction using Western blotting or mass spectrometry.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysis: Harvest cultured cells and lyse them in a non-denaturing lysis buffer.
-
Lysate Preparation: Centrifuge the lysate to remove cell debris and determine the protein concentration of the supernatant.
-
Drug Incubation: Incubate aliquots of the cell lysate with this compound at various concentrations or a vehicle control for 1 hour at room temperature.[6]
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific time (e.g., 30 minutes) at room temperature.[9] The protease concentration and digestion time need to be optimized.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting to detect the amount of the intact putative target protein.
Hypothetical Data Presentation
To illustrate the expected outcomes, the following tables summarize hypothetical quantitative data from CETSA and DARTS experiments for validating a putative target of this compound.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for Putative Target X
| This compound Conc. | Temperature (°C) | Soluble Target X (Relative Units) |
| Vehicle | 45 | 1.00 |
| Vehicle | 50 | 0.82 |
| Vehicle | 55 | 0.45 |
| Vehicle | 60 | 0.15 |
| 10 µM | 45 | 1.00 |
| 10 µM | 50 | 0.95 |
| 10 µM | 55 | 0.78 |
| 10 µM | 60 | 0.42 |
Table 2: Drug Affinity Responsive Target Stability (DARTS) Data for Putative Target X
| This compound Conc. | Protease Treatment | Intact Target X (Relative Units) |
| Vehicle | - | 1.00 |
| Vehicle | + | 0.25 |
| 1 µM | + | 0.40 |
| 10 µM | + | 0.75 |
| 100 µM | + | 0.90 |
Visualizing the Mechanisms
The following diagrams, created using the DOT language, illustrate the underlying principles of CETSA and DARTS.
Caption: Ligand binding in CETSA increases the thermal stability (Tm) of the target protein.
Caption: Ligand binding in DARTS protects the target protein from proteolytic digestion.
Conclusion: A Path Forward for this compound Research
While the direct molecular target of this compound awaits discovery, the methodologies of CETSA and DARTS provide a clear and robust path for its validation. These label-free techniques are particularly well-suited for natural products and offer a high degree of confidence in target engagement within a cellular context. By employing these approaches, researchers can move beyond phenotypic observations to a mechanistic understanding of this compound's mode of action, a critical step in its journey from a promising natural compound to a potential therapeutic agent. The integration of these powerful molecular studies will be instrumental in unlocking the full pharmacological potential of this compound and similar natural products.
References
- 1. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Target identification using drug affinity responsive target stability (DARTS) | Semantic Scholar [semanticscholar.org]
- 8. pelagobio.com [pelagobio.com]
- 9. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
The Rise of Biopesticides: A Cost-Effectiveness Showdown Between Isariin D Analogs and Conventional Chemicals
For Immediate Release
[City, State] – December 7, 2025 – As the agricultural industry grapples with the mounting pressures of pest resistance and environmental concerns, the spotlight is increasingly turning towards biological alternatives to conventional chemical pesticides. A comprehensive analysis of the cost-effectiveness of biopesticides derived from the entomopathogenic fungus Isaria fumosorosea, a natural source of the insecticidal compound Isariin D, reveals a competitive and, in many aspects, superior profile compared to their synthetic counterparts. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by experimental data and methodological insights.
The active components in Isaria fumosorosea-based biopesticides, including a complex of secondary metabolites like this compound, offer a multi-faceted approach to pest control. Unlike the single-target action of many conventional pesticides, which can lead to rapid resistance, these biopesticides work through a combination of physical and biochemical mechanisms, making it more difficult for pests to develop immunity.
Cost-Effectiveness Analysis: A Comparative Overview
A direct cost comparison reveals that while the initial per-unit price of some Isaria fumosorosea formulations may be higher than some conventional pesticides, the overall cost-effectiveness, when factoring in application rates, long-term efficacy, and reduced secondary costs, presents a compelling case for the biopesticide.
Table 1: Cost Comparison of Isaria fumosorosea Biopesticides and Conventional Insecticides
| Pesticide Type | Product Example | Active Ingredient | Target Pests | Price (per unit) | Application Rate (per acre) | Estimated Cost (per acre) |
| Biopesticide | NoFly WP | Isaria fumosorosea strain FE 9901 | Whiteflies, Aphids, Thrips, Mealybugs | ~$48.00 (8 oz) | 1 - 2 lbs | $96.00 - $192.00 |
| Biopesticide | PFR-97 20% WDG | Isaria fumosorosea Apopka Strain 97 | Whiteflies, Aphids, Thrips, Mites | ~$167.40 (2 lbs) | 1 - 2 lbs | $83.70 - $167.40 |
| Conventional | Imidacloprid 4SC | Imidacloprid | Aphids, Whiteflies, Leafhoppers | ~$119.95 (1 gallon) | 0.8 - 10 fl oz | $0.75 - $9.37 |
| Conventional | K-Acepro | Acetamiprid 20% SP | Aphids, Jassids, Whiteflies, Thrips | ~$285 (1 kg) | 40 - 60 g | ~
|
| Conventional | Oberon 2 SC | Spiromesifen | Whiteflies, Mites | ~$250 (1 gallon) [Estimated] | 5.7 - 16 fl oz | $11.13 - $31.25 |
| Conventional | Bifen I/T | Bifenthrin | Whiteflies, Aphids, Thrips, Mites | ~$54.99 (1 gallon) | 0.18 - 1.0 fl oz | $0.08 - $0.43 |
Note: Prices are estimates based on available online retail information and may vary. Application rates are general recommendations and can change based on crop, pest pressure, and specific product labels.
While the per-acre cost of conventional insecticides appears significantly lower in a direct comparison, this does not account for the hidden costs associated with their use. These include the development of pesticide resistance, which may necessitate higher application rates or the use of more expensive, newer chemicals in the future. Furthermore, the environmental and health impacts of conventional pesticides, such as water contamination and harm to non-target organisms like pollinators, can lead to significant long-term economic consequences that are not factored into the initial purchase price.
Efficacy of Isaria fumosorosea: Experimental Evidence
The effectiveness of Isaria fumosorosea as a pest control agent has been demonstrated in numerous studies against a wide range of economically important pests. The fungus infects insects on contact, growing and proliferating within the host, leading to mortality.
Table 2: Efficacy of Isaria fumosorosea Against Common Agricultural Pests
| Target Pest | Isaria fumosorosea Strain/Product | Concentration | Mortality Rate | Time to Mortality | Source |
| Whitefly (Bemisia tabaci) nymphs | Isaria fumosorosea | 1x10⁷ spores/mL | 79.6% (in combination with Imidacloprid) | 3 days | [1] |
| Whitefly (Bemisia tabaci) nymphs | Imidacloprid (alone) | Field Dose | 91.6% | Not specified | [1] |
| Rugose Spiraling Whitefly (eggs) | ICAR-NBAIR Pfu-5 | 1x10⁸ spores/ml | 99.6% | 5 days | [2] |
| Rugose Spiraling Whitefly (1st instar) | ICAR-NBAIR Pfu-5 | 1x10⁸ spores/ml | 91.8% | 5 days | [2] |
| Asian Citrus Psyllid | PFR-97 | Label Rate | ~50% reduction | 3 weeks | [3] |
| Asian Citrus Psyllid | Imidacloprid (drench) | Not specified | 100% | 3 weeks | [3] |
One study highlighted that a combination of Isaria fumosorosea and the conventional insecticide Imidacloprid resulted in a high mortality rate of 79.6% in whitefly nymphs after three days.[1] While Imidacloprid alone achieved a higher mortality of 91.6%, the combined use suggests a potential for integrated pest management (IPM) strategies that can reduce the reliance on synthetic chemicals and delay the onset of resistance.[1] Furthermore, against the invasive Rugose Spiraling Whitefly, an Isaria fumosorosea strain demonstrated remarkable efficacy, achieving up to 99.6% mortality of eggs within five days.[2] In a greenhouse setting, while an Imidacloprid drench was more effective against the Asian Citrus Psyllid, the Isaria fumosorosea product still achieved a significant 50% population reduction.[3]
Experimental Protocols
To ensure the validity and reproducibility of efficacy studies, standardized experimental protocols are crucial. The following outlines a general methodology for laboratory bioassays to assess the insecticidal activity of a microbial agent like Isaria fumosorosea.
Laboratory Bioassay Protocol for Insecticidal Efficacy
1. Objective: To determine the lethal concentration (LC50) and lethal time (LT50) of an Isaria fumosorosea formulation against a target insect pest.
2. Materials:
- Isaria fumosorosea spore suspension of known concentration.
- Target insects (a uniform population of a specific life stage).
- Sterile distilled water with a surfactant (e.g., 0.05% Tween 80).
- Petri dishes or appropriate bioassay arenas.
- Leaf discs or artificial diet as a food source.
- Micropipettes, vortex mixer, hemocytometer.
- Incubator with controlled temperature, humidity, and photoperiod.
3. Methodology:
- Preparation of Spore Suspensions: A stock suspension of Isaria fumosorosea spores is prepared and the concentration is determined using a hemocytometer. A series of dilutions are then made using sterile distilled water with a surfactant to achieve a range of desired concentrations.
- Insect Treatment:
- Direct Spray Method: Insects are placed in a petri dish and sprayed with a specific volume of the spore suspension using a potter's spray tower or a hand-held sprayer to ensure uniform coverage.
- Leaf Dip Method: Leaf discs are dipped into the spore suspensions for a set amount of time, allowed to air dry, and then placed in petri dishes with the target insects.
- Control Group: A control group is treated with sterile distilled water and surfactant only.
- Incubation: The treated and control insects are maintained in an incubator under optimal conditions for fungal infection and insect survival (e.g., 25°C, >80% relative humidity, 12:12 hour light:dark cycle).
- Data Collection: Mortality is recorded at regular intervals (e.g., every 24 hours) for a specified period (e.g., 7-10 days). Mortality is confirmed by observing for signs of mycosis (fungal growth) on the insect cadavers.
- Data Analysis: The obtained mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 and LT50 values.
Visualizing the Mechanism of Action
The mode of action of Isaria fumosorosea involves a series of steps from initial contact to the death of the insect host. This process can be visualized as a signaling pathway.
Caption: Infection pathway of Isaria fumosorosea in an insect host.
The infection process of Isaria fumosorosea begins with the adhesion of spores to the insect's cuticle. Under favorable environmental conditions, these spores germinate and form a germ tube, which then penetrates the cuticle through a combination of enzymatic degradation and mechanical pressure. Once inside the host's body cavity (hemocoel), the fungus proliferates, producing hyphal bodies and releasing a cocktail of secondary metabolites, including this compound, which are toxic to the insect. The fungus also employs strategies to evade the host's immune system. This internal growth depletes the insect of nutrients and disrupts its tissues, ultimately leading to death. Following the host's death, the fungus emerges from the cadaver and produces new spores, which can then disperse to infect other insects.
Conclusion
While conventional pesticides offer a rapid and often cheaper initial solution to pest problems, the long-term economic and ecological benefits of biopesticides like those derived from Isaria fumosorosea are becoming increasingly evident. Their complex mode of action, reduced risk of resistance, and lower environmental impact present a sustainable alternative for modern agriculture. For researchers and professionals in drug development, the diverse array of bioactive compounds produced by Isaria fumosorosea, such as this compound, represents a promising frontier for the discovery of novel and effective pest control agents. Further research focusing on formulation optimization, field efficacy under diverse environmental conditions, and the elucidation of specific molecular targets will undoubtedly accelerate the adoption of these valuable biological tools.
References
A Comparative Analysis of Isariin D and Other Microbial Insecticides: Spectrum of Activity and Efficacy
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals assessing the insecticidal potential of Isariin D in comparison to other leading microbial insecticides. This document provides a detailed overview of their spectrum of activity, supported by quantitative experimental data and standardized testing protocols.
Introduction
The quest for sustainable and effective pest management strategies has led to a growing interest in microbial insecticides. These biopesticides, derived from microorganisms such as fungi and bacteria, offer a more environmentally benign alternative to synthetic chemical pesticides. This compound, a cyclodepsipeptide produced by the entomopathogenic fungus Isaria felina, has demonstrated notable insecticidal properties. This guide provides a comparative assessment of the spectrum of activity of this compound against other well-established microbial insecticides, including those derived from Beauveria bassiana, Isaria fumosorosea, and Bacillus thuringiensis.
Quantitative Comparison of Insecticidal Activity
The following table summarizes the lethal concentration (LC50) values of various microbial insecticides against a range of insect pests from different orders. This data provides a quantitative measure of their relative potency and spectrum of activity. It is important to note that direct comparison of LC50 values should be made with caution, as experimental conditions can vary between studies.
| Microbial Insecticide/Metabolite | Target Insect Order | Target Insect Species | LC50 Value | Reference |
| This compound | Lepidoptera | Galleria mellonella | Data not available | |
| Isaria fumosorosea (Strain Tim) | Hemiptera | Bemisia tabaci (2nd instar nymphs) | 5.5 x 10⁴ conidia/mL | |
| Isaria fumosorosea (Strain Tic) | Hemiptera | Bemisia tabaci (2nd instar nymphs) | 1.5 x 10⁵ conidia/mL | [1] |
| Isaria fumosorosea (Strain Tiz) | Hemiptera | Bemisia tabaci (2nd instar nymphs) | 3.5 x 10⁵ conidia/mL | [1] |
| Isaria fumosorosea (Strain Hal) | Hemiptera | Bemisia tabaci (2nd instar nymphs) | 2.3 x 10⁶ conidia/mL | [1] |
| Isaria fumosorosea (Pae-sin) | Hemiptera | Bemisia tabaci (2nd instar nymphs) | 2.6 x 10⁴ conidia/mL | [1] |
| Beauveria bassiana (Strain INRS-CFL) | Hemiptera | Lygus lineolaris | 1.1 x 10⁷ conidia/mL | [2] |
| Beauveria bassiana (Strain INRS-CFL) | Coleoptera | Anthonomus signatus | 1.8 x 10⁷ conidia/mL | [2] |
| Beauveria bassiana (Strain INRS-CFL) | Coleoptera | Otiorhynchus ovatus | 2.1 x 10⁸ conidia/mL | [2] |
| Beauveria bassiana (Strain IRAN 403C) | Hymenoptera | Arge rosae (4th instar larvae) | 5.54 x 10⁵ conidia/mL | |
| Bacillus thuringiensis ssp. israelensis (Cry4A toxin) | Diptera | Aedes aegypti | 72 ng/mL | [3] |
| Bacillus thuringiensis ssp. israelensis (Cry11A toxin) | Diptera | Aedes aegypti | 13 ng/mL | [3] |
| Bacillus thuringiensis ssp. israelensis (Cyt1A toxin) | Diptera | Aedes aegypti | 230 ng/mL | [3] |
| Bacillus thuringiensis serovar japonensis (Buibui toxin) | Coleoptera | Anomala orientalis | 0.41 µ g/larva (LD50) | [4] |
| Bacillus thuringiensis serovar japonensis (Buibui toxin) | Coleoptera | Cyclocephala borealis | 5.21 µ g/larva (LD50) | [4] |
| Bacillus thuringiensis (Cry1Ac toxin) | Lepidoptera | Spodoptera exigua | > 2500 ng/cm² | [5] |
| Bacillus thuringiensis (Cry1Ca toxin) | Lepidoptera | Spodoptera exigua | 127 ng/cm² | [5] |
| Bacillus thuringiensis (Cry1Fa toxin) | Lepidoptera | Spodoptera exigua | 177 ng/cm² | [5] |
| Bacillus thuringiensis (Cry1F protein) | Lepidoptera | Spodoptera litura | 158.37 µg/ml | [6] |
| Bacillus thuringiensis (Cry1F protein) | Lepidoptera | Helicoverpa armigera | 170.73 µg/ml | [6] |
Experimental Protocols
Standardized bioassays are crucial for the accurate assessment and comparison of insecticidal activity. The following are detailed methodologies for two common types of bioassays.
Injection Bioassay for Lepidopteran Larvae (e.g., Galleria mellonella)
This method is suitable for determining the direct toxicity of a substance when introduced into the insect's hemocoel.
-
Insect Rearing: Galleria mellonella larvae are reared on an artificial diet (e.g., a mixture of beeswax, pollen, yeast, and glycerol) at a constant temperature of 28-30°C and in darkness. Late-instar larvae of uniform size and weight are selected for the bioassay.
-
Preparation of Test Substance: this compound or other test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of dilutions are then prepared using a carrier solution (e.g., sterile phosphate-buffered saline, PBS) to achieve the desired test concentrations. The final concentration of the solvent in the injected solution should be non-toxic to the larvae.
-
Injection Procedure: A micro-syringe is used to inject a precise volume (e.g., 10 µL) of the test solution into the hemocoel of each larva. The injection is typically administered through the last proleg to minimize injury. A control group is injected with the carrier solution containing the same concentration of the solvent as the test groups.
-
Incubation and Observation: The treated larvae are placed in Petri dishes with a small amount of diet and incubated at 28-30°C. Mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours) post-injection. Larvae are considered dead if they do not respond to gentle prodding.
-
Data Analysis: The mortality data is used to calculate the LC50 value, which is the concentration of the test substance that causes 50% mortality in the test population, using probit analysis.
Oral (Dietary) Bioassay for Lepidopteran Larvae
This method assesses the toxicity of a substance upon ingestion.
-
Insect Rearing: As described in the injection bioassay protocol.
-
Preparation of Treated Diet: The test substance is incorporated into the artificial diet at various concentrations. The substance is first dissolved in a small amount of a suitable solvent, which is then thoroughly mixed with the diet. The solvent is allowed to evaporate completely before the diet is presented to the larvae. A control diet is prepared using the solvent alone.
-
Bioassay Procedure: A pre-weighed amount of the treated or control diet is placed in individual containers (e.g., wells of a multi-well plate). A single, pre-weighed larva is introduced into each container.
-
Incubation and Observation: The containers are incubated under the same conditions as for rearing. Mortality, larval weight gain, and the amount of diet consumed are recorded at regular intervals.
-
Data Analysis: The mortality data is used to calculate the LC50 value. Other parameters such as the EC50 (effective concentration to cause a 50% reduction in weight gain) can also be determined.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Generalized workflow for assessing insecticidal activity.
Caption: Simplified microbial toxin signaling pathway.
Conclusion
While this compound shows promise as a potential microbial insecticide, further research is required to fully elucidate its spectrum of activity and to establish quantitative measures of its efficacy, such as LC50 values, against a broader range of insect pests. The data presented for other microbial insecticides highlights the diversity in their target specificity and potency. The standardized experimental protocols provided in this guide are intended to facilitate robust and comparable future studies in this important area of research. Such studies will be instrumental in determining the potential of this compound and other novel microbial compounds for integration into sustainable pest management programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC and LD50 values of Bacillus thuringiensis Serovar japonensis strain buibui toxin to Oriental beetle and northern masked chafer larvae (Coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researcherslinks.com [researcherslinks.com]
A Comparative Guide to the Validation of Analytical Methods for Isariin D Detection
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of analytical methods applicable to the detection and quantification of Isariin D, a naturally occurring cyclodepsipeptide. While specific public data on the validation of analytical methods exclusively for this compound is limited, this document draws upon established methodologies for structurally related and other complex natural compounds, providing a robust framework for developing and validating reliable analytical techniques. The primary focus is on High-Performance Liquid Chromatography (HPLC) coupled with various detectors, a widely adopted and versatile platform in pharmaceutical analysis.[1][2][3]
Comparison of Analytical Method Performance
The validation of an analytical method ensures its suitability for the intended purpose.[4] Key performance parameters are evaluated to demonstrate that the method is reliable, reproducible, and accurate for the quantification of the analyte of interest. The following table summarizes typical performance characteristics of HPLC-based methods, using data from the closely related flavonoid glycoside, Icariin (B1674258), as a practical surrogate to illustrate expected performance benchmarks for this compound analysis.
| Parameter | HPLC-UV | UPLC-MS/MS | Guideline/Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 | r² ≥ 0.99 |
| Range | 9.5–38 µg/mL[5] | 0.25–800 ng/mL[6][7] | Defined by precision, linearity, and accuracy[8] |
| Accuracy (% Recovery) | 99.42%[9] | Within ±15% of nominal concentration[6][7] | Typically 80-120% |
| Precision (% RSD) | < 2% | Intra-day: 4.08%–10.53%Inter-day: < 14.64%[6] | Repeatability (Intra-day): RSD ≤ 2%Intermediate Precision (Inter-day): RSD ≤ 2% |
| Limit of Detection (LOD) | 0.0539 µg/mL[9] | 0.5 - 1 ng/mL[6] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.1633 µg/mL[9] | 0.25 ng/mL[6] | Signal-to-Noise ratio of 10:1 |
| Specificity | Demonstrated by peak purity and resolution from interferences. | Confirmed by specific mass transitions (MRM).[10] | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[11] |
| Robustness | Insensitive to small, deliberate variations in method parameters. | Insensitive to small, deliberate variations in method parameters. | The reliability of an analysis with respect to deliberate variations in method parameters.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for HPLC-UV and UPLC-MS/MS systems, which can be adapted for this compound analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.
-
Instrumentation : A standard HPLC system equipped with a UV detector.[12]
-
Column : A C18 reversed-phase column is commonly used for the separation of non-polar to moderately polar compounds.
-
Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12]
-
Flow Rate : Typically 1.0 mL/min.
-
Detection Wavelength : Determined by the UV absorbance maximum of this compound.
-
Sample Preparation : Involves dissolving the sample in a suitable solvent, followed by filtration to remove particulate matter.[12]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers high sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound in complex matrices like biological samples.[7][13][14]
-
Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer.[7][13]
-
Column : A sub-2 µm particle size column, such as a C18, for high-resolution separation.[13]
-
Mobile Phase : Similar to HPLC, but often with UPLC-grade solvents, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7][13]
-
Flow Rate : Typically lower than HPLC, in the range of 0.2-0.5 mL/min.
-
Ionization Source : Electrospray ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound.
-
Mass Spectrometry : Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[10]
-
Sample Preparation : May require more extensive cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects, especially for biological samples.[13]
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical flow of a typical analytical method validation process, adhering to international guidelines such as those from the International Council for Harmonisation (ICH).
Caption: A flowchart illustrating the sequential stages of analytical method validation.
Signaling Pathway for Method Selection
The choice of an analytical method is often dictated by the specific requirements of the analysis, such as the nature of the sample matrix and the required sensitivity.
Caption: Decision pathway for selecting an appropriate analytical method based on sample complexity.
This guide provides a foundational understanding of the key considerations for the validation of analytical methods for this compound. Researchers are encouraged to perform in-house validation to ensure the chosen method is suitable for their specific application and sample matrix.
References
- 1. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of analytical techniques for the identification of bioactive compounds from natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. omicsonline.org [omicsonline.org]
- 5. HPLC-UV Method Development and Validation for Vitamin D 3 (Cholecalciferol) Quantitation in Drugs and Dietary Supplements | Shohin | Drug development & registration [pharmjournal.ru]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashdin.com [ashdin.com]
- 9. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 11. ijsdr.org [ijsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine [frontiersin.org]
- 14. UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Isariin D Across Insect Orders: A Toxicological Guide
For Immediate Release
A comprehensive comparative analysis of the insecticidal properties of Isariin D, a cyclodepsipeptide isolated from the entomopathogenic fungus Isaria felina, reveals significant variations in its efficacy against different insect orders. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the available toxicological data, experimental methodologies, and the putative signaling pathways involved in this compound's mode of action.
This compound, a secondary metabolite produced by various fungi, has demonstrated notable insecticidal activity. However, a consolidated understanding of its comparative effects across a range of insect pests has been lacking. This report synthesizes the available data to facilitate informed decisions in the development of novel and targeted pest management strategies.
Quantitative Analysis of Insecticidal Activity
While comprehensive comparative studies on the effects of this compound across multiple insect orders are limited, existing research provides key insights into its potency against specific species. The following table summarizes the available quantitative data on the toxicity of this compound and related compounds. It is important to note that direct comparisons of LC50 values across different studies should be made with caution due to variations in experimental protocols.
| Compound | Insect Order | Insect Species | Bioassay Method | LC50 Value | Citation |
| This compound | Lepidoptera | Galleria mellonella (Greater wax moth) | Injection | Not specified, but active | [1][2] |
| Iso-isariin B | Coleoptera | Sitophilus spp. (Weevils) | Not specified | 10 µg/mL | [3] |
Note: The study by Deffieux et al. (1981) confirmed the insecticidal activity of this compound against Galleria mellonella larvae but did not provide a specific LC50 value in the abstract.[1][2] Further research is required to establish a more comprehensive toxicological profile of this compound against a broader range of insect orders, including Hemiptera and others.
Experimental Protocols
The determination of insecticidal efficacy relies on standardized bioassays. The following are detailed methodologies for key experiments relevant to assessing the toxicity of compounds like this compound.
Insect Rearing
-
General Conditions: Insects are typically reared in controlled environmental chambers with specific temperature, humidity, and photoperiod conditions suitable for each species.
-
Diet: A standardized artificial diet is provided to ensure uniformity in nutritional status, which can influence susceptibility to insecticides.
Bioassay Methods
Several methods are employed to determine the lethal concentration (LC50) or lethal dose (LD50) of an insecticide.
-
Topical Application:
-
A precise volume of the test compound, dissolved in a suitable solvent (e.g., acetone), is applied directly to the dorsal thorax of individual insects using a microapplicator.
-
Control insects are treated with the solvent alone.
-
Mortality is assessed at specified time intervals (e.g., 24, 48, 72 hours).
-
-
Diet Incorporation:
-
The test compound is mixed uniformly into the artificial diet at various concentrations.
-
Insects are allowed to feed on the treated diet for a specific duration.
-
Mortality and any sublethal effects (e.g., reduced growth, developmental abnormalities) are recorded.
-
-
Injection:
-
A known amount of the test compound is injected directly into the hemocoel of the insect using a fine glass needle.
-
This method bypasses the cuticle and digestive system, providing a direct measure of the compound's internal toxicity.
-
The following diagram illustrates a general workflow for conducting insect bioassays to determine LC50 values.
References
- 1. New insecticidal cyclodepsipeptides from the fungus Isaria felina. I. Production, isolation and insecticidal properties of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insecticidal cyclodepsipeptides from the fungus Isaria felina. II. Structure elucidation of isariins B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Isariin D: A Guide for Laboratory Professionals
Isariin D is a cyclodepsipeptide, a class of natural products that can exhibit a range of biological activities. In the absence of a specific SDS, it is prudent to handle and dispose of this compound as a potentially hazardous substance. The following procedures provide a framework for its safe management and disposal in a laboratory setting.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a bioactive fungal metabolite, it should be handled with care to avoid potential exposure. While specific toxicity data is not available, similar compounds can be harmful if swallowed or may cause harm to aquatic life.
Recommended Personal Protective Equipment (PPE) when handling this compound waste:
-
Gloves: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of aerosolization of solid this compound, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for specific recommendations.
II. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure proper disposal.
-
Solid Waste:
-
Collect solid this compound, contaminated weigh boats, and other contaminated disposable labware (e.g., pipette tips, tubes) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Do not mix this compound solutions with other incompatible waste streams such as strong acids, bases, or oxidizers.
-
-
Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards.
III. Disposal Procedures
The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Containment: Ensure all waste is in properly sealed and labeled containers as described above.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
-
Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not allow waste to accumulate in the lab.
IV. Spill Management
In the event of a spill of this compound:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, gently cover with an absorbent material to prevent aerosolization. For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or a detergent solution) and collect the decontamination materials as hazardous waste.
Data on Similar Fungal Metabolites
While specific data for this compound is unavailable, the table below summarizes hazard classifications for other fungal metabolites to provide context for prudent handling.
| Compound | GHS Hazard Classification | Key Hazards |
| Agistatin D | Acute oral toxicity (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | Harmful if swallowed, Very toxic to aquatic life with long-lasting effects.[1] |
This information underscores the importance of treating novel or uncharacterized natural products with a high degree of caution.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
This guide provides a conservative and safety-conscious approach to the disposal of this compound in the absence of specific handling information. Adherence to these general principles and close consultation with institutional safety personnel are paramount for ensuring a safe laboratory environment.
References
Essential Safety and Logistical Information for Handling Isariin D
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Isariin D. Given that this compound is a new cyclodepsipeptide with limited publicly available safety data, a conservative approach based on handling potentially hazardous compounds is recommended.[1] The following procedures are based on best practices for managing novel or uncharacterized chemical substances and draw parallels from the handling of other bioactive agents.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE based on general best practices for handling potentially cytotoxic or bioactive compounds.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Goggles/Glasses | Compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2] | Protects eyes from dust particles and splashes.[2] |
| Face Shield | Required when there is a risk of splashing.[2][3] | Provides full-face protection from splashes.[2] | |
| Skin Protection | Protective Gloves | Chemotherapy-tested nitrile gloves are recommended. Double-gloving is best practice.[2] | Prevents skin contact with the hazardous substance.[2] |
| Lab Coat/Gown | Impervious, disposable gown with long sleeves and tight-fitting cuffs.[2] | Protects skin and personal clothing from contamination.[2] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or FFP3) is required when handling powder outside of a certified chemical fume hood.[2] | Prevents inhalation of potentially toxic dust particles.[2] |
Operational Plan: Safe Handling of this compound
1. Preparation and Handling:
-
Work Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is donned correctly. This includes double gloves, a disposable gown, and appropriate eye/face and respiratory protection.[2]
-
Weighing: If weighing the compound, do so in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust generation.
2. In Case of Exposure:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[4]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[4]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] In all cases of exposure, seek medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated labware (e.g., pipette tips, tubes), and any spilled material should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not let the product enter drains.[4]
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
2. Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the specific chemical name ("this compound").
-
Store waste containers in a secure, designated area, away from incompatible materials, until they are collected for disposal.
3. Disposal Procedure:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not attempt to dispose of this compound waste through regular trash or sewer systems.
Experimental Workflow: Safe Handling of a Potentially Hazardous Compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
